molecular formula C25H25N5O4S3 B10830117 FHT-1015

FHT-1015

Cat. No.: B10830117
M. Wt: 555.7 g/mol
InChI Key: FAYSHZVDWADZMD-NRFANRHFSA-N
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Description

FHT-1015 is a useful research compound. Its molecular formula is C25H25N5O4S3 and its molecular weight is 555.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H25N5O4S3

Molecular Weight

555.7 g/mol

IUPAC Name

N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide

InChI

InChI=1S/C25H25N5O4S3/c1-35-13-9-21(27-23(31)20-8-12-30(15-20)37(2,33)34)24(32)29-25-28-22(16-36-25)19-5-3-4-18(14-19)17-6-10-26-11-7-17/h3-8,10-12,14-16,21H,9,13H2,1-2H3,(H,27,31)(H,28,29,32)/t21-/m0/s1

InChI Key

FAYSHZVDWADZMD-NRFANRHFSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Canonical SMILES

CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CN(C=C4)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

FHT-1015: A Technical Whitepaper on its Discovery, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective, allosteric inhibitor of the ATPase subunits of the BAF (BRG/Brahma-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] The BAF complex is a crucial regulator of gene expression, and its dysregulation is implicated in various cancers. This compound represents a novel therapeutic approach for transcription factor-dependent cancers, with promising preclinical activity, particularly in uveal melanoma.[4] This document provides a comprehensive technical overview of the discovery, mechanism of action, chemical properties, and preclinical evaluation of this compound.

Discovery and Rationale

This compound was discovered and developed by Foghorn Therapeutics as part of a program aimed at identifying potent and selective inhibitors of the BAF chromatin remodeling complex.[2] The rationale behind targeting the ATPase activity of SMARCA4/2 is based on the critical role of the BAF complex in maintaining the transcriptional programs that drive certain cancers.[2] Through phenotypic screening and subsequent medicinal chemistry efforts, this compound emerged as a lead compound with low nanomolar potency against both SMARCA4 and SMARCA2.[1]

Mechanism of Action

This compound is an allosteric inhibitor that binds to a site on the SMARCA4/2 proteins distinct from the ATP-binding pocket.[1][2] This binding induces a conformational change in the protein, which in turn inhibits its ATPase activity.[1] The inhibition of ATPase activity prevents the BAF complex from remodeling chromatin, leading to changes in chromatin accessibility at gene regulatory regions.[4]

In uveal melanoma, inhibition of the BAF complex by this compound leads to a loss of accessibility at the binding sites of key lineage-specific transcription factors, SOX10 and MITF.[4] This disrupts the SOX10-MITF transcriptional axis, which is essential for the proliferation and survival of uveal melanoma cells.[4] The downstream effect is the suppression of the melanocytic and pigmentation gene expression program, ultimately leading to apoptosis in cancer cells.[1][4]

Signaling Pathway

FHT1015_Signaling_Pathway SMARCA4 SMARCA4 (BRG1) ADP ADP + Pi SMARCA4->ADP Chromatin Closed Chromatin SMARCA4->Chromatin Remodeling SMARCA2 SMARCA2 (BRM) FHT1015 This compound FHT1015->SMARCA4 FHT1015->SMARCA2 ATP ATP ATP->SMARCA4 ATPase Activity Open_Chromatin Open Chromatin Chromatin->Open_Chromatin SOX10_MITF SOX10/MITF Binding Open_Chromatin->SOX10_MITF Gene_Expression Melanoma Survival Gene Expression SOX10_MITF->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound allosterically inhibits SMARCA4/2, blocking chromatin remodeling and downstream gene expression.

Chemical Synthesis

A detailed, step-by-step chemical synthesis protocol for this compound is not publicly available in the scientific literature, likely due to its proprietary nature. However, based on its chemical structure, (S)-1-(Methylsulfonyl)-N-[4-(methylthio)-1-oxo-1-[[4-[3-(pyridin-4-yl)phenyl]thiazol-2-yl]amino]butan-2-yl]-1H-pyrrole-3-carboxamide , a plausible retrosynthetic analysis suggests a multi-step synthesis involving the coupling of key building blocks.

The synthesis would likely involve the preparation of the central thiazole core, followed by amide bond formations to attach the substituted butanoyl side chain and the methylsulfonyl-pyrrole carboxamide moiety. The stereochemistry of the chiral center would likely be established through the use of an enantiomerically pure starting material or through chiral resolution. While specific reagents and reaction conditions are not disclosed, the synthesis would draw upon standard organic chemistry methodologies for the formation of amides, heterocycles, and carbon-carbon bonds.

Quantitative Data Summary

Parameter Target Value Assay Reference
IC50 SMARCA44 nMADP-Glo[1]
IC50 SMARCA25 nMADP-Glo[1]
IC50 CHD4> 400 µMADP-Glo[2]
Cell Viability IC50 Uveal Melanoma Cell Lines (e.g., 92-1, MP41)Low nanomolar rangeCellTiter-Glo (3-day assay)[2][5]
In Vivo Efficacy 92-1 Uveal Melanoma XenograftDose-dependent tumor growth inhibition21-day study[1]
In Vivo Efficacy (FHT-2344) 92-1 Uveal Melanoma Xenograft25% TGI at 2.2 mg/kg QD; 92% TGI at 6.7 mg/kg QD21-day study[1]

Experimental Protocols

SMARCA4/2 ATPase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the general procedure for the ADP-Glo™ Kinase Assay.

  • Reaction Setup:

    • Prepare a reaction buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl2, and 0.1 mg/ml BSA.

    • In a 384-well plate, add 2.5 µL of the test compound (this compound) at various concentrations.

    • Add 2.5 µL of a solution containing the full-length SMARCA4 or SMARCA2 enzyme and DNA.

    • Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding:

    • Seed uveal melanoma cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound.

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and calculate IC50 values.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation ATPase_Assay SMARCA4/2 ATPase Assay (ADP-Glo) Cell_Viability Cell Viability Assay (CellTiter-Glo) ATPase_Assay->Cell_Viability Chromatin_Assay Chromatin Accessibility (ATAC-seq) Cell_Viability->Chromatin_Assay ChIP_Assay Transcription Factor Binding (ChIP-seq) Chromatin_Assay->ChIP_Assay Lead_Optimization Lead Optimization (FHT-2344) ChIP_Assay->Lead_Optimization Xenograft Uveal Melanoma Xenograft Model Efficacy Tumor Growth Inhibition Xenograft->Efficacy PD_Markers Pharmacodynamic Biomarkers Xenograft->PD_Markers Clinical_Candidate Clinical Candidate Selection Efficacy->Clinical_Candidate PD_Markers->Clinical_Candidate Start This compound Discovery Start->ATPase_Assay Lead_Optimization->Xenograft

Caption: A representative workflow for the preclinical evaluation of this compound and its analogs.

References

FHT-1015: A Technical Guide to its Allosteric Inhibition of the BAF Chromatin Remodeling Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective small molecule inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, SMARCA4 (BRG1) and SMARCA2 (BRM).[1][2] It operates through a unique allosteric mechanism, inducing a conformational change in the target proteins rather than competing with ATP at the orthosteric site. This mode of action leads to the inhibition of the complex's chromatin remodeling activity, resulting in altered chromatin accessibility at enhancer regions and subsequent modulation of gene expression. Notably, this compound has shown significant anti-proliferative effects in cancer models dependent on BAF complex activity, such as uveal melanoma and certain hematological malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its characterization.

Core Mechanism of Allosteric Inhibition

This compound acts as an allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[1][2] Unlike competitive inhibitors that bind to the active site, this compound binds to a distinct, allosteric site on the ATPase subunits. This binding event induces a conformational change that prevents the productive hydrolysis of ATP, which is essential for the chromatin remodeling function of the BAF complex.[1][2] The inhibition is highly selective for SMARCA4/2 over other related ATPases, such as CHD4.[2]

The on-target activity of this compound has been confirmed through the identification of resistance-conferring mutations. Specifically, mutations at I1143 in SMARCA4 and the homologous position I1173 in SMARCA2 render the ATPases resistant to inhibition by this compound.[3] These residues are located outside the ATP-binding pocket, providing strong evidence for an allosteric mechanism of action.

FHT_1015_Mechanism cluster_BAF BAF Chromatin Remodeling Complex cluster_Chromatin Chromatin State cluster_Transcription Transcriptional Regulation FHT1015 This compound SMARCA4_2 SMARCA4/2 ATPase Subunit (Allosteric Site) FHT1015->SMARCA4_2 Binds to BAF_complex Assembled BAF Complex FHT1015->BAF_complex Inhibits ATPase Activity SMARCA4_2->BAF_complex component of Closed_Chromatin Closed Chromatin BAF_complex->Closed_Chromatin Open_Chromatin Open Chromatin (Accessible Enhancers) BAF_complex->Open_Chromatin Maintains Accessibility Closed_Chromatin->Open_Chromatin ATP-dependent remodeling Gene_Expression Target Gene Expression (e.g., Melanocyte Lineage Genes) Open_Chromatin->Gene_Expression Enables TFs Transcription Factors (e.g., SOX10, MITF) TFs->Open_Chromatin Bind to Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Drives Experimental_Workflow cluster_Biochemical Biochemical Characterization cluster_Cellular Cellular Characterization cluster_Downstream Downstream Analysis & Interpretation ATPase_Assay ATPase Activity Assays (ADP-Glo, PK/LDH) IC50_Determination IC50 Determination ATPase_Assay->IC50_Determination Resistance_Mutants Analysis of Resistance Mutants ATPase_Assay->Resistance_Mutants Mechanism_Elucidation Mechanism of Action Elucidation IC50_Determination->Mechanism_Elucidation Resistance_Mutants->Mechanism_Elucidation Cell_Viability Cell Viability Assay (CellTiter-Glo) Cell_IC50 Cellular IC50 Cell_Viability->Cell_IC50 Cell_IC50->Mechanism_Elucidation ATAC_seq ATAC-seq Chromatin_Accessibility Chromatin Accessibility Changes ATAC_seq->Chromatin_Accessibility ChIP_seq ChIP-seq TF_Binding Transcription Factor Binding Changes ChIP_seq->TF_Binding RNA_seq RNA-seq Gene_Expression_Changes Gene Expression Profiling RNA_seq->Gene_Expression_Changes Chromatin_Accessibility->Mechanism_Elucidation TF_Binding->Mechanism_Elucidation Gene_Expression_Changes->Mechanism_Elucidation

References

FHT-1015: A Targeted Approach to BAF Complex Remodeling in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism and Application of a Novel SMARCA4/2 ATPase Inhibitor

Executive Summary

The SWI/SNF chromatin remodeling complexes, known as BAF (BRG1/BRM-associated factor) complexes in mammals, are critical regulators of gene expression and chromatin architecture.[1][2] Comprised of multiple subunits, these complexes utilize the ATPase activity of their catalytic subunits, SMARCA4 (BRG1) or SMARCA2 (BRM), to modulate nucleosome positioning and DNA accessibility.[2][3] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20-25% of human cancers, making them a compelling target for therapeutic intervention.[1][4][5] FHT-1015 is a potent, selective, and allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[6][7] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, the experimental protocols used for its characterization, and its therapeutic rationale in transcription factor-driven cancers.

The BAF Chromatin Remodeling Complex

The mammalian BAF complex is a multi-subunit protein assembly essential for regulating gene expression by altering the structure of chromatin.[8] By hydrolyzing ATP, the core ATPase subunits, SMARCA4 or SMARCA2, generate the energy required to slide, evict, or restructure nucleosomes.[2][3] This remodeling activity is fundamental to numerous cellular processes, including transcription, DNA repair, and replication.[8][9]

There are three main subtypes of BAF complexes—canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (GBAF/ncBAF)—each with a distinct subunit composition that dictates its specific genomic targeting and function.[2][8] The modular nature of the BAF complex means that mutations in different subunits can lead to distinct cancer phenotypes, often by disrupting the regulation of lineage-specific enhancers and promoters.[2][10]

This compound: A Selective Allosteric Inhibitor of the BAF Complex

This compound is a small molecule developed as a selective, allosteric inhibitor of the SMARCA4 and SMARCA2 ATPases.[6][7] Unlike ATP-competitive inhibitors, this compound binds to an allosteric site, inducing a conformational change that impedes ATPase activity.[6][11] This unique mechanism provides high selectivity and potent inhibition of the BAF complex's core enzymatic function.

Mechanism of Action

The primary mechanism of this compound involves the direct inhibition of the SMARCA4/2 ATPase engine of the BAF complex.[12] In many transcription factor (TF)-driven cancers, such as uveal melanoma, the BAF complex is required to maintain chromatin accessibility at key enhancer regions.[13][14] This open chromatin state allows master transcriptional regulators, like SOX10 and MITF, to bind and drive the expression of genes essential for tumor cell proliferation and survival.[11][12]

This compound-mediated inhibition of the BAF ATPase leads to a rapid and specific decrease in chromatin accessibility at these critical enhancer sites.[13] This effectively closes the chromatin landscape, preventing the binding of lineage-defining transcription factors.[14] The subsequent downregulation of the oncogenic gene expression program results in cell cycle arrest and apoptosis in susceptible cancer cells.[11]

FHT1015_Mechanism_of_Action cluster_0 Normal BAF Function (e.g., Uveal Melanoma) cluster_1 Action of this compound BAF BAF Complex (SMARCA4/2 ATPase) Enhancer_Open Open Chromatin (Enhancer Accessible) BAF->Enhancer_Open Remodels ATP ATP ATP->BAF Hydrolysis TF Lineage TFs (SOX10, MITF) Enhancer_Open->TF Allows Binding Transcription Oncogenic Gene Expression TF->Transcription Drives Proliferation Tumor Growth & Survival Transcription->Proliferation FHT1015 This compound BAF_Inhibited BAF Complex (Inhibited) FHT1015->BAF_Inhibited Allosteric Inhibition Enhancer_Closed Closed Chromatin (Enhancer Inaccessible) BAF_Inhibited->Enhancer_Closed Fails to Remodel TF_Blocked TF Binding Blocked Enhancer_Closed->TF_Blocked Prevents Binding Transcription_Down Gene Expression Suppressed TF_Blocked->Transcription_Down Suppresses Apoptosis Cell Cycle Arrest & Apoptosis Transcription_Down->Apoptosis ATAC_Seq_Workflow start Cancer Cells treatment Treat with this compound or DMSO (4h) start->treatment nuclei_isolation Isolate Nuclei treatment->nuclei_isolation transposition Tn5 Transposase (Tagmentation) nuclei_isolation->transposition purification Purify DNA Fragments transposition->purification pcr PCR Amplification (Add Indices) purification->pcr sequencing Next-Generation Sequencing pcr->sequencing analysis Data Analysis: Map Reads, Call Peaks, Identify Differential Accessibility sequencing->analysis Synthetic_Lethality cluster_normal Normal Cell cluster_cancer SMARCA4-Mutant Cancer Cell SMARCA4_N SMARCA4 (Functional) SMARCA2_N SMARCA2 (Functional) Viable_N Cell Viable FHT1015_N This compound FHT1015_N->SMARCA2_N SMARCA4_C SMARCA4 (Loss of Function) SMARCA2_C SMARCA2 (Essential for Survival) Lethal_C Synthetic Lethality (Cell Death) FHT1015_C This compound FHT1015_C->SMARCA2_C Inhibits

References

FHT-1015 target engagement biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to FHT-1015 Target Engagement Biomarkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2][3] By inhibiting the ATPase activity of this complex, this compound modulates chromatin accessibility and gene expression, showing particular promise in transcription factor-dependent cancers such as uveal melanoma.[4][5] This technical guide provides a comprehensive overview of the target engagement biomarkers for this compound, including quantitative data, detailed experimental methodologies, and a visualization of the underlying signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay TypeReference
SMARCA4 (BRG1)4Biochemical ATPase Assay[1]
SMARCA2 (BRM)5Biochemical ATPase Assay[1]
CHD4> 400,000Biochemical ATPase Assay[2]

Table 2: Cellular Activity of this compound in Uveal Melanoma Cell Lines

Cell LineTreatment DurationRelative Viability IC50 (nM)Assay TypeReference
92-13 days~10CellTiter-Glo[4]
MP413 days~10CellTiter-Glo[4]
MP463 days~10CellTiter-Glo[4]
92-17 days<10CellTiter-Glo[5]

Signaling Pathways and Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of the BAF (mSWI/SNF) complex. In uveal melanoma, this complex is crucial for maintaining chromatin accessibility at the enhancer regions of key lineage-specific transcription factors, SOX10 and MITF. By inhibiting the BAF complex, this compound leads to a reduction in chromatin accessibility at these sites, preventing the binding of SOX10 and MITF. This, in turn, downregulates the expression of these master regulators and their downstream target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]

FHT1015_Mechanism_of_Action cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_tf Transcription Factors cluster_genes Target Genes BAF BAF Complex (SMARCA4/2) ClosedChromatin Closed Chromatin BAF->ClosedChromatin Maintains Accessibility FHT1015 This compound FHT1015->BAF Allosteric Inhibition OpenChromatin Open Chromatin (Accessible Enhancers) ClosedChromatin->OpenChromatin ATP-dependent remodeling SOX10_MITF SOX10 / MITF OpenChromatin->SOX10_MITF Allows Binding Transcription Transcription SOX10_MITF->Transcription Activates MelanomaGenes Melanoma Lineage Genes (e.g., PMEL, FGF9) Apoptosis Apoptosis MelanomaGenes->Apoptosis CellCycleArrest Cell Cycle Arrest MelanomaGenes->CellCycleArrest Transcription->MelanomaGenes Expresses ATPase_Assay_Workflow RecombinantProtein Recombinant SMARCA4/2 Enzyme Incubation Incubation RecombinantProtein->Incubation FHT1015_titration This compound Titration FHT1015_titration->Incubation ATP_DNA ATP and DNA Substrate ATP_DNA->Incubation ADP_Detection ADP Detection Reagent (e.g., ADP-Glo) Incubation->ADP_Detection Luminescence Luminescence Measurement ADP_Detection->Luminescence IC50_Calc IC50 Calculation Luminescence->IC50_Calc ATAC_seq_Workflow CellCulture Cell Culture (e.g., 92-1 cells) FHT1015_treatment This compound or DMSO Treatment CellCulture->FHT1015_treatment NucleiIsolation Nuclei Isolation FHT1015_treatment->NucleiIsolation Tagmentation Tn5 Transposase Tagmentation NucleiIsolation->Tagmentation DNA_Purification DNA Purification Tagmentation->DNA_Purification PCR_Amp PCR Amplification of Libraries DNA_Purification->PCR_Amp Sequencing High-Throughput Sequencing PCR_Amp->Sequencing DataAnalysis Data Analysis (Peak Calling, Motif Analysis) Sequencing->DataAnalysis ChIP_seq_Workflow CellTreatment Cell Treatment (this compound or DMSO) Crosslinking Cross-linking (e.g., Formaldehyde) CellTreatment->Crosslinking ChromatinShearing Chromatin Shearing (Sonication or Enzymatic) Crosslinking->ChromatinShearing Immunoprecipitation Immunoprecipitation (Antibody against SOX10, MITF, etc.) ChromatinShearing->Immunoprecipitation ReverseCrosslink Reverse Cross-linking and DNA Purification Immunoprecipitation->ReverseCrosslink LibraryPrep Sequencing Library Preparation ReverseCrosslink->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing DataAnalysis Data Analysis (Peak Calling, Differential Binding) Sequencing->DataAnalysis RNA_seq_Workflow CellTreatment Cell Treatment (this compound or DMSO) RNA_Extraction Total RNA Extraction CellTreatment->RNA_Extraction mRNA_Selection mRNA Selection (Poly-A pulldown) RNA_Extraction->mRNA_Selection cDNA_Synthesis cDNA Synthesis and Library Prep mRNA_Selection->cDNA_Synthesis Sequencing High-Throughput Sequencing cDNA_Synthesis->Sequencing DataAnalysis Data Analysis (Differential Gene Expression, GSEA) Sequencing->DataAnalysis

References

FHT-1015: A Technical Guide to its Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By binding to an allosteric site, this compound induces a conformational change that inhibits the DNA-dependent ATPase activity of these enzymes.[1] This inhibition leads to alterations in chromatin structure, subsequently affecting gene expression and cellular processes. This technical guide provides an in-depth overview of the core biochemical and cellular assays used to characterize the activity and mechanism of action of this compound, with a focus on its effects in cancer, particularly uveal melanoma.

Biochemical Assays

SMARCA4/SMARCA2 ATPase Inhibition Assay

The primary biochemical assay to determine the potency of this compound is the measurement of SMARCA4 and SMARCA2 ATPase activity. The ADP-Glo™ Kinase Assay is a commonly used method for this purpose.[2][3][4]

Quantitative Data: ATPase Inhibition

TargetThis compound IC₅₀ (nM)Reference
SMARCA44[1]
SMARCA25[1]
CHD4> 400,000[5]

Experimental Protocol: ADP-Glo™ Kinase Assay [3][4][6][7]

  • Reaction Setup: A kinase reaction is set up in a multiwell plate containing the purified SMARCA4 or SMARCA2 enzyme, a suitable DNA substrate (as their ATPase activity is DNA-dependent), and ATP.

  • Compound Addition: this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at room temperature to allow for ATP hydrolysis.

  • ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This step is crucial for reducing background signal.

  • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the ADP generated in the first step back into ATP.

  • Luminescence Detection: The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP produced and, therefore, to the kinase/ATPase activity.

  • Data Analysis: The luminescent signal is measured using a plate reader. IC₅₀ values are calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Assays

Cell Viability and Proliferation Assays

To assess the effect of this compound on cancer cell growth and survival, cell viability and proliferation assays are performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method for this purpose.[5][8][9][10][11][12]

Quantitative Data: Uveal Melanoma Cell Line Sensitivity

Cell LineTreatment DurationThis compound Absolute IC₅₀ (nM)Reference
92-13 days~10[5]
MP413 days~10[13]
MEL2023 days~10[14]
MP463 days~10[5]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [8][9][10][11][12]

  • Cell Seeding: Cancer cells (e.g., uveal melanoma cell lines 92-1, MP41) are seeded in opaque-walled multiwell plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 3 or 7 days).[5]

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This reagent contains a thermostable luciferase and its substrate, which causes cell lysis and initiates a luminescent reaction based on the amount of ATP present.

  • Signal Stabilization and Measurement: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal. The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.

  • Data Analysis: The relative cell viability is calculated as a percentage of the vehicle-treated control. IC₅₀ values are determined by plotting cell viability against the logarithm of this compound concentration.

Chromatin Accessibility Assay (ATAC-seq)

Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) is a key technique to understand how this compound affects the physical accessibility of chromatin.[2][15][16][17]

Experimental Protocol: ATAC-seq [16][17]

  • Cell Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 4 hours).[2]

  • Nuclei Isolation: Nuclei are isolated from the treated cells.

  • Tagmentation: The isolated nuclei are treated with a hyperactive Tn5 transposase, which simultaneously cuts and ligates sequencing adapters into accessible regions of the chromatin.

  • DNA Purification: The tagmented DNA is purified.

  • PCR Amplification: The adapter-ligated DNA fragments are amplified by PCR.

  • Sequencing: The resulting library is sequenced using a next-generation sequencing platform.

  • Data Analysis: Sequencing reads are aligned to a reference genome. Peaks are called to identify regions of open chromatin. Differential accessibility analysis between this compound-treated and control samples reveals changes in the chromatin landscape.

Chromatin Immunoprecipitation and Sequencing (ChIP-seq)

ChIP-seq is employed to map the genomic locations of specific DNA-binding proteins, such as transcription factors, and histone modifications. In the context of this compound, it is used to determine how the inhibition of BAF complex activity affects the binding of key transcription factors to their target genes.[2][18][19][20]

Experimental Protocol: ChIP-seq [18][19][20]

  • Cell Treatment and Crosslinking: Cells are treated with this compound or a control. Protein-DNA interactions are then crosslinked, typically with formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments, usually by sonication.

  • Immunoprecipitation: An antibody specific to the protein of interest (e.g., SOX10, MITF) is used to immunoprecipitate the protein-DNA complexes.

  • Crosslink Reversal and DNA Purification: The crosslinks are reversed, and the DNA is purified.

  • Library Preparation and Sequencing: A sequencing library is prepared from the purified DNA and sequenced.

  • Data Analysis: Sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of protein binding. Differential binding analysis is performed to compare the occupancy of the transcription factor between this compound-treated and control cells.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action in Uveal Melanoma

FHT1015_Mechanism_of_Action FHT1015 This compound BAF_complex BAF Chromatin Remodeling Complex (SMARCA4/2) FHT1015->BAF_complex ATPase_activity ATPase Activity BAF_complex->ATPase_activity Chromatin_accessibility Chromatin Accessibility at Enhancers ATPase_activity->Chromatin_accessibility TF_binding SOX10/MITF Binding Chromatin_accessibility->TF_binding Gene_expression Target Gene Expression TF_binding->Gene_expression Apoptosis Apoptosis Gene_expression->Apoptosis FHT1015_Cellular_Workflow cluster_treatment Cell Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis Cell_culture Culture Uveal Melanoma Cells Treatment Treat with this compound (Dose-Response) Cell_culture->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability Chromatin Chromatin Accessibility (ATAC-seq) Treatment->Chromatin Binding TF Binding (ChIP-seq) Treatment->Binding IC50_calc IC50 Determination Viability->IC50_calc Diff_access Differential Accessibility Analysis Chromatin->Diff_access Peak_calling Peak Calling & Differential Binding Binding->Peak_calling FHT1015_Logical_Flow cluster_biochemical Biochemical Effect cluster_cellular Cellular Consequences Inhibition Inhibition of SMARCA4/2 ATPase Chromatin_change Altered Chromatin Accessibility Inhibition->Chromatin_change TF_displacement Displacement of SOX10/MITF Chromatin_change->TF_displacement Transcription_change Altered Gene Transcription TF_displacement->Transcription_change Cell_death Induction of Apoptosis Transcription_change->Cell_death

References

FHT-1015: A Novel BAF Complex Inhibitor for Uveal Melanoma - A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data for FHT-1015, a selective inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex, in the context of uveal melanoma. Uveal melanoma is a rare but aggressive ocular cancer, with approximately 50% of patients developing metastatic disease for which there are limited effective therapies. The discovery of frequent activating mutations in GNAQ and GNA11 (Gαq/11) in uveal melanoma has paved the way for targeted therapeutic strategies. This compound represents a promising approach by targeting a key downstream effector of Gαq/11 signaling, the BAF complex, which plays a critical role in maintaining the transcriptional program essential for uveal melanoma cell survival.

Core Mechanism of Action

This compound is a potent and selective allosteric inhibitor of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic ATPase subunits of the BAF chromatin remodeling complex.[1][2] By binding to an allosteric site, this compound induces a conformational change that inhibits the ATPase activity of these proteins.[1] This inhibition disrupts the BAF complex's ability to modulate chromatin structure, leading to changes in gene expression. In uveal melanoma, the BAF complex is crucial for maintaining the accessibility of binding sites for key lineage-specific transcription factors, SOX10 and MITF.[1] Inhibition of SMARCA4/SMARCA2 by this compound leads to reduced enhancer occupancy of these transcription factors, subsequently suppressing the melanocytic and pigmentation gene expression program that drives uveal melanoma proliferation and survival.[1]

Quantitative Data Summary

The preclinical efficacy of this compound and its analogs has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data from these investigations.

Table 1: In Vitro Potency of FHT Series Compounds
CompoundTargetIC50 (µM)
This compoundSMARCA4 ATPase0.004 ± 0.001 (n=3)
SMARCA2 ATPase0.005 ± 0.004 (n=3)
CHD4 ATPase> 400 (n=2)
FHT-185SMARCA4 ATPase6.04 ± 1.04 (n=6)
SMARCA2 ATPase2.54 ± 0.45 (n=7)
CHD4 ATPase> 400 (n=8)
FHT-2344SMARCA4 ATPase0.026 ± 0.006 (n=5)
SMARCA2 ATPase0.013 ± 0.003 (n=5)
CHD4 ATPase> 200 (n=4)

Data sourced from Foghorn Therapeutics presentations.[1]

Table 2: In Vitro Cell Viability (IC50) of this compound in Uveal Melanoma Cell Lines
Cell LineTreatment DurationAbsolute IC50 (nM)
92-13 days< 100
MP383 days< 100
MP413 days< 100
MP463 days< 100

Uveal melanoma cell lines demonstrated high sensitivity to this compound treatment.[3]

Table 3: In Vivo Efficacy of FHT-2344 (a this compound analog) in a 92-1 Uveal Melanoma Xenograft Model
Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)
Vehicle--
FHT-23442.225
FHT-23446.792

FHT-2344, a related compound with improved pharmacokinetic properties, demonstrated dose-dependent tumor regression in a 21-day study.[3]

Key Experimental Protocols

The following sections detail the methodologies for the key experiments conducted in the preclinical evaluation of this compound.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the effect of this compound on the viability of uveal melanoma cell lines.

Protocol:

  • Uveal melanoma cells were seeded in opaque-walled 96-well plates at a density optimized for logarithmic growth over the course of the experiment.

  • After allowing the cells to adhere overnight, they were treated with a dose titration of this compound or DMSO as a vehicle control.

  • Plates were incubated for 3 or 7 days.

  • At the end of the incubation period, the plates and their contents were equilibrated to room temperature for approximately 30 minutes.

  • A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well was added.

  • The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis.

  • The plates were then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader.

  • Absolute IC50 values were calculated from the dose-response curves.[1][4][5]

Cell Cycle Analysis

Objective: To assess the effect of this compound on the cell cycle distribution of uveal melanoma cells.

Protocol:

  • 92-1 uveal melanoma cells were treated with DMSO (vehicle control), 100 nM this compound, or 1 µM of the PKC inhibitor IDE196.

  • Following treatment, cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Fixed cells were washed to remove the ethanol and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Stained cells were analyzed by flow cytometry, measuring the fluorescence intensity of the DNA dye in individual cells.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), was quantified using cell cycle analysis software.[1][6]

Apoptosis Assay (Annexin V Staining)

Objective: To determine if this compound induces apoptosis in uveal melanoma cells.

Protocol:

  • 92-1 cells were treated with a dose titration of this compound.

  • At various time points, both adherent and floating cells were collected.

  • Cells were washed with cold PBS and resuspended in 1X Annexin V Binding Buffer.

  • Fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or SYTOX Green) were added to the cell suspension.

  • The cells were incubated in the dark at room temperature for 15 minutes.

  • The stained cells were analyzed by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while cells positive for both Annexin V and the viability dye are in late apoptosis or are necrotic.[1][3][7]

RNA-Sequencing (RNA-seq)

Objective: To identify changes in gene expression in uveal melanoma cells following this compound treatment.

Protocol:

  • 92-1 cells were treated with DMSO or this compound for a specified duration (e.g., 4 or 24 hours).

  • Total RNA was extracted from the cells using a suitable RNA isolation kit.

  • The quality and quantity of the extracted RNA were assessed.

  • RNA-seq libraries were prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • The prepared libraries were sequenced on a high-throughput sequencing platform.

  • The resulting sequencing data was processed and analyzed to identify differentially expressed genes between the this compound-treated and control groups. Gene Set Enrichment Analysis (GSEA) was performed to identify enriched biological pathways.[1][8]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To determine the genomic occupancy of SMARCA4, transcription factors (SOX10, MITF, TFAP2A), and histone marks (H3K27ac) and how it is affected by this compound.

Protocol:

  • 92-1 cells were treated with DMSO or this compound.

  • Cells were cross-linked with formaldehyde to fix protein-DNA interactions.

  • The chromatin was sheared into small fragments by sonication or enzymatic digestion.

  • An antibody specific to the protein of interest (e.g., SMARCA4, SOX10) was used to immunoprecipitate the protein-DNA complexes.

  • The cross-links were reversed, and the DNA was purified.

  • Sequencing libraries were prepared from the purified DNA and sequenced.

  • The sequencing reads were mapped to the genome to identify the binding sites of the target protein. Peak calling algorithms were used to identify regions of enrichment.[1][9]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

FHT1015_Mechanism_of_Action cluster_drug Drug Action cluster_baf BAF Complex cluster_chromatin Chromatin Remodeling cluster_transcription Transcription FHT1015 This compound SMARCA4_2 SMARCA4 / SMARCA2 (ATPase Subunits) FHT1015->SMARCA4_2 inhibits allosterically BAF_Complex BAF Complex SMARCA4_2->BAF_Complex part of Open_Chromatin Open Chromatin (Accessible Enhancers) BAF_Complex->Open_Chromatin ATP-dependent remodeling BAF_Complex->Open_Chromatin Chromatin Closed Chromatin SOX10_MITF SOX10 / MITF Transcription Factors Open_Chromatin->SOX10_MITF allows binding Gene_Expression Melanoma Survival Gene Expression SOX10_MITF->Gene_Expression activate

Caption: this compound inhibits the BAF complex, leading to transcriptional repression.

Uveal_Melanoma_Signaling_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effectors cluster_baf_axis BAF Complex Axis GNAQ11 Mutant GNAQ/11 PKC PKC GNAQ11->PKC YAP_TAZ YAP/TAZ GNAQ11->YAP_TAZ MAPK MAPK Pathway PKC->MAPK BAF_Complex BAF Complex (SMARCA4/2) YAP_TAZ->BAF_Complex regulates SOX10_MITF SOX10 / MITF BAF_Complex->SOX10_MITF maintains enhancer accessibility for Melanoma_Genes Melanoma Survival & Proliferation Genes SOX10_MITF->Melanoma_Genes drive transcription of FHT1015 This compound FHT1015->BAF_Complex inhibits

Caption: Gαq/11 signaling converges on the BAF complex in uveal melanoma.

Preclinical_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Uveal Melanoma Cell Lines Treatment This compound Treatment (Dose-Response) Cell_Lines->Treatment Viability Cell Viability Assay (CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis & Cell Cycle (Flow Cytometry) Treatment->Apoptosis Genomics Genomic Analyses (RNA-seq, ChIP-seq) Treatment->Genomics Xenograft Xenograft Model (e.g., 92-1 cells in mice) FHT2344_Treatment FHT-2344 Treatment Xenograft->FHT2344_Treatment TGI Tumor Growth Inhibition Assessment FHT2344_Treatment->TGI

References

FHT-1015: A Targeted Approach to Hematological Malignancies Through BAF Complex Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: FHT-1015 is an investigational, potent, and selective allosteric inhibitor of the ATPase subunits SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Emerging preclinical research has identified the BAF complex as a critical dependency in various cancers, with hematological malignancies showing particular sensitivity to its inhibition.[3][4] This document provides a comprehensive technical overview of the current research on this compound in the context of hematological malignancies, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of SMARCA4 and SMARCA2, which are essential for the chromatin remodeling functions of the BAF complex.[1] This inhibition leads to a reduction in chromatin accessibility at specific gene regulatory regions, particularly enhancers.[3] Consequently, the binding of key lineage-specific transcription factors is disrupted, leading to the downregulation of oncogenic gene expression programs that drive cancer cell proliferation and survival.[3][5] In hematological malignancies, the BAF complex is known to play a crucial role in maintaining the expression of genes critical for leukemogenesis and lymphomagenesis.[1][6]

Signaling Pathway for this compound in Hematological Malignancies

FHT1015_Mechanism cluster_inhibition Inhibitory Effect FHT1015 This compound BAF BAF Complex (SMARCA4/SMARCA2) FHT1015->BAF Binds to allosteric site ATPase ATPase Activity FHT1015->ATPase Inhibits BAF->ATPase Chromatin Chromatin Remodeling ATPase->Chromatin Enables Accessibility Enhancer Accessibility Chromatin->Accessibility Maintains TFs Lineage-Specific Transcription Factors (e.g., GATA, ETS, PU.1, NFKB) Accessibility->TFs Allows binding of Oncogenes Oncogene Transcription TFs->Oncogenes Drives Proliferation Tumor Cell Proliferation & Survival Oncogenes->Proliferation Promotes

Caption: Mechanism of Action of this compound in Hematological Malignancies.

Quantitative Data

Biochemical Potency of this compound
TargetIC50 (nM)Reference
SMARCA4 (BRG1)4[1][2]
SMARCA2 (BRM)5[1][2]
CHD4> 200,000[3]
In Vitro Cell Line Sensitivity

While a comprehensive table of IC50 values for this compound across a wide range of hematological malignancy cell lines is not yet publicly available, studies have shown that cell lines derived from hematological cancers are highly sensitive to BAF inhibition.[3][4] The "fast-responding" cell lines, showing sub-micromolar IC50 values in 3-day growth inhibition assays, are enriched for hematological cancer cell lines.[3]

Key Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from standard methodologies to assess the effect of this compound on the viability of hematological malignancy cell lines.[7]

Workflow:

CellTiterGlo_Workflow Start Seed cells in 96-well plate Treat Treat with this compound (dose-response) Start->Treat Incubate Incubate for 72 hours Treat->Incubate Equilibrate Equilibrate plate to room temp Incubate->Equilibrate AddReagent Add CellTiter-Glo® Reagent Equilibrate->AddReagent Lyse Lyse cells on orbital shaker AddReagent->Lyse Stabilize Incubate to stabilize signal Lyse->Stabilize Read Read luminescence Stabilize->Read Analyze Analyze data (IC50 calculation) Read->Analyze

Caption: Workflow for CellTiter-Glo® Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed hematopoietic cancer cells (e.g., AML or lymphoma cell lines) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis in hematological cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

AnnexinV_Workflow Start Treat cells with This compound Harvest Harvest and wash cells with PBS Start->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate at room temp in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V Apoptosis Assay.

Detailed Steps:

  • Cell Treatment: Treat hematological cancer cells with this compound at relevant concentrations (e.g., 1x and 10x the IC50) for a specified time (e.g., 48 or 72 hours). Include a vehicle control.

  • Cell Harvesting: Harvest cells and wash them twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Chromatin Accessibility Assay (ATAC-seq)

This protocol provides a high-level overview of the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) to map changes in chromatin accessibility in hematological cancer cells following this compound treatment.

Workflow:

ATACseq_Workflow Start Treat cells with This compound (e.g., 4 hours) Harvest Harvest and lyse 50,000 cells Start->Harvest Tagmentation Tn5 Transposase Tagmentation Harvest->Tagmentation Purify Purify DNA fragments Tagmentation->Purify Amplify PCR Amplification of library Purify->Amplify Sequence High-throughput sequencing Amplify->Sequence Analyze Bioinformatic analysis (peak calling, motif analysis) Sequence->Analyze

Caption: Workflow for ATAC-seq Analysis.

Detailed Steps:

  • Cell Treatment: Treat hematological cancer cells with 100 nM this compound or DMSO for 4 hours.

  • Nuclei Isolation: Harvest 50,000 cells and lyse them to isolate nuclei.

  • Tagmentation: Resuspend the nuclei in the Tn5 transposase reaction mix and incubate to allow for simultaneous fragmentation of DNA in open chromatin regions and ligation of sequencing adapters.

  • DNA Purification and Library Preparation: Purify the tagmented DNA and amplify it using PCR to generate a sequencing library.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform.

  • Data Analysis: Align sequencing reads to the reference genome, call peaks to identify regions of open chromatin, and perform differential accessibility analysis between this compound and vehicle-treated samples. Further analysis can include transcription factor footprinting and motif enrichment analysis to identify transcription factors with altered binding.

Future Directions

The potent and selective inhibition of the BAF complex by this compound represents a promising therapeutic strategy for hematological malignancies. Further research is warranted to:

  • Elucidate the full spectrum of hematological malignancy subtypes sensitive to this compound.

  • Identify the key transcription factor dependencies in various leukemia and lymphoma contexts that are disrupted by this compound.

  • Evaluate the efficacy of this compound in in vivo models of hematological malignancies.

  • Explore potential combination therapies to enhance the anti-tumor activity of this compound.

This technical guide provides a foundational understanding of the preclinical data and methodologies associated with this compound research in hematological malignancies. As research progresses, a more detailed picture of its therapeutic potential will continue to emerge.

References

Methodological & Application

Application Notes and Protocols for FHT-1015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4 (BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] This document provides detailed in vitro experimental protocols for researchers utilizing this compound. It covers biochemical assays to determine enzymatic inhibition, cell-based assays to assess cellular phenotypes such as proliferation and apoptosis, and epigenomic assays to probe the compound's effect on chromatin accessibility and transcription factor occupancy.

Mechanism of Action

This compound acts as a dual inhibitor of SMARCA4 and SMARCA2 through a unique allosteric mechanism.[3] By binding to an allosteric site, this compound induces a conformational change in the ATPase domain, inhibiting its activity.[1] This enzymatic inhibition prevents the BAF complex from remodeling chromatin, leading to a rapid, lineage-specific reduction in chromatin accessibility at enhancer regions.[3][4] Consequently, the binding of key lineage-defining transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted.[3][5] This leads to the downregulation of their target gene expression programs, resulting in cell cycle arrest and apoptosis in sensitive cancer cell lines.[6][7]

FHT1015_Mechanism_of_Action cluster_0 Cell Nucleus FHT1015 This compound BAF BAF Complex (SMARCA4/2) FHT1015->BAF Allosteric Inhibition FHT1015->BAF Enhancer Enhancer DNA BAF->Enhancer Maintains Accessibility BAF->Enhancer Reduced Accessibility TF Lineage Transcription Factors (e.g., SOX10) Enhancer->TF Enables Binding Enhancer->TF Binding Blocked TargetGene Target Gene Expression TF->TargetGene Drives TF->TargetGene Repression Phenotype Cell Growth Inhibition & Apoptosis TargetGene->Phenotype TargetGene->Phenotype Leads to

Caption: Mechanism of this compound action on the BAF complex.

Quantitative Data Summary

This compound demonstrates high potency for its intended targets with excellent selectivity over related ATPases.

Table 1: Biochemical Inhibition of ATPase Activity

TargetThis compound IC₅₀Assay MethodReference
SMARCA4 (BRG1)4 nM (≤ 10 nM)ADP-Glo[1]
SMARCA2 (BRM)5 nM (≤ 10 nM)ADP-Glo[1]
CHD4> 200 µM (> 400 µM)ADP-Glo[4]

Table 2: Cellular Activity of this compound in Sensitive Cancer Cell Lines

Cell LineAssayEndpointTypical ConcentrationDurationReference
Uveal Melanoma (e.g., 92-1, MP41)CellTiter-GloGrowth Inhibition (IC₅₀)Sub-µM3-7 days[3][6]
MC38, CT26Cell ProliferationInhibition10 nM - 1 µM1-5 days[1]
92-1Cell Cycle AnalysisG1 Arrest, Sub-G1 Accumulation100 nM24-72 hours[7]
92-1Apoptosis AssayAnnexin V PositivityDose-dependent48-72 hours[3]
92-1Chromatin AccessibilityLoss of Enhancer Accessibility100 nM4 hours[4][8]

Experimental Protocols

Biochemical Assay: SMARCA4/2 ATPase Activity (ADP-Glo™)

This protocol measures the DNA-dependent ATPase activity of SMARCA4 or SMARCA2 by quantifying the amount of ADP produced.

Materials:

  • Recombinant full-length SMARCA4 or SMARCA2 protein

  • Nucleosome or dsDNA substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl₂, 0.1% BSA, 0.01% Tween-20, 1 mM DTT)

  • ATP

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme/Substrate Preparation: Dilute SMARCA4/2 enzyme and DNA substrate in Assay Buffer.

  • Reaction Initiation: In a 384-well plate, add the this compound dilution or DMSO control. Add the enzyme/DNA mix. Pre-incubate for 15 minutes at room temperature.

  • Start Reaction: Add ATP to initiate the reaction. The final ATP concentration should be at or near the Kₘ for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Convert luminescence signals to ADP concentration. Plot the percent inhibition against the log of this compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell-Based Assay: Proliferation/Viability (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which reflects the number of metabolically active cells.

Cell_Viability_Workflow A 1. Seed Cells (e.g., 96-well plate) B 2. Adherence (24 hours) A->B C 3. Treat with this compound (Dose-response series) B->C D 4. Incubate (3-7 days) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Analyze Data (Calculate IC₅₀) F->G

Caption: Workflow for cell viability assessment using CellTiter-Glo®.

Materials:

  • Cancer cell lines (e.g., uveal melanoma line 92-1)

  • Complete cell culture medium

  • This compound (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates suitable for luminescence

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the compound or DMSO vehicle control.

  • Incubation: Incubate plates for the desired period (e.g., 3 or 7 days).[3][6] For longer assays (7 days), replenish the medium and compound at day 3 or 4.[4][6]

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the results to the DMSO-treated controls. Plot the relative viability against the log of this compound concentration and fit to a dose-response curve to calculate the absolute IC₅₀.[3]

Epigenomic Assay: Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol maps genome-wide chromatin accessibility changes following this compound treatment.

Materials:

  • Cells treated with this compound (e.g., 100 nM for 4 hours) or DMSO.[8]

  • Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.1% IGEPAL CA-630).

  • Transposition Reaction Mix (using a Tn5 transposase kit like Illumina Tagment DNA Enzyme and Buffer).

  • DNA purification kit (e.g., Qiagen MinElute).

  • PCR reagents for library amplification.

  • Next-generation sequencer.

Procedure:

  • Cell Harvesting: Harvest approximately 50,000 viable cells by centrifugation.

  • Nuclei Isolation:

    • Wash cells with ice-cold PBS.

    • Resuspend the cell pellet in 50 µL of cold Lysis Buffer and pipette up and down to lyse cells.

    • Immediately centrifuge at 500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Tagmentation:

    • Carefully remove the supernatant.

    • Resuspend the nuclei pellet in the Transposition Reaction Mix containing Tn5 transposase.

    • Incubate at 37°C for 30 minutes.

  • DNA Purification: Immediately purify the tagmented DNA using a DNA purification kit.

  • Library Amplification:

    • Amplify the purified DNA using PCR with indexed primers for 5 cycles.

    • Run a small aliquot on a qPCR to determine the additional number of cycles needed to avoid saturation.

    • Complete the remaining PCR cycles.

  • Library Purification & QC: Purify the amplified library (e.g., with AMPure XP beads). Check the library quality and size distribution using a Bioanalyzer or similar instrument.

  • Sequencing: Pool libraries and perform paired-end sequencing.

  • Data Analysis: Align reads to the reference genome. Call peaks using software like MACS2. Perform differential accessibility analysis between this compound and DMSO-treated samples to identify regions with lost or gained accessibility.[4] Motif analysis can be performed on these regions to identify transcription factors whose binding sites are affected.[3]

References

Application Notes and Protocols: FHT-1015 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro use of FHT-1015, a potent and selective allosteric inhibitor of the SMARCA4/SMARCA2 ATPase of the BAF chromatin remodeling complex. The following information is intended to guide researchers in setting up and performing cell-based assays to evaluate the effects of this compound.

Mechanism of Action

This compound is a highly selective, allosteric inhibitor of both SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), with IC50 values in the low nanomolar range.[1][2] By binding to an allosteric site, this compound induces a conformational change that inhibits the ATPase activity of these core subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] This inhibition leads to lineage-specific changes in chromatin accessibility, particularly at enhancer regions, thereby preventing the binding of key cancer-associated transcription factors such as SOX10 and MITF in uveal melanoma.[2][3] The disruption of this transcriptional axis ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.[3][4]

Data Summary: In Vitro Efficacy of this compound

The following table summarizes the key in vitro parameters for this compound activity.

ParameterValueTarget/Cell LineReference
IC50 (SMARCA4) 4 nM (≤ 10 nM)Biochemical Assay[1][2]
IC50 (SMARCA2) 5 nM (≤ 10 nM)Biochemical Assay[1][2]
IC50 (CHD4) > 400 µMBiochemical Assay[2]
Effective Concentration 10 nM - 1 µMMC38, CT26, 92-1, MP41, MP46[1][3]
Treatment Duration 1 - 7 daysMC38, CT26, 92-1, MP41[1][3]

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway affected by this compound.

FHT1015_Signaling_Pathway cluster_0 BAF Complex cluster_1 Chromatin Remodeling cluster_2 Gene Transcription cluster_3 Cellular Response SMARCA4 SMARCA4/2 (ATPase Subunit) Other_Subunits Other BAF Subunits ADP ADP + Pi SMARCA4->ADP Closed_Chromatin Closed Chromatin SMARCA4->Closed_Chromatin Remodels FHT1015 This compound FHT1015->SMARCA4 Allosteric Inhibition ATP ATP ATP->SMARCA4 Hydrolysis Open_Chromatin Open Chromatin (Accessible Enhancers) Closed_Chromatin->Open_Chromatin TF_Binding Transcription Factor Binding (e.g., SOX10) Open_Chromatin->TF_Binding Gene_Expression Target Gene Expression TF_Binding->Gene_Expression Apoptosis Apoptosis / Growth Inhibition Gene_Expression->Apoptosis

Caption: this compound allosterically inhibits the SMARCA4/2 ATPase activity of the BAF complex.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in DMSO.[2]

  • Reagent: this compound powder, DMSO (cell culture grade)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock from this compound with a molecular weight of 555.69 g/mol , dissolve 5.56 mg in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

General Protocol for Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol is adapted from methodologies used in studies on uveal melanoma cell lines.[3]

  • Materials:

    • Uveal melanoma cell lines (e.g., 92-1, MP41) or other sensitive cell lines.

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

    • This compound stock solution (10 mM in DMSO).

    • Vehicle control (DMSO).

    • 96-well clear-bottom, white-walled plates.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000 - 5,000 cells per well in 90 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Prepare a serial dilution of this compound in complete growth medium. A typical final concentration range would be from 1 nM to 10 µM. Remember to prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Add 10 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate the plate for 3 to 7 days at 37°C and 5% CO2.[3]

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the relative viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol for Analysis of Chromatin Accessibility (ATAC-seq)

This protocol provides a general workflow for assessing changes in chromatin accessibility following this compound treatment, as performed in foundational studies.[3][5]

  • Materials:

    • Sensitive cell line (e.g., 92-1).

    • Complete growth medium.

    • This compound stock solution.

    • Vehicle control (DMSO).

    • ATAC-seq kit (e.g., Illumina Tagment DNA Enzyme and Buffer Kit).

    • Reagents for cell lysis, transposition, and DNA purification.

  • Procedure:

    • Plate cells (e.g., 500,000 cells in a 6-well plate) and allow them to attach overnight.

    • Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control (DMSO) for a specified time (e.g., 4 hours).[4][5]

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Count the cells and take 50,000 cells for the ATAC-seq procedure.

    • Lyse the cells in a cold lysis buffer to isolate the nuclei.

    • Perform the transposition reaction by incubating the nuclei with the transposase enzyme at 37°C. This enzyme will cut the DNA in open chromatin regions and ligate sequencing adapters.

    • Purify the tagmented DNA using a DNA purification kit.

    • Amplify the purified DNA by PCR to add index sequences for multiplexing.

    • Purify the amplified library.

    • Perform quality control on the library (e.g., using a Bioanalyzer) to check the size distribution.

    • Sequence the library on a high-throughput sequencing platform.

    • Analyze the sequencing data to identify regions of differential chromatin accessibility between this compound-treated and control samples. This typically involves peak calling and differential binding analysis.[3]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis Cell_Culture 1. Culture Sensitive Cell Line Drug_Prep 2. Prepare this compound Stock & Dilutions Cell_Culture->Drug_Prep Cell_Seeding 3. Seed Cells in Plates Drug_Prep->Cell_Seeding Treatment 4. Treat Cells with This compound or Vehicle Cell_Seeding->Treatment Viability Cell Viability (e.g., CellTiter-Glo) Treatment->Viability Chromatin Chromatin Analysis (e.g., ATAC-seq) Treatment->Chromatin Gene_Expression Gene Expression (e.g., RNA-seq) Treatment->Gene_Expression Protein_Analysis Protein Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis 5. Data Acquisition & Analysis Viability->Data_Analysis Chromatin->Data_Analysis Gene_Expression->Data_Analysis Protein_Analysis->Data_Analysis Conclusion 6. Conclusion Data_Analysis->Conclusion

Caption: A general workflow for in vitro testing of this compound.

References

FHT-1015 ATAC-seq Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complexes, SMARCA4 (BRG1) and SMARCA2 (BRM)[1][2][3]. With IC50 values in the low nanomolar range, this compound provides a powerful tool for investigating the role of BAF complexes in gene regulation and cancer biology[1][2]. These chromatin remodeling complexes play a crucial role in maintaining chromatin accessibility, particularly at enhancer regions that govern cell identity and lineage-specific gene expression[4][5][6].

This document provides detailed application notes and a comprehensive protocol for designing and executing ATAC-seq (Assay for Transposase-Accessible Chromatin with sequencing) experiments to investigate the effects of this compound on chromatin accessibility. ATAC-seq is a robust method for identifying open chromatin regions, nucleosome positioning, and transcription factor binding sites across the genome with a relatively low cell input requirement[7][8][9]. By employing ATAC-seq in concert with this compound treatment, researchers can elucidate the mechanisms by which BAF complex inhibition alters the epigenetic landscape and impacts gene expression programs in various cell types, particularly in transcription factor-driven cancers[4][10].

Mechanism of Action of this compound

This compound allosterically inhibits the ATPase activity of SMARCA4 and SMARCA2, which is essential for the chromatin remodeling function of the BAF complex[1]. This inhibition leads to a rapid and specific decrease in chromatin accessibility, predominantly at enhancer elements, rather than promoters[5][11]. Consequently, the binding of key lineage-specific transcription factors, such as SOX10 and MITF in uveal melanoma, is disrupted, leading to the downregulation of their target genes and subsequent anti-proliferative effects[4][5][10].

FHT_1015_Mechanism cluster_nucleus Nucleus cluster_inhibition BAF BAF Complex (with SMARCA4/2) Nucleosome_Closed Closed Chromatin (Inaccessible) BAF->Nucleosome_Closed ATP hydrolysis Nucleosome_Open Open Chromatin (Accessible) Nucleosome_Closed->Nucleosome_Open Remodeling Target_Gene Target Gene Expression Nucleosome_Open->Target_Gene Activates TF Lineage Transcription Factors (e.g., SOX10) TF->Nucleosome_Open Binds to Enhancers FHT1015 This compound FHT1015->BAF Inhibits ATPase ATAC_seq_Workflow cluster_cell_prep Cell Preparation cluster_library_prep Library Preparation cluster_downstream Downstream Analysis Cell_Culture 1. Cell Culture (Logarithmic Phase) Treatment 2. This compound or DMSO Treatment Cell_Culture->Treatment Harvest 3. Harvest and Count Cells Treatment->Harvest Lysis 4. Cell Lysis Harvest->Lysis Tagmentation 5. Tagmentation (Tn5 Transposase) Lysis->Tagmentation PCR 6. PCR Amplification Tagmentation->PCR Purification 7. Library Purification and QC PCR->Purification Sequencing 8. High-Throughput Sequencing Purification->Sequencing Data_Analysis 9. Data Analysis (Peak Calling, Differential Accessibility, Motif Analysis) Sequencing->Data_Analysis

References

Application Notes and Protocols: FHT-1015 Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FHT-1015 is a potent and selective allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, the core catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting the ATPase activity of these proteins, this compound alters chromatin accessibility at enhancer regions, thereby modulating the binding of key lineage-specific transcription factors.[2][3] This application note provides a detailed protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to study the effects of this compound on transcription factor occupancy genome-wide. The protocol is optimized for cultured cells treated with this compound and is applicable to various research areas, including oncology and developmental biology.

Introduction

The BAF chromatin remodeling complex plays a critical role in regulating gene expression by controlling the accessibility of DNA to transcription factors and other regulatory proteins. The ATP-dependent helicase activity of the SMARCA4/2 subunits is essential for this function. This compound offers a powerful tool to investigate the consequences of BAF complex inhibition on the transcriptional landscape. ChIP-seq is the gold-standard technique to map the genome-wide binding sites of transcription factors and other DNA-associated proteins.[4] This protocol details the necessary steps to perform a successful ChIP-seq experiment in the context of this compound treatment, from cell culture to library preparation.

This compound: Mechanism of Action

This compound is an allosteric inhibitor that induces a conformational change in the SMARCA4/SMARCA2 proteins upon binding, leading to the inhibition of their ATPase activity.[1] This, in turn, affects the ability of the BAF complex to remodel chromatin. Studies have shown that this compound treatment leads to a rapid and selective loss of chromatin accessibility at enhancer regions, which are critical for the binding of lineage-defining transcription factors.[2][3] For instance, in uveal melanoma cell lines, this compound has been demonstrated to decrease the chromatin occupancy of key transcription factors such as SOX10, MITF, and TFAP2A, resulting in the downregulation of their target genes and subsequent apoptosis.[2][5]

FHT_1015_Signaling_Pathway cluster_nucleus Nucleus BAF BAF Complex (SMARCA4/2) Nucleosome Nucleosome BAF->Nucleosome ATP-dependent remodeling DNA_inaccessible Inaccessible Chromatin (Heterochromatin) DNA_accessible Accessible Chromatin (Euchromatin) Nucleosome->DNA_accessible TF Transcription Factors (e.g., SOX10, MITF) DNA_accessible->TF Binding Gene Target Gene Expression DNA_inaccessible->Gene Repression TF->Gene Activation FHT1015 This compound FHT1015->BAF Inhibits ATPase activity

Caption: this compound inhibits the BAF complex, altering chromatin accessibility and transcription factor binding.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's activity and its effects on transcription factor binding as observed in published studies.

ParameterValueCell Line(s)Reference
This compound IC50 (SMARCA4) 4 nMIn vitro[1]
This compound IC50 (SMARCA2) 5 nMIn vitro[1]
Effective Concentration (ChIP-seq) 100 nM92-1 (Uveal Melanoma)[3]
Treatment Duration (ChIP-seq) 4 hours92-1 (Uveal Melanoma)[2][3]
Effect on Transcription Factor Occupancy Markedly reducedSOX10, MITF, TFAP2A in 92-1 cells[2]

Experimental Protocol: ChIP-seq for Transcription Factors with this compound Treatment

This protocol is a general guideline and may require optimization based on the specific cell type and transcription factor of interest.

Materials
  • Cell culture reagents

  • This compound (Tocris, MedchemExpress, etc.)[1]

  • Formaldehyde (37%)

  • Glycine

  • Protease inhibitors

  • ChIP-grade antibody against the transcription factor of interest

  • Control IgG antibody

  • Protein A/G magnetic beads

  • ChIP lysis and wash buffers

  • Sonicator

  • DNA purification kit

  • Reagents for library preparation and sequencing

Experimental Workflow

ChIP_seq_Workflow A 1. Cell Culture and This compound Treatment B 2. Cross-linking with Formaldehyde A->B C 3. Cell Lysis and Chromatin Shearing B->C D 4. Immunoprecipitation (IP) C->D E 5. Washing and Elution D->E F 6. Reverse Cross-linking and DNA Purification E->F G 7. Library Preparation and Sequencing F->G H 8. Data Analysis G->H

Caption: A streamlined workflow for performing ChIP-seq with this compound treatment.

Step-by-Step Methodology

1. Cell Culture and this compound Treatment

1.1. Culture your cells of interest to ~80-90% confluency. 1.2. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO as a vehicle control for the appropriate duration (e.g., 4 hours).[2][3]

2. Cross-linking

2.1. Add formaldehyde directly to the cell culture medium to a final concentration of 1%. 2.2. Incubate for 10-15 minutes at room temperature with gentle shaking for transcription factors.[6] 2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M. 2.4. Incubate for 5 minutes at room temperature. 2.5. Scrape the cells, transfer to a conical tube, and pellet by centrifugation. 2.6. Wash the cell pellet twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing

3.1. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. 3.2. Incubate on ice to allow for cell lysis. 3.3. Shear the chromatin to an average size of 200-600 bp using a sonicator. Optimization of sonication conditions is crucial for successful ChIP.

4. Immunoprecipitation (IP)

4.1. Pre-clear the chromatin lysate by incubating with protein A/G magnetic beads. 4.2. Take an aliquot of the pre-cleared chromatin as the "input" control. 4.3. Add the ChIP-grade primary antibody against the transcription factor of interest to the remaining chromatin and incubate overnight at 4°C with rotation. Use a control IgG for a parallel IP. 4.4. Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.[6]

5. Washing and Elution

5.1. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. 5.2. Elute the chromatin complexes from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification

6.1. Add NaCl to the eluted samples and the input control and incubate at 65°C overnight to reverse the formaldehyde cross-links. 6.2. Treat with RNase A and Proteinase K to remove RNA and protein. 6.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.

7. Library Preparation and Sequencing

7.1. Quantify the purified DNA. 7.2. Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). 7.3. Perform high-throughput sequencing.

8. Data Analysis

8.1. Align the sequencing reads to the reference genome. 8.2. Perform peak calling to identify regions of transcription factor binding. 8.3. Compare the peak profiles between this compound treated and control samples to identify differential binding events. 8.4. Perform downstream analysis such as motif enrichment and gene ontology analysis.

Conclusion

This application note provides a comprehensive guide for utilizing this compound in conjunction with ChIP-seq to investigate its impact on transcription factor binding. The provided protocol, based on established methodologies and specific findings from this compound research, offers a robust framework for researchers to explore the mechanistic details of BAF complex inhibition in their systems of interest. Careful optimization of the protocol for specific cell types and transcription factors will ensure high-quality, reproducible data.

References

Application Notes and Protocols: FHT-1015 RNA-seq Analysis of Treated Uveal Melanoma Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective allosteric inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2] Pharmacological inhibition of these subunits has emerged as a promising therapeutic strategy in cancers dependent on specific transcription factors. In uveal melanoma (UM), treatment with this compound has been shown to disrupt the SOX10-MITF transcriptional axis, leading to the suppression of the melanocytic and pigmentation gene expression program, ultimately inhibiting cancer cell proliferation and survival.[1][2]

This document provides detailed application notes and protocols for conducting RNA sequencing (RNA-seq) analysis of uveal melanoma cells treated with this compound. The provided methodologies are based on the analysis of publicly available data and relevant scientific literature, offering a comprehensive guide from experimental design to data interpretation.

Data Presentation

The following table summarizes the key experimental parameters and quantitative outcomes from RNA-seq analysis of the 92-1 uveal melanoma cell line treated with this compound.

Table 1: Experimental Parameters and Summary of RNA-seq Results for this compound Treatment of 92-1 Uveal Melanoma Cells

ParameterValueReference
Cell Line92-1 (Uveal Melanoma)--INVALID-LINK--
Treatment100 nM this compound--INVALID-LINK--
Vehicle ControlDMSO--INVALID-LINK--
Treatment Duration4 hours and 24 hours--INVALID-LINK--
RNA Sequencing PlatformIlluminaGEO: GSE241450
Key Quantitative Findings (4-hour treatment)
Down-regulated Genes (≥ 2-fold)833--INVALID-LINK--
Up-regulated Genes (≥ 2-fold)386--INVALID-LINK--
Enriched Down-regulated Gene Sets (GSEA) SMARCA4 targets, Melanoma, Pigmentation, Neural Precursor--INVALID-LINK--

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in uveal melanoma, leading to the disruption of the SOX10-MITF transcriptional axis.

FHT1015_Signaling_Pathway FHT1015 This compound BAF BAF Complex (SMARCA4/SMARCA2) FHT1015->BAF Inhibits ATPase Activity Enhancers Lineage-Specific Enhancers BAF->Enhancers Maintains Accessibility SOX10_MITF SOX10 / MITF Enhancers->SOX10_MITF Binding Sites Melanoma_Genes Melanoma & Pigmentation Gene Program SOX10_MITF->Melanoma_Genes Activates Transcription Proliferation Cell Proliferation & Survival Melanoma_Genes->Proliferation Promotes

Caption: this compound inhibits the BAF complex, leading to reduced chromatin accessibility at key enhancers, decreased SOX10/MITF activity, and suppression of melanoma-related gene expression.

Experimental Protocols

I. Cell Culture and this compound Treatment
  • Cell Line: Uveal melanoma cell line 92-1.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Treatment:

    • Seed 92-1 cells in appropriate culture vessels and allow them to adhere overnight.

    • Treat cells with 100 nM this compound or an equivalent volume of DMSO (vehicle control).

    • Incubate the cells for the desired time points (e.g., 4 hours and 24 hours).

II. RNA Isolation and Library Preparation
  • RNA Extraction:

    • Following treatment, wash cells with phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

    • Isolate total RNA using a column-based RNA purification kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • mRNA Library Preparation:

    • Prepare RNA-seq libraries from total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

    • Briefly, enrich for polyadenylated mRNA from total RNA using oligo(dT)-coated magnetic beads.

    • Fragment the enriched mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA using DNA Polymerase I and RNase H.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library using PCR.

    • Purify the PCR products and validate the library quality and size distribution using a bioanalyzer.

III. RNA Sequencing and Data Analysis Workflow

The following diagram outlines the bioinformatics workflow for analyzing the RNA-seq data.

RNAseq_Workflow Sequencing Illumina Sequencing FastQC FastQC Sequencing->FastQC Raw Reads (FASTQ) STAR STAR Aligner FastQC->STAR Quality-Checked Reads HTSeq HTSeq-count STAR->HTSeq Aligned Reads (BAM) DESeq2 DESeq2 HTSeq->DESeq2 Gene Count Matrix GSEA Gene Set Enrichment Analysis (GSEA) DESeq2->GSEA Differentially Expressed Genes Volcano Volcano Plot DESeq2->Volcano Differentially Expressed Genes

Caption: A typical RNA-seq data analysis workflow, from raw sequencing reads to downstream functional analysis.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina platform (e.g., NovaSeq) to generate paired-end reads.

  • Data Quality Control:

    • Assess the quality of the raw sequencing reads (FASTQ files) using a tool like FastQC. Check for per-base sequence quality, GC content, and adapter contamination.

  • Read Alignment:

    • Align the quality-filtered reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR (Spliced Transcripts Alignment to a Reference).

  • Gene Expression Quantification:

    • Use a tool like HTSeq-count to count the number of reads mapping to each gene based on the aligned BAM files and a reference gene annotation file (e.g., from GENCODE).

  • Differential Gene Expression Analysis:

    • Perform differential gene expression analysis between this compound-treated and DMSO-treated samples using a statistical package like DESeq2 in R. This will identify genes that are significantly up- or down-regulated upon treatment.

  • Downstream Analysis:

    • Gene Set Enrichment Analysis (GSEA): Use GSEA to identify biological pathways and gene sets that are significantly enriched among the differentially expressed genes. This provides insights into the biological processes affected by this compound treatment.

    • Visualization: Generate volcano plots to visualize the magnitude and statistical significance of the differentially expressed genes.

Conclusion

The RNA-seq analysis of uveal melanoma cells treated with this compound provides valuable insights into its mechanism of action and its impact on the tumor cell transcriptome. By following the detailed protocols and data analysis workflow outlined in these application notes, researchers can effectively investigate the effects of this compound and other BAF inhibitors on gene expression, contributing to the development of novel cancer therapies. The provided information serves as a comprehensive resource for designing, executing, and interpreting RNA-seq experiments in the context of this compound research.

References

Investigational Application of FHT-1015 for Targeting Chromatin Remodeling in 3D Organoid Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Three-dimensional (3D) organoid culture systems are increasingly recognized as more physiologically relevant models for studying cancer biology and therapeutic responses compared to traditional 2D cell cultures.[1][2] These self-organizing structures recapitulate key aspects of in vivo tumor architecture and the tumor microenvironment.[2] FHT-1015 is a potent and selective allosteric inhibitor of SMARCA4 (BRG1) and SMARCA2 (BRM), the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[3][4] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. This document provides a detailed protocol for utilizing this compound in 3D organoid models to investigate its anti-tumor efficacy and mechanism of action.

Mechanism of Action of this compound

This compound allosterically inhibits the ATPase activity of SMARCA4 and SMARCA2, leading to alterations in chromatin accessibility and gene expression.[3][5] This inhibition can prevent the binding of key oncogenic transcription factors, thereby suppressing tumor growth.[5] Phenotypic screening has demonstrated that uveal melanoma and hematological cancer cell lines are particularly sensitive to BAF inhibition by this compound.[5]

This compound Signaling Pathway

FHT1015_Signaling_Pathway cluster_nucleus Nucleus BAF_complex BAF Complex (contains SMARCA4/SMARCA2) DNA Chromatin (DNA) BAF_complex->DNA ATP-dependent Chromatin Remodeling Target_Gene Target Gene Expression (e.g., proliferation, survival) DNA->Target_Gene Transcription Oncogenic_TFs Oncogenic Transcription Factors (e.g., SOX10, MITF) Oncogenic_TFs->DNA Binds to accessible chromatin Apoptosis Apoptosis Target_Gene->Apoptosis Suppression leads to FHT1015 This compound FHT1015->BAF_complex Allosteric Inhibition of ATPase activity

Caption: this compound allosterically inhibits the SMARCA4/2 ATPase of the BAF complex.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound from studies on 2D cancer cell lines. This data can serve as a reference for designing dose-response studies in 3D organoid models.

Parameter Value Cell Lines/Context Reference
SMARCA4 IC50 ≤ 10 nMBiochemical Assay[4]
SMARCA2 IC50 ≤ 10 nMBiochemical Assay[4]
CHD4 IC50 > 400 µMBiochemical Assay[4]
Cell Viability IC50 (3 days) Varies by cell lineUveal Melanoma Cell Lines[5]
Concentration for Apoptosis Induction Dose-dependent92-1 Uveal Melanoma Cells[5]

Experimental Protocols

This section outlines a general protocol for establishing cancer-derived organoids and subsequently treating them with this compound to assess its therapeutic potential.

Protocol 1: Generation of Patient-Derived Cancer Organoids

This protocol is a generalized method and may require optimization based on the specific cancer type.

Materials:

  • Fresh tumor tissue biopsy

  • DMEM/F12 with HEPES

  • Collagenase Type II

  • Dispase

  • Trypsin-EDTA (0.05%)

  • Advanced DMEM/F12

  • B27 supplement

  • N2 supplement

  • Nicotinamide

  • N-Acetylcysteine

  • EGF (Epidermal Growth Factor)

  • Noggin

  • R-spondin-1

  • FGF-10 (Fibroblast Growth Factor 10)

  • A83-01 (TGF-β inhibitor)

  • Y-27632 (ROCK inhibitor)

  • Matrigel (growth factor reduced)

  • 6-well and 24-well tissue culture plates

Procedure:

  • Tissue Digestion:

    • Wash the fresh tumor biopsy with cold DMEM/F12.

    • Mince the tissue into small fragments (<1 mm³).

    • Digest the tissue fragments with a solution of Collagenase Type II and Dispase in DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

    • Neutralize the enzymes with Advanced DMEM/F12 and centrifuge to pellet the cells.

    • Further dissociate the cell pellet with Trypsin-EDTA for 5-10 minutes at 37°C.

    • Wash the cells with Advanced DMEM/F12 to remove any remaining enzyme.

  • Organoid Seeding:

    • Resuspend the cell pellet in a 1:1 mixture of Advanced DMEM/F12 and Matrigel on ice.

    • Plate 50 µL domes of the cell-Matrigel suspension into pre-warmed 24-well plates.

    • Allow the Matrigel to solidify at 37°C for 30 minutes.

  • Organoid Culture:

    • Overlay the Matrigel domes with pre-warmed organoid growth medium (Advanced DMEM/F12 supplemented with B27, N2, Nicotinamide, N-Acetylcysteine, EGF, Noggin, R-spondin-1, FGF-10, A83-01, and Y-27632).

    • Change the medium every 2-3 days.

    • Monitor organoid formation and growth using a brightfield microscope.

Protocol 2: this compound Treatment and Viability Assessment of 3D Organoids

Materials:

  • Established cancer organoids in 24-well plates

  • This compound stock solution (in DMSO)

  • Organoid growth medium

  • CellTiter-Glo® 3D Cell Viability Assay (or similar)

  • Luminometer

Procedure:

  • This compound Dosing:

    • Prepare serial dilutions of this compound in organoid growth medium. A suggested starting concentration range is 1 nM to 10 µM. Include a DMSO vehicle control.

    • Carefully remove the old medium from the organoid cultures.

    • Add the this compound containing medium or vehicle control medium to the respective wells.

  • Incubation:

    • Incubate the organoids for a predetermined time course (e.g., 3, 7, and 14 days). Replenish the medium with fresh this compound or vehicle control every 2-3 days.

  • Viability Assay:

    • At each time point, perform a cell viability assay according to the manufacturer's instructions.

    • Briefly, equilibrate the plate and reagents to room temperature.

    • Add the CellTiter-Glo® 3D reagent to each well.

    • Lyse the organoids by shaking the plate for 5 minutes.

    • Incubate at room temperature for 25 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control.

    • Plot the dose-response curves and calculate the IC50 values for this compound at each time point.

Experimental Workflow

FHT1015_Organoid_Workflow cluster_setup Organoid Establishment cluster_treatment This compound Treatment & Analysis Tissue Tumor Tissue Biopsy Digestion Enzymatic Digestion Tissue->Digestion Seeding Matrigel Seeding Digestion->Seeding Culture Organoid Culture Seeding->Culture Treatment This compound Dosing Culture->Treatment Established Organoids Incubation Time-course Incubation Treatment->Incubation Viability Viability Assay (e.g., CellTiter-Glo 3D) Incubation->Viability Analysis Data Analysis (IC50 determination) Viability->Analysis

Caption: Workflow for testing this compound efficacy in 3D organoid cultures.

Further Investigations

Beyond viability assays, this compound-treated organoids can be subjected to a range of analyses to further elucidate the drug's mechanism of action in a 3D context:

  • Immunofluorescence and Confocal Microscopy: To visualize changes in protein expression and localization (e.g., proliferation markers like Ki67, apoptosis markers like cleaved Caspase-3, and components of the BAF complex).

  • RNA-Sequencing: To identify global changes in gene expression profiles induced by this compound.

  • ATAC-Sequencing: To map changes in chromatin accessibility at a genome-wide level.

  • Histology and Immunohistochemistry: To examine morphological changes and protein expression in fixed organoid sections.

Conclusion

The use of this compound in 3D organoid models provides a powerful platform to investigate the therapeutic potential of targeting the BAF chromatin remodeling complex in a more clinically relevant setting. The protocols and information provided herein offer a framework for researchers to design and execute preclinical studies aimed at evaluating the efficacy and mechanism of novel epigenetic drugs like this compound.

References

Application Notes and Protocols for FHT-1015 in Synthetic Lethality Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a potent and selective small molecule inhibitor of the ATPase subunits of the BAF (BRG1/BRM-associated factors) chromatin remodeling complex, specifically targeting SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM).[1][2] The BAF complex plays a crucial role in regulating chromatin structure and gene expression.[3][4] In certain cancers, loss-of-function mutations in one of the ATPase subunits, particularly SMARCA4, create a dependency on the remaining paralog, SMARCA2, for cell survival. This genetic vulnerability is known as synthetic lethality.[5][6][7] this compound exploits this dependency by inhibiting both SMARCA4 and SMARCA2, leading to cell death in cancer cells with deficient BAF complexes, while sparing healthy cells.[8] These application notes provide a comprehensive overview of the use of this compound as a tool to study and potentially treat SMARCA4-deficient cancers.

Mechanism of Action

This compound is an allosteric inhibitor that induces a conformational change in the SMARCA4/BRG1 and SMARCA2/BRM proteins, thereby inhibiting their ATPase activity.[1] This enzymatic activity is essential for the BAF complex to remodel chromatin and regulate gene transcription. By inhibiting the ATPase function, this compound disrupts the normal functioning of the BAF complex, leading to alterations in chromatin accessibility at enhancer regions of key lineage-specific transcription factors.[2][9][10] In cancer cells reliant on these transcription factors for their growth and survival, such as uveal melanoma and certain hematologic malignancies, this disruption of the transcriptional program leads to cell cycle arrest and apoptosis.[9][11][12]

The principle of synthetic lethality is central to the application of this compound. In cancers where SMARCA4 is inactivated, the cells become solely dependent on the paralog SMARCA2 for BAF complex function and survival.[5][6] By inhibiting the remaining functional ATPase, this compound effectively shuts down BAF-mediated chromatin remodeling, leading to selective cancer cell death.[7][8]

Data Presentation

Biochemical Activity of this compound
TargetIC50Reference
SMARCA4 (BRG1)4 nM[1]
SMARCA2 (BRM)5 nM[1]
CHD4> 400 µM[2]
Cellular Activity of this compound in Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC50Reference
92-1Uveal Melanoma3 days< 10 nM[9]
MP41Uveal Melanoma3 days< 10 nM[11]
MC38Colon Adenocarcinoma1-5 days10 nM - 1 µM[1]
CT26Colon Carcinoma1-5 days10 nM - 1 µM[1]

Signaling Pathway and Experimental Workflow

BAF Complex Inhibition Signaling Pathway

Caption: Signaling pathway of this compound in cancer cells.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow Cell_Culture 1. Culture SMARCA4-deficient and proficient cancer cell lines Treatment 2. Treat cells with a dose range of this compound Cell_Culture->Treatment In_Vivo_Studies 7. In Vivo Xenograft Model Studies Cell_Culture->In_Vivo_Studies Viability_Assay 3. Assess Cell Viability (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 4. Measure Apoptosis (e.g., Annexin V staining) Treatment->Apoptosis_Assay Chromatin_Analysis 5. Analyze Chromatin Accessibility (ATAC-seq) Treatment->Chromatin_Analysis Gene_Expression_Analysis 6. Profile Gene Expression (RNA-seq) Treatment->Gene_Expression_Analysis Data_Analysis 8. Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Chromatin_Analysis->Data_Analysis Gene_Expression_Analysis->Data_Analysis In_Vivo_Studies->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • SMARCA4-deficient and proficient cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.

  • Incubate the plate for 72 hours (or desired time point) at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression curve fit.

Annexin V Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Chromatin Accessibility Assay (ATAC-seq)

Objective: To identify changes in chromatin accessibility induced by this compound.

Materials:

  • Cancer cell lines treated with this compound or vehicle

  • Tn5 Transposase and tagmentation buffer

  • PCR amplification reagents

  • DNA purification kit

  • Next-generation sequencing platform

Procedure:

  • Treat cells with this compound (e.g., 100 nM) or DMSO for a specified time (e.g., 4 hours).

  • Harvest approximately 50,000 cells and wash with cold PBS.

  • Perform tagmentation by incubating the cell pellet with the Tn5 transposase enzyme mixture. This step fragments the DNA and adds sequencing adapters to accessible regions of the chromatin.

  • Purify the tagmented DNA.

  • Amplify the library by PCR using primers that add index sequences for multiplexing.

  • Purify the amplified library to remove primers and small fragments.

  • Assess the quality and quantity of the library using a Bioanalyzer and qPCR.

  • Sequence the library on a next-generation sequencing platform.

  • Analyze the sequencing data to identify regions with differential chromatin accessibility between this compound-treated and control cells. This typically involves peak calling and differential accessibility analysis.

Conclusion

This compound is a valuable research tool for investigating the role of the BAF chromatin remodeling complex in cancer and for exploring the therapeutic potential of synthetic lethality in SMARCA4-deficient tumors. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the mechanism of action of this compound and to identify novel therapeutic strategies for cancers with BAF complex mutations. Careful experimental design and data interpretation are crucial for advancing our understanding of this promising therapeutic approach.

References

Application Notes and Protocols for FHT-1015 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently no publicly available preclinical or clinical data for FHT-1015 in combination with other cancer therapies. The following application notes and protocols are based on studies conducted with FHD-286, a close structural and functional analog of this compound. FHD-286, like this compound, is a potent and selective dual inhibitor of the ATPases SMARCA4 (BRG1) and SMARCA2 (BRM), the catalytic subunits of the BAF chromatin remodeling complex. The data presented here for FHD-286 should be considered a strong proxy for the potential applications and synergistic effects of this compound in similar combination regimens.

Introduction

This compound is a selective, allosteric inhibitor of the SMARCA4 (BRG1) and SMARCA2 (BRM) ATPases, key components of the BAF (SWI/SNF) chromatin remodeling complex.[1] By inhibiting the ATPase activity of these proteins, this compound modulates gene expression, leading to anti-proliferative and pro-apoptotic effects in various cancer models, particularly those with a dependency on BAF complex activity, such as uveal melanoma and certain hematologic malignancies. Preclinical evidence strongly suggests that combining this compound with other anti-cancer agents can lead to synergistic effects, overcoming resistance and enhancing therapeutic efficacy. These combinations target cancer cells through complementary mechanisms of action, offering a promising strategy for difficult-to-treat cancers.

This document provides an overview of the preclinical rationale and experimental protocols for investigating this compound in combination with chemotherapy, targeted agents, and immunotherapy, based on studies with the analogous compound FHD-286.

I. This compound in Combination with Chemotherapy

A. Rationale

Preclinical studies have demonstrated that the combination of the BRG1/BRM inhibitor FHD-286 with standard chemotherapy agents, such as decitabine or cytarabine, results in synergistic lethality in Acute Myeloid Leukemia (AML) cell lines and patient-derived xenograft (PDX) models. The proposed mechanism involves the dual targeting of epigenetic regulation and DNA replication, leading to enhanced anti-tumor activity. A Phase 1 clinical trial of FHD-286 in combination with decitabine or cytarabine has been initiated in patients with relapsed and/or refractory AML. While Foghorn Therapeutics has since decided to discontinue the independent development of the FHD-286 and decitabine combination, the initial preclinical data supports this combination strategy.

B. Preclinical Data Summary (Based on FHD-286)
Combination AgentCancer TypeModel SystemKey Findings
DecitabineAMLCell lines, PDX modelsSynergistic lethality, reduced AML burden, improved survival.
CytarabineAMLCell lines, PDX modelsSynergistic lethality, reduced AML burden, improved survival.
C. Experimental Protocol: In Vitro Synergy Assessment of this compound and Decitabine in AML Cells

Objective: To determine the synergistic anti-proliferative effects of this compound and decitabine in AML cell lines.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • This compound (stock solution in DMSO)

  • Decitabine (stock solution in DMSO)

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed AML cells in 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of this compound and decitabine in culture medium.

  • Combination Treatment: Add this compound and decitabine to the wells in a checkerboard matrix format, with varying concentrations of each drug. Include single-agent controls and a vehicle (DMSO) control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

G cluster_workflow In Vitro Synergy Workflow start Seed AML Cells prep Prepare Drug Dilutions (this compound & Decitabine) start->prep treat Treat Cells with Drug Combinations (Checkerboard Matrix) prep->treat incubate Incubate for 72 hours treat->incubate assay Measure Cell Viability (CellTiter-Glo) incubate->assay analyze Data Analysis (IC50, Combination Index) assay->analyze end Determine Synergy analyze->end G cluster_pathway Targeted Therapy Combination Rationale FHT1015 This compound (BRG1/BRM Inhibition) Synergy Synergistic Anti-Leukemic Effect FHT1015->Synergy BETi BET Inhibitor (Bromodomain Inhibition) BETi->Synergy Menin Menin Inhibitor (Menin-MLL Interaction Inhibition) Menin->Synergy Venetoclax Venetoclax (BCL-2 Inhibition) Venetoclax->Synergy G cluster_pathway Immunotherapy Combination Mechanism FHT1015 This compound Tumor Tumor Cell FHT1015->Tumor Increases MHCI TCell CD8+ T Cell Tumor->TCell Antigen Presentation PD1_PDL1 PD-1/PD-L1 Interaction Tumor->PD1_PDL1 PD-L1 TCell->PD1_PDL1 PD-1 Killing Tumor Cell Killing TCell->Killing PD1_PDL1->TCell Inhibition AntiPD1 Anti-PD-1 Antibody AntiPD1->PD1_PDL1 Blocks

References

Troubleshooting & Optimization

FHT-1015 in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of FHT-1015 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below are frequently asked questions, troubleshooting guides, and best practices to ensure reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound exhibits high solubility in DMSO. Different suppliers report slightly different values, but it is generally soluble up to 100 mM or approximately 100 mg/mL.[1][2] It is crucial to use high-purity, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1][2]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: To prepare a stock solution, it is recommended to use fresh, newly opened DMSO to minimize moisture content.[1][2] For assistance in dissolving the compound, you can warm the solution to 37°C or use an ultrasonic bath.

Q3: What are the recommended storage conditions for this compound powder and its DMSO stock solution?

A3: this compound as a powder is stable for up to 3 years when stored at -20°C.[1][2] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability (up to 1 year).[2] For shorter periods, storage at -20°C is acceptable for up to 1 month.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2][3]

Q4: Can I store my this compound stock solution at 4°C or room temperature?

A4: It is not recommended to store this compound stock solutions in DMSO at 4°C or room temperature for any significant length of time due to the potential for degradation and precipitation. For optimal stability, frozen storage at -20°C or -80°C is required. The powdered form of this compound can be stored for up to 2 years at 4°C.[1]

Data Summary Tables

Table 1: Solubility of this compound in DMSO

SupplierConcentration (mM)Concentration (mg/mL)Notes
MedchemExpress179.96 mM≥ 100 mg/mLHygroscopic DMSO can impact solubility.[1]
R&D Systems100 mM-Soluble to 100 mM.
Tocris Bioscience100 mM55.57 mg/mL
Selleck Chemicals179.95 mM100 mg/mLUse fresh DMSO as moisture can reduce solubility.[2]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationRecommendations
Powder-20°C3 years
Powder4°C2 years[1]
Stock Solution in DMSO-80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles.[1][2]
Stock Solution in DMSO-20°C1 monthAliquot to avoid freeze-thaw cycles.[1][2]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Potential Cause 1: DMSO quality. The DMSO may have absorbed moisture from the atmosphere, which can significantly hinder the solubility of this compound.

    • Solution: Always use fresh, high-purity, anhydrous DMSO from a newly opened bottle.[1][2]

  • Potential Cause 2: Insufficient mixing or temperature. The compound may require more energy to dissolve completely.

    • Solution: Gently warm the solution to 37°C and/or place it in an ultrasonic bath for a short period to aid dissolution.

  • Potential Cause 3: Concentration is too high. You may be attempting to prepare a solution above the saturation point.

    • Solution: Refer to the solubility data in Table 1 and ensure you are not exceeding the recommended maximum concentration.

Issue: I observed precipitation in my stock solution after storage.

  • Potential Cause 1: Improper storage temperature. Storing the solution at 4°C or room temperature can lead to precipitation.

    • Solution: Store stock solutions at -20°C for short-term and -80°C for long-term storage.

  • Potential Cause 2: Freeze-thaw cycles. Repeatedly freezing and thawing the stock solution can lead to compound degradation and precipitation.

    • Solution: Aliquot the stock solution into single-use vials after preparation to minimize freeze-thaw cycles.[2][3]

Experimental Workflow & Signaling Pathway Diagrams

FHT_1015_Solution_Preparation cluster_prep Preparation cluster_storage Storage start Weigh this compound Powder add_dmso Add fresh, anhydrous DMSO start->add_dmso vortex Vortex/Mix add_dmso->vortex assist_dissolution Optional: Warm to 37°C or use ultrasonic bath vortex->assist_dissolution check_solubility Visually confirm complete dissolution assist_dissolution->check_solubility check_solubility->assist_dissolution Precipitate Remains aliquot Aliquot into single-use vials check_solubility->aliquot Fully Dissolved store_short Store at -20°C (Up to 1 month) aliquot->store_short Short-term store_long Store at -80°C (Up to 1 year) aliquot->store_long Long-term

Caption: Workflow for Preparing and Storing this compound in DMSO.

FHT1015_Signaling_Pathway FHT1015 This compound BAF_complex BAF Chromatin Remodeling Complex (SMARCA4/SMARCA2 ATPase) FHT1015->BAF_complex Allosteric Inhibition ATPase_activity ATPase Activity BAF_complex->ATPase_activity Chromatin_remodeling Chromatin Remodeling ATPase_activity->Chromatin_remodeling Transcription_factors Cancer-Associated Transcription Factors (e.g., SOX10, MITF) Chromatin_remodeling->Transcription_factors Enables binding to DNA Gene_transcription Oncogenic Gene Transcription Transcription_factors->Gene_transcription Tumor_growth Tumor Cell Growth and Migration Gene_transcription->Tumor_growth

Caption: this compound Mechanism of Action via BAF Complex Inhibition.

References

FHT-1015 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FHT-1015, a selective allosteric inhibitor of SMARCA4/SMARCA2 ATPase.[1] This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in vivo experiments.

Troubleshooting Guides (Q&A Format)

This section addresses specific problems you might face during the in vivo delivery of this compound.

Issue 1: Lower than Expected Efficacy in Xenograft Model

Q: My xenograft tumors are not responding to this compound treatment as expected. What could be the cause?

A: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Verify Compound Integrity: Ensure that this compound has been stored and handled correctly. Improper storage can lead to degradation. It is recommended to store this compound at -20°C.

  • Confirm Dosing Accuracy: Double-check your calculations for the dosing solution. Inaccurate dilutions can lead to suboptimal concentrations being administered.

  • Assess Delivery Technique: Improper intravenous injection can result in subcutaneous delivery, which will affect the bioavailability of the compound.[2][3][4] Ensure proper needle placement in the tail vein.

  • Evaluate Tumor Model: The chosen cancer cell line for the xenograft may have developed resistance to BAF inhibition.[5] Consider performing in vitro assays to confirm the sensitivity of your cell line to this compound.

  • Check for Resistance Mutations: Mutations in SMARCA4 (I1143) and SMARCA2 (I1173) can confer resistance to this compound.[5]

Issue 2: Animal Health Concerns Post-Injection

Q: I'm observing signs of distress in my mice following intravenous injection of this compound. What should I do?

A: Animal welfare is paramount. Here are some potential causes and solutions:

  • Injection Site Reaction: Irritation can occur at the injection site. Flushing with sterile saline after administration may help.[6]

  • Toxicity: The administered dose might be too high, leading to systemic toxicity. It is crucial to determine the maximum tolerated dose (MTD) before initiating efficacy studies.[7][8] Monitor for signs of toxicity such as significant body weight loss (>20%).[7]

  • Formulation Issues: The vehicle used for reconstitution might be causing adverse effects. Ensure the vehicle is well-tolerated and appropriate for intravenous administration.

  • Injection Technique: Technical difficulties during injection can cause injury.[6] Ensure you are using an appropriately sized needle and restrainer.

Issue 3: Inconsistent Results Across Experiments

Q: I am getting variable results in my in vivo studies with this compound. How can I improve reproducibility?

A: Consistency is key for reliable in vivo data. Here are some tips:

  • Standardize Protocols: Ensure all experimental parameters, including animal strain, age, and tumor implantation site, are consistent across all study groups.[9]

  • Control for Variables: Use appropriate controls in every experiment, such as vehicle-only and positive control groups.[7]

  • Blinding: Whenever possible, blind the experimenters to the treatment groups to reduce bias in measurements and data analysis.

  • Animal Health Monitoring: Consistent monitoring of animal health and tumor growth is crucial. Any variations in animal well-being can impact experimental outcomes.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent and selective allosteric inhibitor of SMARCA4/SMARCA2 ATPase, which are core components of the BAF chromatin remodeling complex. It interferes with tumor cell growth by altering chromatin accessibility at the binding sites of cancer-associated transcription factors.[5]

Q: How should I prepare this compound for in vivo use?

A: this compound is soluble in DMSO up to 100 mM. For in vivo administration, a stock solution in DMSO can be further diluted in a suitable vehicle such as saline or a solution containing PEG and Tween. It is important to perform a solubility test with your chosen vehicle before preparing the final dosing solution.

Q: What are the recommended in vivo models for this compound studies?

A: Uveal melanoma and hematological cancer cell lines have shown sensitivity to BAF inhibition.[1][5] Xenograft models using these cell lines are a good starting point for in vivo efficacy studies.

Q: Can this compound cross the blood-brain barrier?

Quantitative Data Summary

Table 1: this compound In Vitro Potency
TargetIC50 (nM)
SMARCA4 ATPase≤ 10
SMARCA2 ATPase≤ 10
CHD4 ATPase> 400,000

Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the selectivity of this compound for SMARCA4/SMARCA2 over the related CHD4 ATPase.

Table 2: this compound Solubility
SolventMaximum Concentration (mM)
DMSO100

This table provides the maximum solubility of this compound in DMSO.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vivo Dosing
  • Calculate Required Mass: Based on the desired concentration and final volume, calculate the mass of this compound needed.

  • Prepare Stock Solution: Dissolve the calculated mass of this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

  • Prepare Dosing Vehicle: Prepare the final dosing vehicle. A common vehicle for intravenous injection is a mixture of PEG300, Tween 80, and saline.

  • Final Dilution: On the day of dosing, dilute the this compound stock solution with the dosing vehicle to the final desired concentration. Ensure the final concentration of DMSO is low (typically <10%) to avoid toxicity.

  • Verification: Visually inspect the final solution for any precipitation.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) for tumor cell implantation.[9]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of a sensitive cancer cell line (e.g., 92-1 uveal melanoma cells) into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[9]

  • Dosing: Administer this compound or vehicle control intravenously according to the predetermined dosing schedule.

  • Data Collection: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

G cluster_0 This compound Signaling Pathway FHT1015 This compound BAF BAF Complex (SMARCA4/SMARCA2) FHT1015->BAF Inhibits ATPase Activity Chromatin Chromatin Remodeling BAF->Chromatin TF Lineage-Specific Transcription Factors (e.g., SOX10, MITF) Chromatin->TF Alters Accessibility Gene Target Gene Expression TF->Gene Growth Tumor Cell Growth and Migration Gene->Growth

Caption: this compound inhibits the BAF complex, leading to altered gene expression.

G cluster_1 In Vivo Efficacy Study Workflow Start Start Implant Tumor Cell Implantation Start->Implant Monitor Tumor Growth Monitoring Implant->Monitor Randomize Randomization Monitor->Randomize Treat Treatment (this compound or Vehicle) Randomize->Treat Collect Data Collection (Tumor Volume, Body Weight) Treat->Collect Endpoint Endpoint Analysis Collect->Endpoint End End Endpoint->End

Caption: Workflow for a typical in vivo efficacy study.

G cluster_2 Troubleshooting Low Efficacy Problem Low In Vivo Efficacy CheckDose Verify Dosing Solution and Technique Problem->CheckDose CheckCompound Assess Compound Integrity Problem->CheckCompound CheckModel Evaluate Tumor Model Sensitivity Problem->CheckModel SolutionDose Correct Dosing Protocol CheckDose->SolutionDose Incorrect SolutionCompound Use New Aliquot of Compound CheckCompound->SolutionCompound Degraded SolutionModel Test Alternative Cell Line CheckModel->SolutionModel Resistant

References

FHT-1015 Technical Support Center: Investigating and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FHT-1015, a potent and selective allosteric inhibitor of SMARCA4 and SMARCA2 ATPases. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

This compound is a highly selective inhibitor of the SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) ATPases, which are core components of the BAF chromatin remodeling complex.[1][2][3] It exhibits potent inhibition of these two targets with IC50 values in the low nanomolar range.[1] Notably, this compound shows high selectivity against related ATPases, such as the chromodomain-helicase-DNA-binding protein 4 (CHD4), with an IC50 value greater than 400 μM.[2][3] A related compound from the same chemical series, FHT-2344, has been shown to have little binding to a wide range of ATPases in cell-based assays, suggesting a high degree of selectivity for this chemical scaffold.[4][5][6]

Q2: Have any off-targets for this compound been identified?

Currently, there is no publicly available, comprehensive off-target screening data, such as a kinome scan, for this compound. The primary characterization of this compound has focused on its on-target potency and selectivity for SMARCA4/2.[1][2][3]

Q3: How can I be confident that the observed phenotype in my experiment is due to on-target inhibition of SMARCA4/2?

Several experimental approaches can increase confidence in the on-target activity of this compound:

  • Use of Resistance Mutations: Specific mutations in SMARCA4 (I1173M) and SMARCA2 (I1143M) have been shown to confer resistance to this compound.[2][3][6][7] Comparing the effects of this compound in wild-type cells versus cells engineered to express these resistance mutations is a powerful tool to distinguish on-target from off-target effects.

  • Structurally Unrelated Inhibitors: Employing a structurally distinct SMARCA4/2 inhibitor should recapitulate the same phenotype. A lack of concordance may suggest off-target effects of one of the compounds.

  • Dose-Response Correlation: The observed phenotype should correlate with the known IC50 of this compound for SMARCA4/2 inhibition. If a phenotype is only observed at concentrations significantly higher than the on-target IC50, off-target effects should be suspected.[8]

  • Target Engagement Assays: Techniques like a Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is engaging with SMARCA4/2 in your cellular context at the concentrations used.[9]

Q4: What are some general strategies to minimize potential off-target effects in my experiments?

To reduce the risk of off-target effects influencing your experimental outcome, consider the following:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that produces the desired on-target effect.[9]

  • Time-Course Experiments: Analyze the kinetics of the on-target effect versus any unexpected phenotypes. Differences in timing may indicate indirect or off-target effects.[9]

  • Appropriate Controls: Always include a vehicle-only control (e.g., DMSO) at the same final concentration as the this compound treatment.[9]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be related to off-target effects of this compound.

Issue 1: The observed cellular phenotype is inconsistent with the known function of the BAF complex.

Possible Cause Troubleshooting Steps Expected Outcome for Mitigation
Off-Target Effect 1. Perform a dose-response curve for the unexpected phenotype and compare it to the on-target IC50. 2. Use a structurally unrelated SMARCA4/2 inhibitor. 3. Test this compound in cells expressing resistance mutations (SMARCA4-I1173M or SMARCA2-I1143M).A significant discrepancy in potency suggests an off-target effect. If the phenotype is not replicated, it is likely an off-target effect of this compound. If the phenotype persists in resistant cells, it is likely an off-target effect.
On-Target Effect (Novel Biology) 1. Confirm target engagement at the effective concentration using an assay like CETSA. 2. Use siRNA or CRISPR to knockdown SMARCA4 and/or SMARCA2 and observe if the phenotype is replicated.Replication of the phenotype upon target knockdown suggests a novel on-target mechanism.

Issue 2: Cellular toxicity is observed at or near the concentration required for on-target inhibition.

Possible Cause Troubleshooting Steps Expected Outcome for Mitigation
Off-Target Toxicity 1. Perform a counter-screen in a cell line that does not express SMARCA4/2 or has low expression levels. 2. Screen this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).If toxicity persists in the absence of the target, it is likely due to off-target effects. Identification of interactions with toxicity-related proteins would indicate off-target toxicity.
On-Target Toxicity 1. Modulate the expression of SMARCA4/2 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity.Replication of toxicity upon target knockdown suggests on-target toxicity.

Data Presentation

Table 1: this compound On-Target Potency

TargetIC50
SMARCA4 (BRG1)4 nM[1]
SMARCA2 (BRM)5 nM[1]
CHD4> 400 μM[2][3]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to confirm the engagement of this compound with SMARCA4/2 in intact cells.

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or this compound at the desired concentration for a specified time (e.g., 1-2 hours).

  • Cell Lysis and Heating:

    • Harvest and wash the cells.

    • Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors.

    • Divide the lysate into aliquots for each temperature point.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Protein Separation and Detection:

    • Centrifuge the heated lysates to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the soluble protein fraction by Western blot using antibodies specific for SMARCA4 and SMARCA2.

  • Data Analysis:

    • Quantify the band intensities for SMARCA4 and SMARCA2 at each temperature for both vehicle and this compound treated samples.

    • Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound treated samples indicates target engagement.

Protocol 2: Whole-Cell Proteomics for Off-Target Identification

This protocol provides a general workflow for identifying potential off-target effects of this compound using mass spectrometry-based proteomics.

  • Sample Preparation:

    • Culture your cells of interest and treat them with vehicle control or a high concentration of this compound (e.g., 10-100x the on-target IC50) for a defined period.

    • Harvest the cells, lyse them, and quantify the protein concentration.

  • Protein Digestion:

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle control. These proteins are potential off-targets or are part of pathways affected by off-target interactions.

Visualizations

FHT1015_On_Target_Pathway FHT1015 This compound SMARCA4_2 SMARCA4/2 ATPase FHT1015->SMARCA4_2 Inhibits BAF_Complex BAF Chromatin Remodeling Complex Chromatin Chromatin Accessibility BAF_Complex->Chromatin Modulates SMARCA4_2->BAF_Complex Core Component Transcription_Factors Lineage-Specific Transcription Factors (e.g., SOX10, MITF) Chromatin->Transcription_Factors Enables Binding Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates Cellular_Phenotype Cellular Phenotype (e.g., Growth Inhibition, Apoptosis) Gene_Expression->Cellular_Phenotype Leads to

Caption: On-target signaling pathway of this compound.

Off_Target_Troubleshooting_Workflow Start Unexpected Phenotype Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Compare_Potency Potency Mismatch with On-Target IC50? Dose_Response->Compare_Potency Resistance_Mutation Test in Resistance Mutant Cell Line Compare_Potency->Resistance_Mutation No Off_Target High Likelihood of Off-Target Effect Compare_Potency->Off_Target Yes Phenotype_Persists Phenotype Persists? Resistance_Mutation->Phenotype_Persists Orthogonal_Inhibitor Use Structurally Unrelated Inhibitor Phenotype_Persists->Orthogonal_Inhibitor No Phenotype_Persists->Off_Target Yes Phenotype_Replicated Phenotype Replicated? Orthogonal_Inhibitor->Phenotype_Replicated Phenotype_Replicated->Off_Target No On_Target Likely On-Target Effect Phenotype_Replicated->On_Target Yes

Caption: Troubleshooting workflow for suspected off-target effects.

Experimental_Workflow_Off_Target Start Hypothesis: Unexpected phenotype is due to off-target effect Step1 Step 1: In Silico Analysis (e.g., Computational Target Prediction) Start->Step1 Step2 Step 2: Biochemical Screening (e.g., Kinase Panel, Proteomics) Step1->Step2 Step3 Step 3: Cellular Target Engagement (e.g., CETSA for candidate off-targets) Step2->Step3 Step4 Step 4: Genetic Validation (e.g., siRNA/CRISPR of candidate off-targets) Step3->Step4 Conclusion Confirmation of Off-Target Step4->Conclusion

References

FHT-1015 ATAC-seq Data Interpretation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting changes in Assay for Transposase-Accessible Chromatin with high-throughput sequencing (ATAC-seq) data following treatment with FHT-1015.

Troubleshooting Guides

Interpreting Changes in ATAC-seq Peaks after this compound Treatment

Users may encounter various scenarios when analyzing ATAC-seq data after this compound treatment. This guide provides insights into potential observations and their interpretations.

ObservationPotential Cause(s)Recommended Next Steps & Interpretation
Global decrease in chromatin accessibility This compound is a potent inhibitor of SMARCA4/2, key components of the BAF chromatin remodeling complex. Inhibition of this complex can lead to widespread chromatin condensation.- Quantify the percentage of peaks with significantly reduced accessibility. - Perform differential accessibility analysis to identify specific regions that are most affected. - This global change is an expected outcome of effective BAF inhibition.
Specific loss of accessibility at distal enhancer regions The BAF complex is known to be crucial for maintaining the accessibility of enhancers. This compound treatment can lead to the selective closing of these regulatory elements.[1][2]- Annotate differentially accessible peaks to genomic features (promoters, enhancers, insulators, etc.). - Analyze if the loss of accessibility is more pronounced at enhancers compared to promoters.[1] - This suggests that this compound's primary effect is on the enhancer landscape.
Loss of accessibility at specific transcription factor (TF) binding motifs This compound-induced chromatin changes can prevent the binding of lineage-specific transcription factors that are dependent on BAF-mediated accessibility.[1][3] In uveal melanoma, for example, motifs for SOX10 and MITF are enriched in regions that lose accessibility.[1][2]- Perform motif analysis on the differentially accessible regions. - Identify enrichment of specific TF motifs within the regions that lose accessibility. - This provides a mechanistic link between BAF inhibition and the disruption of key transcriptional programs.
No significant change in accessibility at certain promoters The BAF complex may not be the primary regulator of accessibility at all promoters. Some promoters may be maintained in an open state by other factors.- Compare the accessibility changes at promoters of housekeeping genes versus genes regulated by this compound-sensitive TFs. - This can help to distinguish between global non-specific effects and targeted regulatory changes.
Increased accessibility at a small subset of regions While the primary effect of BAF inhibition is chromatin closing, there can be secondary or off-target effects leading to localized increases in accessibility.- Investigate the genes and regulatory elements associated with these regions. - Perform motif analysis to see if any specific TFs are associated with these gained sites. - These may represent compensatory mechanisms or indirect effects of BAF inhibition.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective allosteric inhibitor of the ATPase subunits SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) of the BAF (SWI/SNF) chromatin remodeling complex. By inhibiting the ATPase activity of SMARCA4/2, this compound prevents the BAF complex from remodeling chromatin, leading to changes in chromatin accessibility and gene expression.[4]

Q2: How does this compound treatment affect chromatin accessibility as measured by ATAC-seq?

This compound treatment typically leads to a reduction in chromatin accessibility, particularly at enhancer regions.[1][2] This is because the BAF complex is essential for establishing and maintaining the open chromatin state of these regulatory elements. The loss of accessibility is often observed at the binding sites of key lineage-specific transcription factors.[1][3]

Experimental Design and Execution

Q3: What are the key quality control metrics for an ATAC-seq experiment?

Key quality control metrics include:

  • Fragment Size Distribution: A successful ATAC-seq library should show a characteristic pattern of fragment sizes, with a peak corresponding to nucleosome-free regions (<100 bp) and subsequent peaks at ~200 bp, ~400 bp, etc., representing mono-, di-, and tri-nucleosomes.[5]

  • Transcription Start Site (TSS) Enrichment: A high enrichment of reads around TSSs is indicative of good signal-to-noise ratio.

  • Fraction of Reads in Peaks (FRiP): A higher FRiP score indicates a better enrichment of signal in accessible chromatin regions.

Q4: I am observing a strange fragment size distribution in my ATAC-seq data. What could be the cause?

An atypical fragment size distribution, such as a lack of the characteristic nucleosomal pattern, could be due to:

  • Over-tagmentation: Excessive Tn5 transposase activity can lead to the over-digestion of DNA, resulting in a loss of the nucleosomal pattern.[5]

  • DNA degradation: Poor sample quality or handling can lead to DNA degradation, which will also affect the fragment size distribution.

  • Suboptimal cell number or Tn5 concentration: The ratio of Tn5 transposase to the number of nuclei is critical for optimal tagmentation.

Data Analysis and Interpretation

Q5: How do I identify differentially accessible regions in my ATAC-seq data after this compound treatment?

Differential accessibility analysis is typically performed using bioinformatics tools like DESeq2, edgeR, or DiffBind.[6] The general workflow involves:

  • Peak Calling: Identify regions of open chromatin (peaks) in both control and this compound-treated samples.

  • Read Counting: Count the number of reads that fall within each peak for each sample.

  • Normalization: Normalize the read counts to account for differences in sequencing depth and library size.

  • Statistical Analysis: Use statistical models to identify peaks with a significant difference in accessibility between the two conditions.

Q6: What is the significance of identifying transcription factor motifs in regions with altered accessibility?

Identifying enriched transcription factor motifs in regions that lose accessibility upon this compound treatment can reveal the specific transcription factors whose function is being disrupted.[1][3] This provides a direct link between the inhibition of the BAF complex and the downstream effects on gene regulation. For instance, in uveal melanoma cells treated with this compound, there is a significant loss of accessibility at sites containing binding motifs for SOX10 and MITF, which are master regulators of melanocyte lineage.[1][2]

Experimental Protocols

ATAC-seq Protocol for Cultured Cells

This is a generalized protocol for performing ATAC-seq on cultured cells. Optimization may be required for specific cell lines.

I. Nuclei Isolation

  • Harvest 50,000 cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Wash the cells once with 50 µL of ice-cold 1x PBS. Centrifuge at 500 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in 50 µL of cold lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl2, 0.1% IGEPAL CA-630).

  • Centrifuge immediately at 500 x g for 10 minutes at 4°C to pellet the nuclei.

  • Carefully discard the supernatant.

II. Transposition Reaction

  • Resuspend the nuclei pellet in 50 µL of transposition reaction mix (25 µL 2x TD Buffer, 2.5 µL Tn5 Transposase, 22.5 µL Nuclease-Free Water).

  • Incubate the reaction at 37°C for 30 minutes.

  • Immediately after incubation, purify the transposed DNA using a DNA purification kit (e.g., Qiagen MinElute PCR Purification Kit). Elute in 10 µL of elution buffer.

III. Library Amplification

  • Amplify the transposed DNA using PCR with indexed primers. A typical PCR reaction would be:

    • 10 µL Transposed DNA

    • 2.5 µL Forward Primer (25 µM)

    • 2.5 µL Reverse Primer (25 µM)

    • 25 µL 2x PCR Master Mix

    • 10 µL Nuclease-Free Water

  • Perform an initial PCR amplification for 5 cycles.

  • To determine the additional number of PCR cycles needed, perform a qPCR side reaction.

  • Run the remaining PCR reaction for the determined number of additional cycles.

  • Purify the amplified library using a DNA purification kit or AMPure XP beads.

IV. Library Quality Control and Sequencing

  • Assess the fragment size distribution of the library using a Bioanalyzer or similar instrument.

  • Quantify the library concentration using a Qubit fluorometer.

  • Perform paired-end sequencing on a high-throughput sequencing platform.

Mandatory Visualizations

ATAC_seq_Workflow cluster_bioinformatics Bioinformatics Cell_Culture Cell_Culture Nuclei_Isolation Nuclei_Isolation Cell_Culture->Nuclei_Isolation Harvest Cells Tagmentation Tagmentation Nuclei_Isolation->Tagmentation Isolate Nuclei Library_Amplification Library_Amplification Tagmentation->Library_Amplification Transposed DNA Sequencing Sequencing Library_Amplification->Sequencing Amplified Library Quality_Control Quality_Control Sequencing->Quality_Control Raw Reads Alignment Alignment Quality_Control->Alignment Filtered Reads Peak_Calling Peak_Calling Alignment->Peak_Calling Differential_Analysis Differential_Analysis Peak_Calling->Differential_Analysis Peak Set Downstream_Analysis Motif Analysis, Pathway Analysis Differential_Analysis->Downstream_Analysis Differential Peaks

Caption: A schematic overview of the ATAC-seq experimental and bioinformatic workflow.

FHT1015_Signaling_Pathway cluster_effect Effect of this compound FHT1015 This compound BAF_Complex BAF Complex (SMARCA4/2) FHT1015->BAF_Complex Inhibits ATPase Activity Chromatin Closed Chromatin BAF_Complex->Chromatin Reduced Remodeling Open_Chromatin Open Chromatin (Enhancers) BAF_Complex->Open_Chromatin Maintains Accessibility Transcription_Factors Lineage-Specific TFs (e.g., SOX10, MITF) Chromatin->Transcription_Factors Binding Blocked Open_Chromatin->Transcription_Factors Allows Binding Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Activates Cellular_Response Apoptosis/ Growth Inhibition Gene_Expression->Cellular_Response Leads to

Caption: Proposed signaling pathway of this compound action leading to altered gene expression.

References

Optimizing FHT-1015 Concentration for Cell Lines: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of FHT-1015 for various cell lines. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), which are the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] It binds to an allosteric site on these proteins, inducing a conformational change that inhibits their ATPase function.[1] This, in turn, alters chromatin accessibility at specific genomic loci, particularly enhancers, and interferes with the binding of key transcription factors, leading to changes in gene expression and subsequent inhibition of cell growth and migration.[2][4]

Q2: In which cancer types or cell lines has this compound shown efficacy?

A2: this compound has demonstrated significant anti-proliferative effects in various cancer cell lines, with particular sensitivity observed in uveal melanoma and hematological cancer cell lines.[4][5][6]

Q3: What is the typical effective concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. In sensitive cell lines, IC50 values for growth inhibition are often in the low nanomolar to sub-micromolar range. For example, in some uveal melanoma cell lines, absolute IC50 values were observed in the nanomolar range after 3 to 7 days of treatment.[4][5] However, it is crucial to determine the optimal concentration for your specific cell line and experimental conditions empirically.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in DMSO, with a maximum concentration of 100 mM.[2][3] For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7] When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, it is stable for up to 1 month.[1]

Troubleshooting Guides

Issue 1: this compound is not showing the expected inhibitory effect on my cell line.

Possible Cause Troubleshooting Action
Sub-optimal Concentration Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC50 value for your specific cell line.[8]
Compound Instability Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage of the stock solution.[7]
Cell Line Resistance Consider the possibility of intrinsic or acquired resistance. Resistance can be mediated by mutations in SMARCA4 (e.g., I1143M) or SMARCA2 (e.g., I1173M).[2][4]
Incorrect Assay Endpoint The inhibitory effects of this compound on cell proliferation may be more pronounced at later time points (e.g., 7 days versus 3 days).[5][6] Consider extending the treatment duration.
Experimental Error Verify cell seeding density, media conditions, and vehicle control performance. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[7]

Issue 2: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition.

Possible Cause Troubleshooting Action
Off-target Toxicity While this compound is selective, high concentrations can lead to off-target effects.[9][10] Determine the cytotoxic concentration 50 (CC50) using an independent cytotoxicity assay (e.g., LDH release assay) and compare it to the IC50 for the desired biological effect.
Solvent Toxicity High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Run a vehicle control dose-response to determine the maximum tolerated concentration.[7]
On-target Toxicity In highly dependent cell lines, potent on-target inhibition can lead to rapid apoptosis.[5] Consider using lower concentrations or shorter treatment times to dissect specific signaling events from general cell death.

Issue 3: My results with this compound are not reproducible.

Possible Cause Troubleshooting Action
Inconsistent Cell Culture Practices Maintain consistent cell passage numbers, confluency, and media composition between experiments.[7]
Variability in Compound Preparation Prepare fresh serial dilutions for each experiment from a single-use aliquot of the stock solution.[7]
Assay Variability Standardize all incubation times, reagent concentrations, and measurement parameters.[7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of this compound that inhibits 50% of cell proliferation in a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells in triplicate.

    • Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of this compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC50 (nM)Reference
92-1Uveal Melanoma3 days~10[4]
MP41Uveal Melanoma3 days~10[4][5]
MC38Colon Adenocarcinoma1-5 days10 nM - 1 µM[1]
CT26Colon Carcinoma1-5 days10 nM - 1 µM[1]

Note: IC50 values are highly dependent on the specific experimental conditions and should be determined empirically for each cell line.

Signaling Pathways and Workflows

This compound Mechanism of Action

FHT1015_Mechanism FHT1015 This compound BAF_complex BAF (SWI/SNF) Complex (SMARCA4/2) FHT1015->BAF_complex Allosteric Inhibition ATPase_activity ATPase Activity BAF_complex->ATPase_activity Chromatin_remodeling Chromatin Remodeling ATPase_activity->Chromatin_remodeling Enhancer_accessibility Enhancer Accessibility Chromatin_remodeling->Enhancer_accessibility TF_binding Transcription Factor Binding (e.g., SOX10, MITF) Enhancer_accessibility->TF_binding Gene_expression Altered Gene Expression TF_binding->Gene_expression Cell_growth Inhibition of Cell Growth and Migration Gene_expression->Cell_growth

Caption: this compound allosterically inhibits the BAF complex, leading to reduced cell growth.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat cells with this compound and controls prepare_dilutions->treat_cells incubate Incubate for desired duration (e.g., 72h) treat_cells->incubate add_reagent Add cell viability reagent (e.g., CellTiter-Glo) incubate->add_reagent measure_signal Measure luminescence/absorbance add_reagent->measure_signal analyze_data Analyze data and calculate IC50 measure_signal->analyze_data end End analyze_data->end

Caption: A stepwise workflow for determining the IC50 of this compound in a cell-based assay.

Troubleshooting Logic for Lack of Efficacy

Troubleshooting_Efficacy start No inhibitory effect observed check_concentration Is the concentration range appropriate? start->check_concentration check_compound Is the compound stable and active? check_concentration->check_compound Yes solution1 Perform broad dose-response check_concentration->solution1 No check_cells Is the cell line sensitive? check_compound->check_cells Yes solution2 Use fresh stock/dilutions check_compound->solution2 No check_assay Is the assay endpoint and duration suitable? check_cells->check_assay Yes solution3 Test alternative cell lines Consider resistance mechanisms check_cells->solution3 No solution4 Extend treatment duration Use alternative assay check_assay->solution4 No

Caption: A decision tree to troubleshoot the lack of an inhibitory effect with this compound.

References

Technical Support Center: FHT-1015 and SMARCA4 I1173M Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FHT-1015 and investigating the SMARCA4 I1173M resistance mutation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective allosteric inhibitor of the ATPase activity of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] It binds to an allosteric site on these proteins, inducing a conformational change that inhibits their ATPase activity.[1] This inhibition alters chromatin accessibility, particularly at enhancer regions, and disrupts the binding of key transcription factors, such as SOX10 and MITF in uveal melanoma, leading to anti-proliferative effects in sensitive cancer cell lines.[3][4]

Q2: What is the significance of the SMARCA4 I1173M mutation?

A2: The I1173M mutation in the SMARCA4 protein is an acquired resistance mutation to this compound.[5] The homologous mutation in SMARCA2 is I1143M.[5] This single amino acid substitution significantly reduces the inhibitory effect of this compound on the ATPase activity of the SMARCA4 and SMARCA2 enzymes, thereby rendering cells resistant to the compound's anti-proliferative effects.[3][5]

Q3: How was the SMARCA4 I1173M resistance mutation identified?

A3: The I1173M mutation was identified through the generation of this compound resistant clones of the uveal melanoma cell line MP41.[3][5] These resistant cells were developed by culturing the parental MP41 cells in the presence of this compound for an extended period (approximately three months).[1][5] Whole exome sequencing of the resistant clones revealed the presence of the I1173M mutation in SMARCA4.[3]

Q4: Are there alternative compounds to overcome this compound resistance due to the I1173M mutation?

A4: Cells resistant to this compound due to the SMARCA4 I1173M mutation may retain sensitivity to other agents. For instance, the previously reported SMARCA4/SMARCA2 inhibitor, BRM014, was shown to be equally effective in inhibiting the proliferation of both parental and this compound-resistant MP41 cells.[5] This is because BRM014 has a different binding site and mode of inhibition.[5]

Q5: Is this compound suitable for in vivo studies?

A5: While this compound is a valuable tool for in vitro studies, it has been noted to lack desirable properties for in vivo applications.[1][5] A related compound from the same series, FHT-2344, possesses improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and has demonstrated dose-dependent tumor growth inhibition in in vivo xenograft models.[1][5]

Troubleshooting Guides

Problem 1: Loss of this compound efficacy in long-term cell culture experiments.

  • Possible Cause: Development of acquired resistance due to mutations in the drug target.

  • Troubleshooting Steps:

    • Sequence SMARCA4/2: Perform sanger or next-generation sequencing of the SMARCA4 and SMARCA2 genes in your resistant cell population to check for the I1173M (SMARCA4) or I1143M (SMARCA2) mutations.

    • Perform a dose-response curve: Compare the IC50 value of this compound in your treated cell line to the parental, untreated cell line. A significant shift in the IC50 indicates resistance.

    • Test alternative inhibitors: If resistance is confirmed, consider testing inhibitors with a different mechanism of action, such as BRM014.[5]

Problem 2: Inconsistent results in ATPase activity assays.

  • Possible Cause: Issues with enzyme purity, substrate concentration, or assay conditions.

  • Troubleshooting Steps:

    • Verify Protein Quality: Ensure the purity and activity of your recombinant SMARCA4/2 protein using SDS-PAGE and a standard activity assay.

    • Optimize Substrate Concentrations: Titrate the concentrations of ATP and DNA to ensure they are not limiting in the reaction.

    • Use a Standard Inhibitor: Include a known SMARCA4/2 inhibitor as a positive control to validate assay performance.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)Assay Type
SMARCA4 (Wild-Type)4Biochemical
SMARCA2 (Wild-Type)5Biochemical

Data sourced from MedchemExpress.[2]

Table 2: this compound Activity on Wild-Type vs. Resistant Mutant

EnzymeThis compound Inhibition
SMARCA4 (Wild-Type)Potent Inhibition
SMARCA4 (I1173M Mutant)Significantly Reduced Inhibition[5]
SMARCA2 (Wild-Type)Potent Inhibition
SMARCA2 (I1143M Mutant)Significantly Reduced Inhibition[5]

Table 3: In Vivo Efficacy of FHT-2344 in a 92-1 Uveal Melanoma Xenograft Model

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (%)Study Duration (days)
FHT-23442.22521
FHT-23446.79221

Data from a 21-day study in xenografted mice.[1]

Experimental Protocols & Workflows

Generation of this compound Resistant Cell Line (MP41)

This protocol describes the general method used to generate this compound resistant MP41 uveal melanoma cells.[1][5]

Workflow Diagram:

G start Parental MP41 Cells culture Culture in presence of 0.1 µM this compound start->culture prolonged Continuous exposure for ~3 months culture->prolonged clones Observe and isolate This compound-resistant clones prolonged->clones characterize Characterize resistant clones (Growth rate, IC50, Sequencing) clones->characterize

Caption: Workflow for generating this compound resistant cells.

Protocol:

  • Cell Culture: Culture parental MP41 uveal melanoma cells in standard growth medium.

  • Drug Treatment: Introduce this compound to the culture medium at a concentration of 0.1 µM. This concentration inhibits over 95% of cell growth within three days.[1][5]

  • Prolonged Exposure: Maintain the cells in the this compound-containing medium for approximately three months. Replenish the medium with fresh this compound as required during passaging.[1][5]

  • Isolation of Resistant Clones: Monitor the culture for the emergence of resistant clones that are able to proliferate in the presence of the drug. Isolate these clones using standard techniques such as limiting dilution or cylinder cloning.

  • Characterization:

    • Confirm resistance by performing a cell viability assay (e.g., CellTiter-Glo) to compare the IC50 of this compound in the resistant clones versus the parental cells.

    • Analyze the growth rate of the resistant clones to ensure they are comparable to the parental cells in the absence of the drug.

    • Perform whole-exome sequencing to identify potential resistance-conferring mutations, such as SMARCA4 I1173M.

SMARCA4/2 ATPase Activity Assay

This protocol outlines a general procedure for measuring the ATPase activity of SMARCA4/2 and its inhibition by this compound using a biochemical assay. The ADP-Glo™ Kinase Assay is a commonly used method.[5]

Workflow Diagram:

G start Prepare reaction mix: Recombinant SMARCA4/2, DNA, ATP, Buffer inhibitor Add this compound (or DMSO control) start->inhibitor incubate1 Incubate at 37°C inhibitor->incubate1 adpglo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP incubate1->adpglo incubate2 Incubate at room temperature adpglo->incubate2 kinase_detection Add Kinase Detection Reagent incubate2->kinase_detection incubate3 Incubate at room temperature kinase_detection->incubate3 read Measure luminescence incubate3->read

Caption: Workflow for a SMARCA4/2 ATPase activity assay.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing recombinant full-length SMARCA4 or SMARCA2 protein, a DNA substrate (e.g., nucleosomes), and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound or a DMSO vehicle control to the reaction wells.

  • Initiate Reaction: Initiate the ATPase reaction by adding ATP and incubate at 37°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated by the ATPase activity into ATP. Incubate at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus to the ATPase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

Diagram of this compound Action and Resistance:

G cluster_0 Wild-Type cluster_1 I1173M Mutant FHT_WT This compound SMARCA4_WT SMARCA4/2 (WT) FHT_WT->SMARCA4_WT Inhibits ATPase_WT ATPase Activity SMARCA4_WT->ATPase_WT Chromatin_WT Chromatin Remodeling ATPase_WT->Chromatin_WT Proliferation_WT Cell Proliferation Chromatin_WT->Proliferation_WT FHT_MT This compound SMARCA4_MT SMARCA4/2 (I1173M) FHT_MT->SMARCA4_MT Reduced Inhibition ATPase_MT ATPase Activity SMARCA4_MT->ATPase_MT Chromatin_MT Chromatin Remodeling ATPase_MT->Chromatin_MT Proliferation_MT Cell Proliferation Chromatin_MT->Proliferation_MT

Caption: this compound mechanism and I1173M resistance.

References

FHT-1015 Cell Viability Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing FHT-1015 in cell viability assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and ensure the accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell viability?

This compound is a potent and selective allosteric inhibitor of SMARCA4 (BRG1) and SMARCA2 (BRM), the ATPase subunits of the BAF chromatin remodeling complex.[1][2] By inhibiting the ATPase activity of these proteins, this compound alters chromatin accessibility at specific genomic loci, particularly enhancers, which in turn modulates the expression of key transcription factors involved in cell proliferation and survival.[2][3] This disruption of essential transcriptional programs can lead to cell cycle arrest and apoptosis, thereby reducing cell viability in sensitive cell lines.[3][4]

Q2: Which cell viability assays are commonly used with this compound?

Researchers have successfully used various assays to measure the effect of this compound on cell viability. Luciferase-based assays that measure ATP content, such as CellTiter-Glo®, have been frequently reported in the literature to determine the IC50 of this compound in different cancer cell lines.[3][5] Colorimetric assays based on tetrazolium salt reduction, such as MTT, MTS, XTT, and WST-8 (CCK-8), are also widely used for assessing cell viability. However, it is crucial to be aware of the potential for assay-specific artifacts.

Q3: Are there any known direct chemical interferences of this compound with common viability assays?

Currently, there is no direct evidence in the published literature to suggest that this compound chemically interferes with the reagents used in common cell viability assays like MTT, XTT, or CCK-8. The chemical structure of this compound does not contain functional groups that are commonly known to be strong reducing agents, which could directly reduce tetrazolium salts non-enzymatically.[1][6] However, indirect effects on cellular metabolism could influence the results of these assays.

Q4: How might this compound's biological mechanism indirectly affect the outcome of metabolic-based viability assays?

This compound's inhibition of SMARCA4/2 can lead to significant changes in cellular metabolism and energy homeostasis, which could confound the results of viability assays that rely on metabolic activity as a proxy for cell number.[7] For instance, if the compound alters mitochondrial function or the expression of metabolic enzymes, the rate of tetrazolium dye reduction (e.g., in an MTT assay) may not accurately reflect the number of viable cells. This can lead to an over- or underestimation of the compound's cytotoxic effect.[7]

Troubleshooting Guide

Issue 1: Discrepancy between results from different cell viability assays (e.g., MTT vs. a cell counting method).

Potential Cause Troubleshooting Step
Alteration of Cellular Metabolism: this compound may alter the metabolic state of the cells, affecting the reduction of tetrazolium salts without a proportional change in cell number.1. Use an Orthogonal Assay: Validate your findings with a non-metabolic assay, such as trypan blue exclusion, a fluorescence-based live/dead staining, or a direct cell counting method. 2. ATP-Based Assay: Consider using an ATP-based assay (e.g., CellTiter-Glo®) as it measures a more central aspect of cell viability.[3]
Induction of Senescence: In some cell lines, this compound might induce a senescent state where cells are metabolically active but not proliferating.1. Morphological Assessment: Examine cell morphology under a microscope for signs of senescence (e.g., enlarged, flattened cells). 2. Senescence Markers: Perform a β-galactosidase staining assay to confirm senescence.

Issue 2: High background signal in a colorimetric assay.

Potential Cause Troubleshooting Step
Compound Precipitation: At higher concentrations, this compound, which is typically dissolved in DMSO, might precipitate in the aqueous culture medium.1. Visual Inspection: Carefully inspect the wells for any visible precipitate after adding this compound. 2. Solubility Check: Ensure the final DMSO concentration is kept low (typically <0.5%) and that this compound remains soluble at the tested concentrations in your specific culture medium. 3. Control Wells: Include "compound only" (no cells) control wells to measure any background absorbance caused by the compound itself.
Media Component Interference: Phenol red in the culture medium can sometimes interfere with the absorbance reading of formazan crystals.1. Use Phenol Red-Free Medium: If possible, perform the assay using phenol red-free medium during the final incubation with the assay reagent.

Issue 3: Unexpectedly low or high IC50 values.

Potential Cause Troubleshooting Step
Incorrect Seeding Density: The optimal cell seeding density can vary between cell lines and can significantly impact the assay outcome.1. Optimize Seeding Density: Perform a preliminary experiment to determine the optimal seeding density for your cell line that ensures logarithmic growth throughout the experiment.
Inappropriate Assay Endpoint: The effect of this compound on cell viability is time-dependent.1. Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the desired effect.
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound.1. Consult Literature: Review published data for expected IC50 values in your cell line or similar models.[3][5]

Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation TimeIC50 (nM)Reference
92-1Uveal MelanomaCellTiter-Glo®3 days~10[3]
MP41Uveal MelanomaCellTiter-Glo®3 days~10[3]
MC38Colon AdenocarcinomaNot Specified1-5 days10 nM - 1 µM[1]
CT26Colon CarcinomaNot Specified1-5 days10 nM - 1 µM[1]

Experimental Protocols

Protocol: Cell Viability Assessment using CCK-8 Assay

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete culture medium to the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a pre-determined optimal density.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium + CCK-8) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value.

Visualizations

FHT1015_Mechanism_of_Action This compound Mechanism of Action FHT1015 This compound SMARCA4_2 SMARCA4/2 ATPase FHT1015->SMARCA4_2 Allosteric Inhibition BAF_complex BAF Chromatin Remodeling Complex Chromatin_remodeling Chromatin Remodeling BAF_complex->Chromatin_remodeling ATP_hydrolysis ATP Hydrolysis SMARCA4_2->ATP_hydrolysis ATP_hydrolysis->Chromatin_remodeling Gene_expression Altered Gene Expression Chromatin_remodeling->Gene_expression Cell_cycle_arrest Cell Cycle Arrest Gene_expression->Cell_cycle_arrest Apoptosis Apoptosis Gene_expression->Apoptosis Reduced_viability Reduced Cell Viability Cell_cycle_arrest->Reduced_viability Apoptosis->Reduced_viability

Caption: this compound inhibits SMARCA4/2, leading to reduced cell viability.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Viability Assays Start Unexpected Viability Results Check_Metabolism Potential Metabolic Effects? Start->Check_Metabolism Orthogonal_Assay Perform Orthogonal Assay (e.g., Cell Counting, Live/Dead Stain) Check_Metabolism->Orthogonal_Assay Yes Check_Precipitate Compound Precipitation? Check_Metabolism->Check_Precipitate No Analyze_Data Re-analyze Data Orthogonal_Assay->Analyze_Data Solubility_Controls Include Solubility Controls and 'Compound Only' Wells Check_Precipitate->Solubility_Controls Yes Check_Controls Review Experimental Controls (Seeding Density, Timepoint) Check_Precipitate->Check_Controls No Solubility_Controls->Analyze_Data Optimize_Protocol Optimize Assay Protocol Check_Controls->Optimize_Protocol Yes Check_Controls->Analyze_Data No Optimize_Protocol->Analyze_Data

Caption: A logical workflow for troubleshooting this compound viability assays.

Experimental_Workflow Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare this compound Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells with this compound Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Assay Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Reagent Add_Reagent->Incubate_Reagent Read_Plate Read Plate on Microplate Reader Incubate_Reagent->Read_Plate Analyze Analyze Data & Determine IC50 Read_Plate->Analyze

Caption: A standard workflow for assessing cell viability with this compound.

References

Technical Support Center: Normalizing ChIP-seq Data After FHT-1015 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing FHT-1015 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when normalizing ChIP-seq data following treatment with this potent and selective SMARCA4/SMARCA2 ATPase inhibitor.

Understanding the Challenge: this compound and Global Epigenomic Changes

This compound is an allosteric inhibitor of the ATPase subunits SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM) of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3][4] By inhibiting the ATPase activity of this complex, this compound disrupts its ability to remodel nucleosomes, leading to significant, and often global, changes in chromatin accessibility.[5] This can result in widespread alterations in histone modifications, such as H3K27ac, and the binding of key transcription factors.[3][5]

These global changes render standard ChIP-seq normalization methods, which assume that the total amount of immunoprecipitated chromatin is similar across samples, unreliable.[6][7] Therefore, a robust normalization strategy is crucial for accurate interpretation of ChIP-seq data after this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect chromatin?

A1: this compound is a selective, allosteric inhibitor of SMARCA4 and SMARCA2, the core ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3][4] The BAF complex utilizes the energy from ATP hydrolysis to slide or eject nucleosomes, thereby regulating chromatin accessibility and gene expression.[8][9] By inhibiting this ATPase activity, this compound effectively "freezes" the chromatin in a particular state, preventing the BAF-mediated remodeling required for processes like transcription factor binding at enhancers.[5] This can lead to widespread changes in the epigenome.

Q2: Why can't I use standard normalization methods (e.g., library size normalization) for my ChIP-seq data after this compound treatment?

A2: Standard normalization methods assume that the vast majority of the genome is unaffected by the treatment, and thus the total number of reads in a library is a suitable scaling factor. However, this compound can induce global changes in a histone mark. For example, it has been shown to cause a widespread reduction in H3K27ac at enhancers.[3][5] If the total amount of the target histone modification decreases, a standard normalization approach will incorrectly scale the data, potentially masking real biological effects or creating artificial ones.[6][7]

Q3: What is spike-in normalization and why is it recommended for this compound experiments?

A3: Spike-in normalization is a technique that involves adding a known amount of exogenous chromatin (e.g., from Drosophila melanogaster) to each experimental sample (e.g., human cells) before immunoprecipitation.[1][10][11][12][13] A species-specific antibody is also added to pull down the spike-in chromatin. Since the amount of spike-in chromatin is constant across all samples, the number of reads mapping to the spike-in genome can be used as a reference to calculate a normalization factor. This factor allows for the accurate scaling of the experimental data, correcting for technical variability and revealing true global changes in histone modifications or protein binding.[7][10]

Q4: I don't have a spike-in control in my existing this compound ChIP-seq dataset. Are there any alternative normalization methods?

A4: While spike-in normalization is the gold standard, there are computational methods that can be used for datasets without an external reference. One such method is ChIPseqSpikeInFree, which uses an in-silico approach to determine scaling factors based on the distribution of reads in your samples.[6][14][15] This can be a viable option to retrospectively analyze data where global changes are expected.

Quantitative Data Summary

Treatment with this compound can lead to significant changes in chromatin accessibility and histone modifications. The extent of these changes can be cell-line dependent. Below is a summary of reported quantitative effects of this compound.

Cell LineAssayTreatmentKey FindingsReference
22RV1 (Prostate Cancer)ATAC-seqThis compoundLoss of accessibility at 47% of all mapped peaks.[5]
HCT116 (Colorectal Cancer)ATAC-seqThis compoundLoss of accessibility at ~8% of total ATAC-seq peaks.[5]
Uveal Melanoma Cell LinesChIP-seq100 nM this compound (4 hours)Reduced H3K27ac levels at a subset of enhancers, including super-enhancers of key melanoma genes (SOX10, MITF).[3][5]
Uveal Melanoma Cell LinesChIP-seq100 nM this compound (4 hours)Markedly reduced enhancer occupancy of transcription factors SOX10, MITF, and TFAP2A.[5]
THP-1 (AML)ChIP-seq100nM FHT-1204 (24 hours)Greatly reduced SPI1 and H3K27ac levels at regions with loss of accessibility.[16]

Signaling and Experimental Workflow Diagrams

FHT1015_Signaling_Pathway cluster_0 BAF (SWI/SNF) Complex SMARCA4/2 (ATPase) SMARCA4/2 (ATPase) Core Subunits Core Subunits ADP_Pi ADP_Pi SMARCA4/2 (ATPase)->ADP_Pi Hydrolysis Nucleosome Remodeling Nucleosome Remodeling SMARCA4/2 (ATPase)->Nucleosome Remodeling Accessory Subunits Accessory Subunits ATP ATP ATP->SMARCA4/2 (ATPase) This compound This compound This compound->SMARCA4/2 (ATPase) Inhibits Open Chromatin (e.g., at Enhancers) Open Chromatin (e.g., at Enhancers) Nucleosome Remodeling->Open Chromatin (e.g., at Enhancers) TF_Binding Transcription Factor Binding Open Chromatin (e.g., at Enhancers)->TF_Binding Gene Expression Gene Expression TF_Binding->Gene Expression

Caption: this compound inhibits the SMARCA4/2 ATPase of the BAF complex, preventing chromatin remodeling.

SpikeIn_ChIP_Workflow cluster_0 Sample Preparation cluster_1 Immunoprecipitation cluster_2 Sequencing & Analysis Treat_Cells Treat Cells (e.g., with this compound vs. DMSO) Harvest_Cells Harvest Experimental Cells Treat_Cells->Harvest_Cells Crosslink_Chromatin Cross-link Chromatin Harvest_Cells->Crosslink_Chromatin Harvest_SpikeIn Harvest Spike-in Cells (e.g., Drosophila S2) Harvest_SpikeIn->Crosslink_Chromatin Lyse_Cells_Sonicate Lyse Cells & Sonicate Chromatin Crosslink_Chromatin->Lyse_Cells_Sonicate Mix_Chromatin Mix Experimental and Spike-in Chromatin Lyse_Cells_Sonicate->Mix_Chromatin Add_Antibodies Add Primary Antibody (e.g., anti-H3K27ac) & Spike-in Specific Antibody (e.g., anti-H2Av) Mix_Chromatin->Add_Antibodies Immunoprecipitate Immunoprecipitate with Magnetic Beads Add_Antibodies->Immunoprecipitate Wash_Elute Wash and Elute Immunoprecipitate->Wash_Elute Reverse_Crosslinks Reverse Cross-links & Purify DNA Wash_Elute->Reverse_Crosslinks Library_Prep_Seq Library Preparation & Sequencing Reverse_Crosslinks->Library_Prep_Seq Align_Reads Align Reads to Both Experimental & Spike-in Genomes Library_Prep_Seq->Align_Reads Calculate_SF Calculate Scaling Factor (SF) from Spike-in Reads Align_Reads->Calculate_SF Normalize_Data Normalize Experimental Read Counts using SF Calculate_SF->Normalize_Data Downstream_Analysis Downstream Analysis (Peak Calling, Differential Binding) Normalize_Data->Downstream_Analysis

Caption: Experimental workflow for spike-in ChIP-seq with this compound treatment.

Troubleshooting Guide

Troubleshooting_ChIP_Normalization Start Start: Unexpected ChIP-seq results after this compound treatment Global_Change Observation: Global change in ChIP-seq signal (e.g., widespread decrease in H3K27ac) Start->Global_Change Spike_In_Used Did you use spike-in normalization? Global_Change->Spike_In_Used Spike_In_Check Check spike-in read counts. Are they consistent across samples? Spike_In_Used->Spike_In_Check Yes No_Spike_In No spike-in was used. Spike_In_Used->No_Spike_In No Spike_In_Consistent Spike-in counts are consistent. Spike_In_Check->Spike_In_Consistent Biological_Effect Conclusion: The observed global change is likely a true biological effect of this compound. Spike_In_Consistent->Biological_Effect Yes Technical_Issue Troubleshoot IP/library prep. Potential issues with antibody efficiency, chromatin quantification, or library amplification. Spike_In_Consistent->Technical_Issue No Alternative_Norm Use an in-silico normalization method (e.g., ChIPseqSpikeInFree). No_Spike_In->Alternative_Norm Validate_WB Validate global changes with an orthogonal method like Western Blot. Alternative_Norm->Validate_WB

Caption: Troubleshooting logic for unexpected global changes in ChIP-seq signal.

Problem 1: After this compound treatment, I see a global decrease in my histone mark signal (e.g., H3K27ac) compared to my DMSO control. Is this a real biological effect or a technical artifact?

  • Initial Check: Did you use spike-in normalization?

    • If yes: Examine the number of reads that aligned to the spike-in genome. If these counts are relatively stable across your DMSO and this compound samples, the observed global decrease in your experimental signal is likely a genuine biological consequence of this compound treatment.

    • If no: It is difficult to definitively distinguish a biological effect from a technical one. The apparent decrease could be due to lower immunoprecipitation efficiency in the treated sample.

  • Recommended Action (No Spike-in):

    • Western Blot: Perform a Western blot for the histone modification of interest on acid-extracted histones from both DMSO and this compound treated cells. This will provide an independent measure of the global levels of the mark.

    • In-silico Normalization: Use a tool like ChIPseqSpikeInFree to re-normalize your data computationally.[6][14][15]

  • Possible Cause: this compound has been reported to cause a reduction in H3K27ac levels at enhancers, which could manifest as a global decrease in the ChIP-seq signal for this mark.[3][5]

Problem 2: My spike-in normalization factors are highly variable between replicates of the same condition.

  • Initial Check: Review your experimental protocol for consistency.

  • Recommended Action:

    • Quantification: Ensure that the initial quantification of both the experimental and spike-in chromatin was accurate. Inconsistent mixing ratios are a common source of variability.

    • IP Efficiency: Assess the efficiency of your immunoprecipitation. High variability might suggest inconsistent antibody performance or sample loss during washes.

    • Library Preparation: Check for inconsistencies in library preparation steps, such as PCR amplification cycles.

  • Possible Cause: Technical variability introduced during the ChIP-seq workflow is the most likely culprit. Careful execution of the protocol is critical for reproducible spike-in normalization.

Problem 3: I observe a decrease in H3K27ac at enhancers but an increase at some promoters after this compound treatment. How do I interpret this?

  • Initial Check: Confirm this observation with spike-in normalized data.

  • Interpretation: This is a plausible biological outcome. It has been reported that while this compound treatment leads to reduced H3K27ac at a subset of enhancers, H3K27ac levels can increase at sites with no change in accessibility, including promoters.[3][5]

  • Possible Explanation: This differential effect could be due to feedback mechanisms or a "disconnect" in enhancer-promoter communication caused by the inhibition of BAF complex activity.[5] The BAF complex is essential for maintaining the structure of lineage-defining enhancers, and its inhibition may lead to a redistribution of histone acetyltransferases.

Experimental Protocols

Detailed Protocol for Spike-in ChIP-seq Normalization with this compound Treatment

This protocol is a synthesized guide based on established methods and is intended for use with cultured mammalian cells.[1][11][12][13]

I. Cell Culture and Treatment

  • Culture your mammalian cell line of interest to the desired confluency.

  • Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for the specified duration.

  • Concurrently, culture Drosophila melanogaster S2 cells, which will serve as the source of the spike-in chromatin.

II. Chromatin Preparation

  • Cross-linking:

    • Harvest both the experimental and Drosophila cells separately.

    • Resuspend cells in PBS and add formaldehyde to a final concentration of 1%.

    • Incubate at room temperature for 10 minutes with gentle rotation.

    • Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis and Sonication:

    • Wash the cross-linked cell pellets with ice-cold PBS.

    • Perform cell lysis using appropriate buffers to isolate the nuclei.

    • Resuspend the nuclei in a sonication buffer (e.g., RIPA buffer).

    • Sonicate the chromatin to an average fragment size of 200-600 bp. Optimization of sonication conditions is critical.

    • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

  • Chromatin Quantification:

    • Reverse cross-link a small aliquot of the chromatin from both the experimental and Drosophila samples.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA and accurately quantify the concentration (e.g., using a Qubit fluorometer).

III. Immunoprecipitation

  • Mixing Chromatin:

    • Based on the quantification, mix a specific amount of your experimental chromatin (e.g., 25 µg) with a fixed, small percentage of Drosophila chromatin (e.g., 1-5% by mass, such as 250 ng). Crucially, this ratio must be kept constant across all samples (DMSO and this compound treated).

  • Antibody Incubation:

    • To the mixed chromatin, add the primary antibody against your target of interest (e.g., anti-H3K27ac).

    • Simultaneously, add a Drosophila-specific antibody. A common choice is an antibody against the histone variant H2Av, which is specific to Drosophila.

    • Incubate overnight at 4°C with rotation.

  • Immunoprecipitation and Washes:

    • Add Protein A/G magnetic beads and incubate for at least 2 hours at 4°C.

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the cross-links by incubating at 65°C overnight with high salt.

    • Treat with RNase A and Proteinase K.

    • Purify the immunoprecipitated DNA.

IV. Library Preparation, Sequencing, and Data Analysis

  • Prepare sequencing libraries from the purified ChIP DNA and an input control sample (a small fraction of the mixed chromatin set aside before IP).

  • Perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align the sequencing reads to a combined reference genome containing both the experimental organism's genome (e.g., human hg38) and the spike-in organism's genome (e.g., Drosophila dm6).

    • Separate the reads based on which genome they align to.

    • For each sample, count the total number of reads that uniquely map to the spike-in genome.

    • Calculate a normalization factor for each sample. A common method is to choose one sample (e.g., a DMSO control) as the reference and calculate the ratio of spike-in reads in the reference sample to the spike-in reads in each other sample.

    • Apply this normalization factor to the total number of reads from your experimental genome for each sample before proceeding with downstream analysis like peak calling and differential binding analysis.

References

Validation & Comparative

FHT-1015 versus BRM014: A Comparative Guide to Dual SMARCA4/SMARCA2 ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of the SWI/SNF chromatin remodeling complex ATPases, SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM): FHT-1015 and BRM014. This analysis is supported by experimental data to delineate their respective mechanisms of action and performance.

Mechanism of Action: Targeting the Engine of Chromatin Remodeling

Both this compound and BRM014 are potent and selective dual inhibitors of the ATPase activity of SMARCA4 and SMARCA2, key motor subunits of the BAF (BRG1/BRM-associated factors) or SWI/SNF complex.[1][2] This complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby regulating gene expression.[3] By inhibiting this ATPase activity, both compounds effectively disrupt the remodeling process, leading to changes in chromatin accessibility and subsequent downstream effects on gene transcription.[2][4]

A critical distinction lies in their specific binding sites and modes of allosteric inhibition. While both are allosteric inhibitors, they have distinct mechanisms.[5][6] This is highlighted by the observation that a specific mutation in SMARCA4 (I1173M) or the corresponding mutation in SMARCA2 (I1143M) confers resistance to this compound, while BRM014 remains effective against these mutant enzymes.[7][8] This indicates that the two inhibitors bind to different allosteric sites on the ATPase domain.

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and BRM014 based on biochemical and cellular assays.

Table 1: Biochemical Potency (IC50)

CompoundTargetIC50 (nM)Assay Method
This compoundSMARCA4 (BRG1)4ADP-glo
This compoundSMARCA2 (BRM)5ADP-glo
BRM014SMARCA4 (BRG1)<5Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme assay
BRM014SMARCA2 (BRM)<5Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled enzyme assay

Data sourced from references:[1][2][9][10][11]

Table 2: Cellular Proliferation Inhibition in Uveal Melanoma Cell Lines (IC50)

CompoundCell LineIC50 (nM, 3-day assay)Assay Method
This compound92-1<10CellTiter-Glo
This compoundMP41<10CellTiter-Glo
BRM01492-1Not explicitly stated in the provided context, but shown to inhibit growthCellTiter-Glo
BRM014MP41Effective in parental and this compound-resistant cellsCellTiter-Glo

Data sourced from references:[7][8][9]

Key Experimental Methodologies

Below are descriptions of the key experimental protocols used to characterize and compare this compound and BRM014.

ATPase Activity Assays
  • ADP-glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced during the ATPase reaction. The amount of ADP is directly proportional to the enzyme activity. The assay is performed by incubating the respective ATPase (full-length SMARCA4 or SMARCA2) with ATP and a DNA substrate in the presence of varying concentrations of the inhibitor. The luminescence generated is inversely proportional to the inhibitor's potency.[9][10]

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay: This is a spectrophotometric assay that couples the production of ADP to the oxidation of NADH. The rate of NADH oxidation, measured by the decrease in absorbance at 340 nm, is proportional to the ATPase activity. The assay is run with recombinant SMARCA4 or SMARCA2, ATP, and a DNA substrate, along with the coupling enzymes PK and LDH, and their substrates phosphoenolpyruvate and NADH, in the presence of the inhibitor.[8][12]

Cell Viability and Proliferation Assay
  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The assay reagent is added directly to the cultured cells, causing cell lysis and the generation of a luminescent signal by a luciferase reaction that is proportional to the amount of ATP present. Cells are typically seeded in multi-well plates and treated with a dose range of the inhibitor for a specified period (e.g., 3 or 7 days) before the measurement.[5][9][13][14][15][16]

Chromatin Accessibility Assay
  • Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq): This technique is used to identify accessible regions of the chromatin across the genome. Nuclei from cells treated with the inhibitor or a vehicle control are incubated with a hyperactive Tn5 transposase, which simultaneously fragments the DNA in open chromatin regions and ligates sequencing adapters. The resulting DNA fragments are then purified, amplified by PCR, and sequenced. Changes in the pattern of accessible chromatin between treated and untreated cells reveal the impact of the inhibitor on the chromatin landscape.[17][18][19][20]

Visualizing the Molecular Landscape

The following diagrams illustrate the signaling pathway targeted by this compound and BRM014, and the general workflows of the key experimental assays.

SWI_SNF_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cell Cell cluster_nucleus Nucleus Signal Signal Receptor Receptor Signal->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors SWI_SNF_Complex SWI/SNF Complex (BAF) Transcription_Factors->SWI_SNF_Complex recruits SMARCA4_2_ATPase SMARCA4/2 ATPase SWI_SNF_Complex->SMARCA4_2_ATPase Chromatin Chromatin SMARCA4_2_ATPase->Chromatin remodels Open_Chromatin Open Chromatin Chromatin->Open_Chromatin becomes Gene_Expression Gene Expression Open_Chromatin->Gene_Expression allows FHT-1015_BRM014 This compound / BRM014 FHT-1015_BRM014->SMARCA4_2_ATPase inhibit

Caption: SWI/SNF signaling pathway and points of inhibition.

Experimental_Workflows cluster_ATPase ATPase Activity Assay cluster_CTG CellTiter-Glo Assay cluster_ATAC ATAC-seq Workflow ATPase_Enzyme SMARCA4/2 Enzyme + ATP + DNA Inhibitor_Incubation Incubate with This compound or BRM014 ATPase_Enzyme->Inhibitor_Incubation ADP_Detection Detect ADP Production (Luminescence/Absorbance) Inhibitor_Incubation->ADP_Detection Seed_Cells Seed Cells in Multi-well Plate Treat_Cells Treat with This compound or BRM014 Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo Reagent Incubate->Add_Reagent Measure_Luminescence Measure Luminescence Add_Reagent->Measure_Luminescence Treat_Cells_ATAC Treat Cells with Inhibitor Isolate_Nuclei Isolate Nuclei Treat_Cells_ATAC->Isolate_Nuclei Tagmentation Tn5 Transposase Tagmentation Isolate_Nuclei->Tagmentation Sequencing Amplify and Sequence DNA Fragments Tagmentation->Sequencing Data_Analysis Analyze Chromatin Accessibility Sequencing->Data_Analysis

Caption: General workflows for key experimental assays.

Conclusion

This compound and BRM014 are both highly potent, allosteric inhibitors of the SMARCA4 and SMARCA2 ATPases, demonstrating significant anti-proliferative effects in cancer cell lines dependent on SWI/SNF activity. While they share a common target and general mechanism, the key differentiator lies in their distinct binding sites, as evidenced by the differential impact of the SMARCA4 I1173M resistance mutation. This suggests that this compound and BRM014 are not interchangeable and may have different efficacy and resistance profiles in a clinical setting. Further research, including in vivo studies and the analysis of acquired resistance mechanisms, will be crucial to fully elucidate their therapeutic potential and to guide their clinical development.

References

In Vitro Comparison of BAF ATPase Inhibitors: FHT-1015 vs. FHD-286

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers in Oncology and Drug Development

This guide provides a detailed in vitro comparison of two potent, allosteric inhibitors of the BAF (mSWI/SNF) chromatin remodeling complex: FHT-1015 and FHD-286 (Camibirstat). Both compounds target the dual ATPase subunits SMARCA4 (BRG1) and SMARCA2 (BRM), which are critical for regulating gene expression and are implicated in various cancers.[1][2][3] This document summarizes their biochemical potency, cellular activity, and provides standardized protocols for their evaluation.

Core Compound Characteristics

This compound is a well-characterized preclinical tool compound, noted for its high in vitro potency and selectivity, making it ideal for mechanistic studies.[4][5] FHD-286 is an orally bioavailable clinical candidate derived from the same chemical series, currently under investigation in Phase 1 trials for hematologic malignancies and solid tumors, including acute myeloid leukemia (AML) and uveal melanoma.[2][6][7] Both molecules function as allosteric inhibitors, binding to a site on the SMARCA4/BRM proteins to induce a conformational change that inhibits their DNA-dependent ATPase activity.[1]

Quantitative In Vitro Performance

The following tables summarize the key quantitative data for this compound and FHD-286 based on publicly available preclinical data.

Table 1: Biochemical Potency Against Target ATPases

CompoundTargetAssay TypeIC50Citation
This compound SMARCA4 (BRG1)Biochemical ATPase4 nM[1]
SMARCA2 (BRM)Biochemical ATPase5 nM[1]
CHD4Biochemical ATPase> 400 µM
FHD-286 SMARCA4/SMARCA2Biochemical ATPasePotent, low nM[8][9]

Note: While specific IC50 values for FHD-286 are less frequently cited in initial reports, it is consistently described as a highly potent dual inhibitor developed from the same program as this compound.

Table 2: Cellular Activity in Cancer Cell Lines

CompoundCell Line TypeAssay TypeEffective ConcentrationObserved EffectCitation
This compound Uveal MelanomaCell Viability (3-day)Low nM IC50sPotent growth inhibition, apoptosis[5][10]
Colon Cancer (MC38, CT26)Cell Growth10 nM - 1 µMInhibition of cell growth[1]
FHD-286 AML Cell Lines (MOLM13, etc.)Differentiation10 - 100 nMUpregulation of CD11b, differentiation[3][11]
AML Cell LinesViability10 - 100 nMLoss of viability following differentiation[11]
AML Patient-Derived CellsDifferentiation≤ 30 nMInduction of differentiation markers[12]

Mechanism of Action: BAF Complex Inhibition

Both this compound and FHD-286 inhibit the core catalytic function of the BAF chromatin remodeling complex. The BAF complex utilizes the ATPase activity of either SMARCA4 or SMARCA2 to mobilize nucleosomes, thereby controlling the accessibility of DNA to transcription factors. In certain cancers, such as uveal melanoma or AML, malignant cells are highly dependent on the BAF complex to maintain lineage-specific transcriptional programs that drive proliferation and suppress differentiation.[10][13] By inhibiting the ATPase "engine," these compounds alter the chromatin landscape, leading to the downregulation of key oncogenic transcription factors (e.g., SOX10, MYC) and subsequent cell cycle arrest, apoptosis, or differentiation.[8][10][14]

BAF_Pathway cluster_nucleus Nucleus BAF_Complex BAF Complex (SMARCA4/2) Chromatin_Closed Closed Chromatin BAF_Complex->Chromatin_Closed binds to Chromatin_Open Accessible Chromatin TF Oncogenic Transcription Factors (e.g., MYC, SOX10) TF->BAF_Complex recruits Chromatin_Closed->Chromatin_Open remodels (ATP) Gene_Expression Oncogenic Gene Expression Chromatin_Open->Gene_Expression enables Proliferation Tumor Growth & Survival Gene_Expression->Proliferation promotes Inhibitor This compound or FHD-286 Inhibitor->BAF_Complex inhibits ATPase

Caption: Mechanism of BAF ATPase Inhibition.

Experimental Protocols

Below are representative protocols for key in vitro assays used to characterize compounds like this compound and FHD-286.

Biochemical ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the ATPase activity of purified SMARCA4/2 enzymes.

Methodology:

  • Enzyme Preparation: Use purified, full-length recombinant SMARCA4 or SMARCA2 protein.

  • Reaction Buffer: Prepare a buffer containing Tris-HCl, KCl, MgCl2, and DTT.

  • Compound Preparation: Serially dilute this compound or FHD-286 in DMSO to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 384-well plate, combine the reaction buffer, double-stranded DNA (as a co-factor), and the diluted compound.

  • Initiation: Add the SMARCA4/2 enzyme to the wells and briefly pre-incubate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Use an ATP quantitation kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to ATPase activity.

  • Data Analysis: Normalize the results to DMSO (vehicle) controls. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability and Proliferation Assay

This assay measures the effect of the inhibitors on cancer cell growth.

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (allow adherence) Start->Incubate1 Treat Add Serial Dilutions of This compound or FHD-286 Incubate1->Treat Incubate2 Incubate 72h - 7 days Treat->Incubate2 AddReagent Add Viability Reagent (e.g., CellTiter-Glo®) Incubate2->AddReagent Incubate3 Incubate & Shake AddReagent->Incubate3 Read Read Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for a Cell Viability Assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., uveal melanoma line 92-1 or AML line MOLM-13) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or FHD-286. Include a DMSO-only control.

  • Incubation: Incubate the plates for the desired duration (e.g., 3 to 7 days). The duration may vary depending on the cell line and the expected mechanism (e.g., longer for differentiation-mediated death).

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTS assay.

  • Data Acquisition: Measure the output signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the DMSO control and calculate IC50 values.

Flow Cytometry for Differentiation Markers

This assay is particularly relevant for FHD-286 in AML models, where it is known to induce differentiation.

Methodology:

  • Cell Culture and Treatment: Culture AML cells (e.g., HL-60, MOLM-13) and treat with low-dose FHD-286 (e.g., 10-30 nM) or DMSO for an extended period (e.g., 7-14 days).

  • Cell Staining: Harvest the cells and stain them with fluorescently-conjugated antibodies against myeloid differentiation markers, such as CD11b. A proliferation marker like Ki-67 can also be included.

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the percentage of cells expressing the differentiation marker (e.g., CD11b-positive cells) and the mean fluorescence intensity (MFI) in the treated versus control groups.

Summary and Conclusion

Both this compound and FHD-286 are highly potent and selective dual inhibitors of the SMARCA4/2 ATPases of the BAF complex.

  • This compound serves as an excellent in vitro tool compound with well-defined low-nanomolar biochemical potency.[1] Its primary application is in preclinical, cell-based mechanistic studies to probe the consequences of BAF inhibition.

  • FHD-286 (Camibirstat) is the clinical counterpart, optimized for oral bioavailability.[2][3] In vitro, it demonstrates potent cellular effects, particularly in AML models where it overcomes the differentiation block at nanomolar concentrations.[9][12]

For researchers, the choice between these molecules depends on the experimental context. This compound is ideal for fundamental in vitro and biochemical discovery, while FHD-286 is the relevant molecule for translational studies aiming to model the clinical activity in AML, uveal melanoma, and other BAF-dependent cancers.

References

FHT-1015 On-Target Activity: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the on-target activity of FHT-1015, a novel inhibitor of the BAF chromatin remodeling complex, against other therapeutic alternatives in the context of uveal melanoma. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance, supported by experimental data.

Executive Summary

This compound is a potent and selective allosteric inhibitor of SMARCA4 (BRG1) and SMARCA2 (BRM), the ATPase subunits of the BAF (mSWI/SNF) chromatin remodeling complex.[1] On-target activity has been robustly validated through biochemical and cellular assays, demonstrating low nanomolar efficacy and high selectivity. In uveal melanoma models, this compound exhibits significantly greater potency compared to existing therapeutic options such as the PKC inhibitor IDE196 and the MEK inhibitor Selumetinib.

Comparative Performance Data

The following tables summarize the quantitative data from comparative studies, highlighting the superior potency of this compound in uveal melanoma cell lines.

Table 1: Comparative In Vitro Potency in Uveal Melanoma Cell Lines (3-Day Assay)

CompoundTarget92-1 Cell Line (IC50/GI50)MP41 Cell Line (EC50)
This compound SMARCA4/SMARCA2 ATPase < 0.1 µM [2][3]< 0.1 µM [2][3]
IDE196Protein Kinase C (PKC)~100 - 1,000 nM[4]-
SelumetinibMEK1/2-0.5 - 0.7 µM[5]

IC50/GI50/EC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

Table 2: Biochemical Potency of this compound

TargetIC50
SMARCA4 ATPase4 nM[1]
SMARCA2 ATPase5 nM[1]
CHD4 ATPase> 200 µM[6]

Mechanism of Action: BAF Complex Inhibition

This compound's on-target activity centers on the allosteric inhibition of the SMARCA4/2 ATPases. This inhibition prevents the BAF complex from remodeling chromatin, which is essential for maintaining chromatin accessibility at enhancer regions of key lineage-defining transcription factors. In uveal melanoma, this leads to the suppression of genes critical for tumor cell proliferation and survival, such as SOX10 and MITF.[7]

FHT1015_Mechanism SMARCA4_2 SMARCA4/2 ATPase Chromatin Closed Chromatin SMARCA4_2->Chromatin ATP Hydrolysis Open_Chromatin Open Chromatin FHT1015 This compound FHT1015->SMARCA4_2 Chromatin->Open_Chromatin Transcription_Factors SOX10, MITF, etc. Open_Chromatin->Transcription_Factors Binding Gene_Expression Melanoma Gene Expression Transcription_Factors->Gene_Expression Apoptosis Tumor Cell Apoptosis Gene_Expression->Apoptosis

This compound Mechanism of Action

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

The anti-proliferative activity of this compound, IDE196, and Selumetinib was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Uveal melanoma cell lines (92-1 and MP41) were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound, IDE196, or Selumetinib for 72 hours.

  • Lysis and Signal Detection: An equal volume of CellTiter-Glo® reagent was added to each well, and plates were incubated at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Biochemical ATPase Assay (ADP-Glo™)

The inhibitory activity of this compound on SMARCA4 and SMARCA2 ATPase activity was determined using the ADP-Glo™ Kinase Assay.

  • Reaction Setup: Recombinant full-length SMARCA4 or SMARCA2 enzyme was incubated with DNA, ATP, and varying concentrations of this compound in a reaction buffer.

  • ATPase Reaction: The reaction was allowed to proceed at room temperature.

  • ATP Depletion: ADP-Glo™ Reagent was added to terminate the ATPase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Kinase Detection Reagent was added to convert the generated ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP was quantified using a luciferase/luciferin reaction, and the luminescent signal was measured.

  • Data Analysis: IC50 values were determined from the dose-response curves.

Experimental_Workflow cluster_CellViability Cell Viability Assay cluster_Biochemical Biochemical ATPase Assay cluster_Genomic Genomic Analyses A1 Seed Uveal Melanoma Cells (92-1, MP41) A2 Treat with this compound, IDE196, or Selumetinib (72 hours) A1->A2 A3 Add CellTiter-Glo Reagent A2->A3 A4 Measure Luminescence A3->A4 A5 Calculate IC50 A4->A5 B1 Incubate SMARCA4/2 with DNA, ATP, & this compound B2 Add ADP-Glo Reagent (Stop Reaction, Deplete ATP) B1->B2 B3 Add Kinase Detection Reagent (ADP -> ATP) B2->B3 B4 Measure Luminescence B3->B4 B5 Calculate IC50 B4->B5 C1 Treat 92-1 Cells with 100 nM this compound (4 hours) C2 Perform ATAC-seq C1->C2 C3 Perform ChIP-seq (SMARCA4, H3K27ac, SOX10, etc.) C1->C3 C4 Sequence and Analyze Data C2->C4 C3->C4

Key Experimental Workflows
Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

To assess changes in chromatin accessibility, 92-1 uveal melanoma cells were treated with 100 nM this compound or DMSO for 4 hours.[8]

  • Nuclei Isolation: Nuclei were isolated from treated cells.

  • Tagmentation: Isolated nuclei were incubated with Tn5 transposase to fragment the DNA in open chromatin regions and ligate sequencing adapters.

  • DNA Purification and Library Preparation: Tagmented DNA was purified, amplified by PCR, and sequenced.

  • Data Analysis: Sequencing reads were aligned to the human genome, and regions of differential chromatin accessibility between this compound and DMSO-treated samples were identified.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)

To determine the occupancy of specific proteins on chromatin, 92-1 cells were treated with 100 nM this compound or DMSO for 4 hours.[8]

  • Cross-linking and Chromatin Fragmentation: Proteins were cross-linked to DNA, and the chromatin was fragmented.

  • Immunoprecipitation: Chromatin was incubated with antibodies specific for SMARCA4, H3K27ac, SOX10, MITF, or TFAP2A.

  • DNA Purification and Library Preparation: The immunoprecipitated DNA was purified, and sequencing libraries were prepared.

  • Sequencing and Data Analysis: Libraries were sequenced, and reads were mapped to the human genome to identify protein binding sites.

On-Target Validation and Resistance Mechanisms

The on-target activity of this compound is further substantiated by resistance studies. Uveal melanoma cells (MP41) that developed resistance to this compound were found to harbor a specific mutation (I1173M) in the SMARCA4 gene.[7] This mutation confers resistance to the enzymatic inhibition by this compound, providing strong evidence that the anti-proliferative effects of the compound are directly mediated through its interaction with SMARCA4.[7]

Logical_Relationship cluster_OnTarget On-Target Activity cluster_Validation Validation FHT1015 This compound Inhibition SMARCA4/2 ATPase Inhibition FHT1015->Inhibition Chromatin_Access Decreased Chromatin Accessibility at Enhancers Inhibition->Chromatin_Access Potency High Potency (Low nM IC50) Inhibition->Potency Selectivity High Selectivity (vs. other ATPases) Inhibition->Selectivity Resistance Resistance via SMARCA4 Mutation Inhibition->Resistance Gene_Suppression Suppression of SOX10/MITF Gene Expression Chromatin_Access->Gene_Suppression Cell_Death Uveal Melanoma Cell Apoptosis Gene_Suppression->Cell_Death

Logical Flow of On-Target Activity and Validation

Conclusion

The data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of the BAF chromatin remodeling complex with a distinct mechanism of action. Its superior in vitro potency in uveal melanoma cell lines compared to other targeted agents underscores its potential as a promising therapeutic candidate for transcription factor-driven cancers. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further investigate the on-target effects of this compound and similar BAF inhibitors.

References

FHT-1015 Efficacy: A Comparative Analysis in SMARCA4-Mutant and Wild-Type Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of FHT-1015, a selective dual inhibitor of the ATPase activity of SMARCA4 (BRG1) and SMARCA2 (BRM), in cancer cells with differing SMARCA4 mutation statuses. The available preclinical data suggests a nuanced sensitivity profile for this compound that appears to be highly dependent on the cellular context and lineage-specific transcription factors.

Executive Summary

This compound is an allosteric inhibitor that has demonstrated potent anti-proliferative effects in specific cancer types[1][2][3]. Current research points towards greater efficacy in certain SMARCA4-wild-type cancer cells, particularly uveal melanoma, compared to the limited data available for SMARCA4-mutant non-small cell lung cancer cells. The mechanism of action in sensitive cells is linked to the disruption of chromatin accessibility at key enhancer regions, leading to the suppression of lineage-specific oncogenic transcription factors and subsequent apoptosis[4][5][6]. This guide synthesizes the available data to facilitate a clearer understanding of this compound's differential activity.

Comparative Efficacy of this compound

The direct comparison of this compound efficacy in SMARCA4-mutant versus wild-type cells within the same cancer type is not yet extensively documented in publicly available literature. However, a key study provides insights by comparing a panel of SMARCA4-wild-type uveal melanoma (UM) cell lines with a SMARCA4-mutant non-small cell lung cancer (NSCLC) cell line, NCI-H1299.

Table 1: Comparative Growth Inhibition of this compound in SMARCA4-Wild-Type vs. SMARCA4-Mutant Cell Lines

Cell LineCancer TypeSMARCA4 StatusThis compound Growth Inhibition (IC50, 3-day assay)Reference
92-1Uveal MelanomaWild-Type< 0.1 µM[2]
MP38Uveal MelanomaWild-Type< 0.1 µM[2]
MP41Uveal MelanomaWild-Type< 0.1 µM[2]
MP46Uveal MelanomaWild-Type< 0.1 µM[2]
NCI-H1299Non-Small Cell Lung CancerMutant> 1 µM (did not reach 50% inhibition at any dose tested)[2]

Note: The comparison between different cancer types (uveal melanoma and non-small cell lung cancer) may introduce confounding variables related to tissue-specific gene regulation and dependencies.

Mechanism of Action: A Tale of Two Contexts

The differential sensitivity to this compound appears to be rooted in the distinct mechanisms of transcriptional regulation in different cancer types.

In SMARCA4-Wild-Type Uveal Melanoma (High Sensitivity)

In uveal melanoma, a cancer type that has been shown to be particularly sensitive to this compound, the drug's mechanism of action is well-elucidated. This compound-mediated inhibition of SMARCA4/2 ATPase activity leads to a rapid decrease in chromatin accessibility at the enhancer regions of key lineage-specific transcription factors, most notably SOX10. This disrupts the SOX10-MITF transcriptional axis, which is crucial for uveal melanoma cell survival and proliferation. The ultimate outcome of this pathway disruption is the induction of apoptosis[1][4][7].

G cluster_0 This compound Action in SMARCA4-WT Uveal Melanoma FHT1015 This compound SMARCA4_2 SMARCA4/2 ATPase Activity FHT1015->SMARCA4_2 Inhibits Apoptosis Apoptosis FHT1015->Apoptosis Induces Chromatin Chromatin Accessibility (Enhancers) SMARCA4_2->Chromatin Maintains SOX10 SOX10 & MITF Binding Chromatin->SOX10 Enables Transcription Oncogenic Transcription SOX10->Transcription Drives Transcription->Apoptosis Suppresses

Caption: this compound mechanism in sensitive SMARCA4-WT cells.

In SMARCA4-Mutant Non-Small Cell Lung Cancer (Low Sensitivity)

The mechanism of this compound in SMARCA4-mutant cells is less clear from the available data. The observed resistance in the NCI-H1299 cell line suggests that these cells may not rely on the same SMARCA4/2-dependent transcriptional pathways for their survival as uveal melanoma cells. It is hypothesized that in the absence of functional SMARCA4, the paralog SMARCA2 plays a compensatory role. However, the direct inhibition of SMARCA2's ATPase activity by this compound does not appear to be as detrimental to these cells. This could be due to a lack of dependence on a specific lineage-driving transcription factor that is susceptible to SMARCA2 inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM). Include a DMSO-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 3 or 7 days) at 37°C in a humidified incubator.

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and calculate IC50 values using a non-linear regression model.

G cluster_1 Cell Viability Assay Workflow Start Seed Cells in 96-well plate Treatment Treat with This compound Start->Treatment Incubation Incubate (e.g., 3 days) Treatment->Incubation CTG_assay Add CellTiter-Glo® Reagent Incubation->CTG_assay Luminescence Measure Luminescence CTG_assay->Luminescence Analysis Calculate IC50 Luminescence->Analysis

Caption: Workflow for a typical cell viability assay.

Conclusion

The current body of evidence suggests that the efficacy of this compound is highly context-dependent, with SMARCA4-wild-type uveal melanoma cells demonstrating significant sensitivity. This sensitivity is mechanistically linked to the disruption of the SOX10 transcriptional program. In contrast, the limited data on a SMARCA4-mutant NSCLC cell line indicates a lack of sensitivity, suggesting that SMARCA4 mutation status alone may not be a straightforward predictive biomarker for this compound efficacy.

Further research is critically needed to evaluate the efficacy of this compound in a broader panel of cancer cell lines of the same tissue origin with varying SMARCA4 mutation statuses. Such studies will be instrumental in delineating the precise role of SMARCA4 in conferring sensitivity to this compound and will be crucial for guiding the clinical development of this and other SMARCA4/2 inhibitors. Researchers are encouraged to consider the underlying transcriptional dependencies of the cancer models under investigation when evaluating the potential of this compound.

References

A Head-to-Head Comparison of SMARCA4/2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of current SMARCA4/2 inhibitors and degraders. It summarizes key preclinical and clinical data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of these targeted therapies.

The SWI/SNF chromatin remodeling complex, essential for regulating gene expression, is frequently mutated in a variety of cancers. Two key mutually exclusive ATPase subunits of this complex, SMARCA4 (BRG1) and SMARCA2 (BRM), have emerged as critical therapeutic targets. In cancers with loss-of-function mutations in SMARCA4, tumor cells often become dependent on the paralog SMARCA2 for survival, a concept known as synthetic lethality. This has spurred the development of a new class of therapeutics aimed at inhibiting or degrading SMARCA2.

This guide provides a head-to-head comparison of several prominent SMARCA4/2 inhibitors and degraders currently in preclinical and clinical development, including small molecule inhibitors targeting the ATPase or bromodomain, and proteolysis-targeting chimeras (PROTACs) that induce protein degradation.

Quantitative Data Summary

The following tables provide a comparative summary of the in vitro and in vivo performance of various SMARCA4/2 inhibitors and degraders based on publicly available data.

Table 1: In Vitro Potency and Selectivity of SMARCA4/2 Inhibitors and Degraders
CompoundTypeTarget(s)Assay TypeCell LineIC50 / DC50 (nM)Dmax (%)Selectivity (SMARCA2 vs. SMARCA4)Citation(s)
HD-10991 ATPase InhibitorSMARCA2Biochemical-Single-digit nM->30-fold[1]
HD-11030 ATPase InhibitorSMARCA2Biochemical-Single-digit nM->30-fold[1]
LY4050784 (FHD-909) ATPase InhibitorSMARCA2Cell ProliferationBRG1-mutant-->30-fold[2][3]
BRM014 ATPase InhibitorSMARCA2/4Biochemical-SMARCA2: 2.8, SMARCA4: 1.79-Dual Inhibitor[4]
YDR1 PROTAC DegraderSMARCA2In-Cell WesternH179269 (24h), 60 (48h)87 (24h), 94 (48h)Moderate[5]
In-Cell WesternH3226.499.2High[5]
In-Cell WesternHCC51510.699.4High[5]
In-Cell WesternH203012.798.7High[5]
In-Cell WesternH21261.299.6High[5]
YD54 PROTAC DegraderSMARCA2In-Cell WesternH17928.1 (24h), 16 (48h)98.9 (24h), 99.2 (48h)Moderate[5]
In-Cell WesternH322199.3High[5]
In-Cell WesternHCC5151.298.9High[5]
In-Cell WesternH203010.398.6High[5]
In-Cell WesternH21261.698.9High[5]
PRT3789 PROTAC DegraderSMARCA2Cell ProliferationNCI-H16932.2->1000-fold[6][7][8][9][10]
Tazemetostat EZH2 InhibitorEZH2Cell ProliferationSMARCA4/2 deficient<1000-N/A[11][12][13]
Table 2: In Vivo Efficacy of SMARCA4/2 Inhibitors and Degraders
CompoundModelTumor TypeDosingTumor Growth Inhibition (TGI)Citation(s)
HD-10991 Xenograft (SK-MEL-5, A549)Melanoma, NSCLCOralDose-dependent tumor growth arrest and regression[1]
HD-11030 Xenograft (SK-MEL-5, A549)Melanoma, NSCLCOralDose-dependent tumor growth arrest and regression[1]
LY4050784 (FHD-909) Xenograft (A549, RERF-LC-AI)NSCLCOral87% and 96% TGI, respectively[3]
BRM014 Xenograft (MV-4-11)AML20 mg/kg, once dailySignificant reduction in tumor volume[4][14][15]
PRT3789 Clinical Trial (Phase 1)NSCLC, Esophageal Cancer24-376 mg, once weekly IV3 confirmed partial responses, 7 patients with tumor shrinkage[6][7][8][9][10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.

SMARCA4_2_Signaling_Pathway cluster_nucleus Nucleus cluster_swisnf SWI/SNF Complex cluster_inhibitors Inhibitors cluster_cancer SMARCA4-deficient Cancer SMARCA4 SMARCA4 (BRG1) Core_Subunits Core Subunits (e.g., SMARCB1) SMARCA4->Core_Subunits Chromatin Chromatin SMARCA4->Chromatin ATP-dependent Remodeling SMARCA2 SMARCA2 (BRM) SMARCA2->Core_Subunits SMARCA2->Chromatin ATP-dependent Remodeling Accessory_Subunits Accessory Subunits (e.g., ARID1A) Core_Subunits->Accessory_Subunits Transcription Gene Transcription Chromatin->Transcription ATPase_Inhibitor ATPase Inhibitor (e.g., HD-10991, LY4050784) ATPase_Inhibitor->SMARCA2 Inhibits ATPase activity SMARCA2_dep SMARCA2 Dependency (Synthetic Lethality) ATPase_Inhibitor->SMARCA2_dep Inhibits Bromodomain_Inhibitor Bromodomain Inhibitor Bromodomain_Inhibitor->SMARCA2 Blocks histone binding PROTAC PROTAC Degrader (e.g., YDR1, PRT3789) PROTAC->SMARCA2 Induces degradation PROTAC->SMARCA2_dep Inhibits SMARCA4_mut SMARCA4 Mutation (Loss of function) SMARCA4_mut->SMARCA2_dep Tumor_Growth Tumor Growth SMARCA2_dep->Tumor_Growth

Caption: SMARCA4/2 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assays (ATPase Activity, Bromodomain Binding) Data_Analysis1 Determine IC50 / DC50 / Dmax Biochemical_Assay->Data_Analysis1 Cellular_Assay Cellular Assays (In-Cell Western, Clonogenic Survival) Cellular_Assay->Data_Analysis1 Xenograft_Model SMARCA4-mutant Xenograft Model Data_Analysis1->Xenograft_Model Lead Compound Selection Treatment Inhibitor/Degrader Treatment Xenograft_Model->Treatment Data_Analysis2 Measure Tumor Growth Inhibition (TGI) Treatment->Data_Analysis2

Caption: General Experimental Workflow for SMARCA4/2 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of SMARCA4/2 inhibitors.

Biochemical Assay: SMARCA2 Bromodomain Binding (AlphaScreen)

This protocol is adapted from a high-throughput screening assay for SMARCA2 bromodomain inhibitors.[15][16][17][18][19]

  • Reagent Preparation :

    • Assay Buffer: Prepare a suitable buffer, for example, 3x BRD Homogeneous Assay Buffer 2.

    • SMARCA2-BRD Protein: Dilute recombinant GST-tagged SMARCA2 bromodomain protein to 200 nM in assay buffer.

    • Biotinylated Histone Peptide: Prepare a solution of biotinylated histone H4 peptide at a final concentration of 100 nM.

    • Acceptor and Donor Beads: Dilute nickel-chelate acceptor beads and streptavidin-conjugated donor beads according to the manufacturer's instructions.

  • Assay Procedure (384-well plate format) :

    • Add 2.5 µL of test compound or DMSO control to each well.

    • Add 2.5 µL of the 200 nM SMARCA2-BRD protein solution to each well.

    • Incubate the plate at room temperature for 20 minutes.

    • Add 5 µL of the 100 nM biotinylated histone H4 peptide solution to each well.

    • Incubate the plate at room temperature for 30 minutes.

    • In subdued light, add 5 µL of the diluted acceptor beads to each well.

    • Add 5 µL of the diluted donor beads to each well.

    • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Data Acquisition and Analysis :

    • Read the plate on an AlphaScreen-capable plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Cellular Assay: In-Cell Western for PROTAC-mediated Degradation

This protocol provides a general framework for quantifying protein degradation in cells treated with PROTACs.[9][19][20][21][22][23][24]

  • Cell Culture and Treatment :

    • Seed adherent cancer cells (e.g., H1792, H322) in a 96-well plate at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC degrader or DMSO control for the desired time (e.g., 24 or 48 hours).

  • Fixation and Permeabilization :

    • Carefully remove the culture medium.

    • Fix the cells by adding 150 µL of 4% paraformaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

    • Wash the wells three times with 200 µL of PBS.

    • Permeabilize the cells by adding 150 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.

    • Wash the wells three times with 200 µL of PBS.

  • Immunostaining :

    • Block non-specific binding by adding 150 µL of a blocking buffer (e.g., Odyssey Blocking Buffer) to each well and incubate for 1.5 hours at room temperature.

    • Dilute the primary antibody against the target protein (e.g., anti-SMARCA2) and a normalization control (e.g., anti-Actin) in the blocking buffer.

    • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

    • Wash the wells five times with 200 µL of PBS containing 0.1% Tween-20.

    • Dilute the appropriate infrared dye-conjugated secondary antibodies in blocking buffer.

    • Remove the wash buffer and add 50 µL of the secondary antibody solution to each well. Incubate for 1 hour at room temperature in the dark.

    • Wash the wells five times with 200 µL of PBS containing 0.1% Tween-20.

  • Data Acquisition and Analysis :

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for the target protein and the normalization control.

    • Normalize the target protein signal to the control signal.

    • Calculate the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) from the dose-response curve.

In Vivo Assay: SMARCA4-mutant Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of SMARCA4/2 inhibitors in a mouse xenograft model.[3][4][14][15][25]

  • Cell Line and Animal Model :

    • Select a human cancer cell line with a confirmed SMARCA4 mutation (e.g., A549, RERF-LC-AI for NSCLC).

    • Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation :

    • Harvest the cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of each mouse.

  • Treatment :

    • Monitor the tumor growth. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the inhibitor or degrader via the appropriate route (e.g., oral gavage, intravenous injection) at the specified dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation :

    • Measure the tumor volume (e.g., using calipers) at regular intervals.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement.

  • Data Analysis :

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

The landscape of SMARCA4/2-targeted therapies is rapidly evolving, offering promising new avenues for the treatment of cancers with specific genetic vulnerabilities. This guide provides a snapshot of the current state of the field, highlighting the diverse approaches being pursued, from direct enzymatic inhibition to targeted protein degradation. The quantitative data and experimental protocols presented here are intended to serve as a valuable resource for researchers in their efforts to develop the next generation of effective cancer therapeutics. As more clinical data becomes available, the comparative efficacy and safety profiles of these agents will become clearer, ultimately guiding their optimal use in the clinic.

References

FHT-1015: A Comparative Analysis of Specificity Against Other ATPases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ATPase inhibitor FHT-1015's performance against its primary targets and other related enzymes. The information presented is supported by experimental data to assist researchers in evaluating its potential for their studies.

High Specificity of this compound for SMARCA4/2 ATPases

This compound is an allosteric inhibitor that demonstrates high potency and selectivity for SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Experimental data indicates that this compound has nanomolar efficacy in inhibiting SMARCA4 and SMARCA2.[1]

In comparative studies, this compound shows minimal to no inhibitory activity against other closely related ATPases, such as the chromodomain-helicase-DNA-binding protein 4 (CHD4).[2][3] This high degree of selectivity is crucial for minimizing off-target effects in experimental and potential therapeutic applications.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its target ATPases and a related off-target ATPase.

CompoundSMARCA4 (BRG1) IC50 (µM)SMARCA2 (BRM) IC50 (µM)CHD4 IC50 (µM)
This compound0.004 ± 0.0010.005 ± 0.004> 400
FHT-1856.04 ± 1.042.54 ± 0.45> 400
FHT-23440.026 ± 0.0060.013 ± 0.003> 200

Data sourced from a presentation by Foghorn Therapeutics.[3]

Experimental Protocols

The determination of this compound's ATPase inhibition and specificity involved the following key experimental methodologies:

Biochemical ATPase Inhibition Assays

Two primary methods were utilized to measure the enzymatic activity of the ATPases in the presence of this compound:

  • ADP-Glo™ Kinase Assay: This luminescent assay quantifies the amount of ADP produced in an ATPase reaction. The amount of light generated is proportional to the ADP concentration, thus indicating the level of ATPase activity. Inhibition is measured by the reduction in the luminescent signal in the presence of the inhibitor.[4][5]

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Enzyme Assay: This is a spectrophotometric assay that couples the production of ADP to the oxidation of NADH. The rate of NADH disappearance, measured by a decrease in absorbance at 340 nm, is directly proportional to the ATPase activity.[6]

Cell-Based Specificity Profiling (KiNativ™)

To assess the selectivity of this compound across a broader range of ATPases within a cellular context, the KiNativ™ platform was employed. This method involves treating living cells with the inhibitor, followed by lysis and affinity purification of ATP-binding proteins. The extent to which the inhibitor binds to and blocks the active sites of various ATPases is then quantified by mass spectrometry. This provides a comprehensive profile of the inhibitor's interactions across the cellular "ATPase-ome".[4][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for determining its ATPase specificity.

FHT1015_Signaling_Pathway cluster_nucleus Nucleus BAF_complex BAF Chromatin Remodeling Complex SMARCA4_2 SMARCA4/2 ATPase Chromatin Chromatin SMARCA4_2->Chromatin ATP hydrolysis Accessible_Chromatin Accessible Chromatin Chromatin->Accessible_Chromatin Remodeling Transcription_Factors Transcription Factors (e.g., SOX10, MITF) Accessible_Chromatin->Transcription_Factors Allows binding Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Regulates FHT1015 This compound FHT1015->SMARCA4_2 Allosteric Inhibition

Caption: this compound allosterically inhibits the SMARCA4/2 ATPase of the BAF complex.

ATPase_Specificity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assay ATPase_Enzyme Purified ATPase (e.g., SMARCA4, SMARCA2, CHD4) Incubate Incubate with ATP and this compound ATPase_Enzyme->Incubate ADP_Detection ADP Detection (ADP-Glo or PK/LDH assay) Incubate->ADP_Detection IC50 Determine IC50 Value ADP_Detection->IC50 Live_Cells Live Cells Treat_FHT1015 Treat with this compound Live_Cells->Treat_FHT1015 Cell_Lysis Cell Lysis Treat_FHT1015->Cell_Lysis Affinity_Purification Affinity Purification of ATP-binding proteins Cell_Lysis->Affinity_Purification Mass_Spec Mass Spectrometry (KiNativ) Affinity_Purification->Mass_Spec Specificity_Profile Generate Specificity Profile Mass_Spec->Specificity_Profile

Caption: Workflow for determining ATPase inhibitor specificity.

References

Navigating the Labyrinth of Epigenetic Drug Resistance: A Comparative Guide to Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to epigenetic drugs is paramount for the design of next-generation therapies and effective combination strategies. This guide provides an objective comparison of cross-resistance patterns observed with various epigenetic drugs, supported by experimental data and detailed methodologies.

The development of resistance to targeted cancer therapies, including epigenetic drugs, remains a significant clinical challenge. A key phenomenon in this process is cross-resistance, where resistance to one drug confers resistance to other, often structurally or mechanistically related, compounds. This guide delves into the intricate landscape of cross-resistance among different classes of epigenetic drugs, including BET bromodomain inhibitors (BETi), histone deacetylase inhibitors (HDACi), and DNA methyltransferase inhibitors (DNMTi).

Quantitative Analysis of Cross-Resistance

To facilitate a clear comparison of cross-resistance profiles, the following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies. This data highlights how the development of resistance to one epigenetic drug can alter the sensitivity of cancer cells to other epigenetic agents.

Cell Line Resistant to Cross-Resistant to (Drug) Parental IC50 (µM) Resistant IC50 (µM) Fold Change Reference
MCF-7 (Breast Cancer) TamoxifenRapamycinSensitiveResistantNot Specified[1]
Glioblastoma Sphere Lines ---JQ1 (BETi)1.4 - 11.65.8 - 18.6~1.6 - 4.1[2]
Various Cancer Cell Lines CisplatinLAK-FFK11 (Dual HDAC/BETi)VariesVariesNot Specified[3]
Various Cancer Cell Lines CisplatinLAK129 (Dual HDAC/BETi)VariesVariesNot Specified[3]
Various Cancer Cell Lines CisplatinLAK-HGK7 (Dual HDAC/BETi)VariesVariesNot Specified[3]

Note: This table is a compilation of data from multiple sources and serves as a comparative overview. For detailed experimental contexts, please refer to the cited literature.

Experimental Protocols: A Foundation for Reproducible Research

The ability to reliably generate and characterize drug-resistant cell lines is fundamental to studying cross-resistance. Below are detailed methodologies for key experiments cited in this guide.

Generation of Drug-Resistant Cancer Cell Lines by Dose Escalation

This protocol outlines a common method for developing drug-resistant cancer cell lines in vitro.[4][5][6][7][8]

Principle: This method involves the continuous exposure of a cancer cell line to a specific drug, with a gradually increasing concentration over time. This process selects for cells that have acquired resistance mechanisms, mimicking the development of resistance in a clinical setting.

Protocol:

  • Initial IC50 Determination: Determine the initial sensitivity of the parental cell line to the drug of interest by performing a cell viability assay (e.g., MTT assay) to establish the IC50 value.

  • Initial Drug Exposure: Culture the parental cells in their recommended medium containing the drug at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the drug concentration by a factor of 1.5 to 2. This process is repeated in a stepwise manner.

  • Monitoring and Maintenance: Throughout the selection process, monitor the cells for morphological changes and proliferation rates. If significant cell death occurs, maintain the cells at the current drug concentration until a stable population emerges.

  • Confirmation of Resistance: After a resistant population is established (typically after several months), confirm the degree of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A significant increase in the IC50 value indicates the successful generation of a drug-resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the dose-escalation process to ensure a backup of the cell line.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the epigenetic drugs being tested. Include untreated control wells.

  • Incubation: Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. The IC50 value can then be determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Visualizing the Pathways and Processes

To better understand the complex relationships in epigenetic drug resistance, the following diagrams, generated using Graphviz (DOT language), illustrate key concepts.

G cluster_0 Generation of Drug-Resistant Cell Line Parental Parental Cell Line IC50_determination Determine IC50 Parental->IC50_determination Low_dose Culture with low dose of Drug A IC50_determination->Low_dose Escalate Gradually increase dose of Drug A Low_dose->Escalate Resistant_line Resistant Cell Line to Drug A Escalate->Resistant_line

Workflow for generating drug-resistant cell lines.

G cluster_1 Cross-Resistance Assessment Parental Parental Cell Line Treat_B Treat with Drug B Parental->Treat_B Treat_C Treat with Drug C Parental->Treat_C Resistant Drug A Resistant Cell Line Resistant->Treat_B Resistant->Treat_C MTT_Parental_B MTT Assay (Parental + Drug B) Determine IC50 Treat_B->MTT_Parental_B MTT_Resistant_B MTT Assay (Resistant + Drug B) Determine IC50 Treat_B->MTT_Resistant_B MTT_Parental_C MTT Assay (Parental + Drug C) Determine IC50 Treat_C->MTT_Parental_C MTT_Resistant_C MTT Assay (Resistant + Drug C) Determine IC50 Treat_C->MTT_Resistant_C Compare_B Compare IC50s for Drug B MTT_Parental_B->Compare_B MTT_Resistant_B->Compare_B Compare_C Compare IC50s for Drug C MTT_Parental_C->Compare_C MTT_Resistant_C->Compare_C

Experimental workflow for assessing cross-resistance.

G cluster_2 Mechanisms of Cross-Resistance Drug_A Epigenetic Drug A (e.g., BETi) Target_A Target A (e.g., BRD4) Drug_A->Target_A inhibits Resistance Resistance Development Target_A->Resistance leads to Mechanism Resistance Mechanism (e.g., Upregulation of bypass pathway, Alteration of chromatin state) Resistance->Mechanism is mediated by Cross_Resistance Cross-Resistance to Drug B Mechanism->Cross_Resistance confers Drug_B Epigenetic Drug B (e.g., HDACi) Target_B Target B (e.g., HDACs) Drug_B->Target_B inhibits Target_B->Cross_Resistance is ineffective due to

References

Validating FHT-1015-Induced Apoptosis in Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FHT-1015 is a selective, allosteric inhibitor of the ATPase subunits of the BAF chromatin remodeling complex, SMARCA4 and SMARCA2.[1] Its mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which has been notably observed in uveal melanoma (UM) cell lines.[1][2] This guide provides a comparative analysis of this compound's apoptotic effects with established apoptosis-inducing agents, offering experimental data and detailed protocols to assist researchers in validating its efficacy.

Mechanism of Action: this compound

This compound's induction of apoptosis is linked to its inhibition of SMARCA4/2, which leads to a G1 cell cycle arrest followed by an accumulation of cells in the sub-G1 phase, a hallmark of apoptosis.[1] This apoptotic response is further confirmed by increased Caspase 3/7 activity and positive Annexin V staining in treated cells.[1][2] The apoptotic mechanism appears to be lineage-specific, as other cancer cell types have shown a different response of G1 arrest and senescence to the inhibition of the BAF complex.

dot

FHT1015_Mechanism FHT1015 This compound BAF BAF Chromatin Remodeling Complex (SMARCA4/2 ATPase) FHT1015->BAF inhibits Chromatin Chromatin Remodeling BAF->Chromatin mediates GeneExpression Altered Gene Expression Chromatin->GeneExpression G1Arrest G1 Cell Cycle Arrest GeneExpression->G1Arrest SubG1 Sub-G1 Accumulation G1Arrest->SubG1 Apoptosis Apoptosis SubG1->Apoptosis Caspase Caspase 3/7 Activation Apoptosis->Caspase AnnexinV Annexin V Staining Apoptosis->AnnexinV

Caption: this compound inhibits the BAF complex, leading to apoptosis.

Comparative Analysis of Apoptosis Induction

This section compares the apoptotic effects of this compound with three well-established inducers: Staurosporine, Doxorubicin, and TRAIL. The data presented is compiled from various studies and may involve different cell lines and experimental conditions.

Quantitative Data Summary
Inducing AgentCell Line(s)ConcentrationTimeApoptotic Effect (Annexin V Positive %)Caspase 3/7 ActivityReference(s)
This compound Uveal Melanoma (e.g., 92-1)Dose-dependentTime-dependentStrong increase observedStrong increase observed[1][3]
Staurosporine Jurkat1 µM3-6 hoursUp to 90%-[4]
KG-1-6 hours~50%-[5]
Doxorubicin HeLa S3100-1200 µM24 hoursDose-dependent increase-[6]
MOLM-130.5-1 µM48 hours53-89%-[7]
TRAIL Colo 205-24 hours~40%-[8]
HT-29 (with sensitizer)10 ng/ml24 hours~42%-

Note: The data for this compound indicates a strong qualitative effect; precise quantitative values from a single direct comparative study are not available in the public domain. The provided references point to supplementary data in the original publications for more detailed information.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Annexin V Apoptosis Assay

This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency and treat with this compound or an alternative apoptosis inducer at various concentrations and time points.

  • Harvesting: Gently harvest both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI) or 7-AAD.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

dot

AnnexinV_Workflow cluster_prep Cell Preparation & Staining cluster_analysis Flow Cytometry Analysis start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quadrant Analysis: - Live (AV-/PI-) - Early Apoptotic (AV+/PI-) - Late Apoptotic (AV+/PI+) - Necrotic (AV-/PI+) analyze->quadrants

Caption: Workflow for detecting apoptosis using Annexin V staining.

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Protocol:

  • Cell Plating: Plate cells in a white-walled 96-well plate and treat with the desired compounds.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of caspase activity.

Cell Cycle Analysis for Sub-G1 Peak

This method quantifies the fraction of cells with fragmented DNA, a characteristic of late-stage apoptosis, which appear as a "sub-G1" peak in a DNA content histogram.

Protocol:

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.

  • Staining: Resuspend the fixed cells in a solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The sub-G1 population will appear to the left of the G1 peak.

dot

Validation_Logic cluster_assays Apoptosis Validation Assays FHT1015 This compound Treatment Apoptosis_Induction Hypothesis: This compound Induces Apoptosis FHT1015->Apoptosis_Induction AnnexinV Annexin V Assay (Phosphatidylserine Externalization) Apoptosis_Induction->AnnexinV Caspase Caspase 3/7 Assay (Executioner Caspase Activity) Apoptosis_Induction->Caspase SubG1 Sub-G1 Analysis (DNA Fragmentation) Apoptosis_Induction->SubG1 Validation Validation of Apoptotic Mechanism AnnexinV->Validation Caspase->Validation SubG1->Validation

Caption: Logical flow for validating this compound-induced apoptosis.

Conclusion

This compound is a potent inducer of apoptosis in specific cancer cell lineages, most notably uveal melanoma. The validation of its apoptotic mechanism can be robustly achieved through a combination of Annexin V staining, caspase activity assays, and cell cycle analysis. When compared to standard apoptosis inducers, this compound demonstrates a distinct and effective mechanism of action, making it a promising candidate for further investigation in targeted cancer therapy. Researchers are encouraged to use the provided protocols and comparative data as a guide for their own validation studies.

References

comparative analysis of FHT-1015 in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

FHT-1015 has emerged as a potent and selective allosteric inhibitor of the ATPase subunits of the BAF (SWI/SNF) chromatin remodeling complex, SMARCA4 (BRG1) and SMARCA2 (BRM). This guide provides a comparative analysis of this compound's performance across various cancer models, supported by experimental data, to offer a comprehensive overview for research and drug development applications.

Executive Summary

This compound demonstrates high potency in inhibiting the ATPase activity of SMARCA4 and SMARCA2, with low nanomolar efficacy.[1][2] This targeted inhibition leads to lineage-specific changes in chromatin accessibility, disrupting the binding of key transcription factors essential for cancer cell proliferation and survival.[3] Notably, uveal melanoma and certain hematological and prostate cancer cell lines have shown exquisite sensitivity to this compound.[2][3][4] Comparative studies in uveal melanoma models reveal that this compound is significantly more potent than standard-of-care targeted therapies.

Data Presentation

Biochemical Potency and Selectivity of this compound
TargetThis compound IC₅₀ (µM)FHT-185 (Initial Hit) IC₅₀ (µM)FHT-2344 (In vivo Tool) IC₅₀ (µM)
SMARCA40.004[2]6.04[2]0.026[2]
SMARCA20.005[2]2.54[2]0.013[2]
CHD4> 400[2]> 400[2]> 200[2]
Comparative Cellular Potency of this compound in Uveal Melanoma Cell Lines (3-Day Assay)
Cell LineThis compound Absolute IC₅₀ (µM)IDE196 (PKC Inhibitor) Absolute IC₅₀ (µM)Selumetinib (MEK Inhibitor) Absolute IC₅₀ (µM)
92-1< 0.1[3]> 1> 10
MP41< 0.1[3]> 1> 10
MP38< 0.1[3]Not ReportedNot Reported
MP46< 0.1[3]Not ReportedNot Reported
Cellular Potency of this compound in Other Cancer Models
Cancer TypeCell LineThis compound Absolute IC₅₀ (µM) (3-Day Assay)
Prostate Cancer22RV1Sensitive (Specific IC₅₀ not detailed in search results)
Non-Small Cell Lung Cancer (SMARCA4-mutant)NCIH1299> 10[3]

Signaling Pathway and Mechanism of Action

This compound functions by allosterically inhibiting the ATPase activity of the SMARCA4/SMARCA2 subunits of the BAF complex. This enzymatic activity is crucial for remodeling chromatin and maintaining accessibility at specific genomic loci, particularly enhancers. By inhibiting this function, this compound leads to a rapid reduction in chromatin accessibility at the binding sites of lineage-defining transcription factors. In uveal melanoma, this includes SOX10 and MITF, master regulators of melanocyte identity and proliferation.[3][4] The loss of access for these transcription factors to their target enhancers results in the downregulation of their transcriptional programs, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[3] A similar mechanism is observed in rhabdomyosarcoma, where this compound treatment reduces accessibility at sites for MYOG/MYOD1 transcription factors.

FHT1015_Mechanism_of_Action cluster_nucleus Nucleus BAF BAF Complex (with SMARCA4/2) Enhancer_Open Open Chromatin (Enhancer) BAF->Enhancer_Open Maintains Accessibility Enhancer_Closed Closed Chromatin (Enhancer) BAF->Enhancer_Closed Loss of ATPase Activity TF Lineage-Specific Transcription Factors (e.g., SOX10, MITF) Enhancer_Open->TF Allows Binding Target_Gene Target Gene Expression TF->Target_Gene Drives TF->Target_Gene Downregulation Apoptosis Apoptosis Target_Gene->Apoptosis Suppresses Target_Gene->Apoptosis Induces FHT1015 This compound FHT1015->BAF Allosteric Inhibition Enhancer_Closed->TF Blocks Binding

Caption: Mechanism of action of this compound.

Experimental Workflows

The following diagrams illustrate the typical workflows for key experiments used to characterize this compound.

ATPase_Assay_Workflow cluster_workflow Biochemical ATPase Assay Workflow Reagents Recombinant SMARCA4/2 + DNA Substrate + ATP Incubation Incubation Reagents->Incubation Inhibitor This compound (Dose Titration) Inhibitor->Incubation Detection ADP Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measurement Luminescence Measurement Detection->Measurement Analysis IC50 Curve Generation Measurement->Analysis

Caption: Workflow for Biochemical ATPase Assay.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow Seeding Seed Cancer Cell Lines Treatment Treat with this compound (Dose Titration) Seeding->Treatment Incubation Incubate (e.g., 3-7 days) Treatment->Incubation Lysis Add CellTiter-Glo Reagent Incubation->Lysis Measurement Measure Luminescence (ATP levels) Lysis->Measurement Analysis Calculate % Viability & Generate IC50 Curves Measurement->Analysis

Caption: Workflow for Cell Viability Assay.

Experimental Protocols

SMARCA4/SMARCA2 ATPase Inhibition Assay (ADP-Glo™ Kinase Assay)
  • Reaction Setup : Prepare a reaction mixture containing recombinant full-length SMARCA4 or SMARCA2 enzyme, a DNA substrate (e.g., nucleosomes), and ATP in a suitable reaction buffer.

  • Inhibitor Addition : Add varying concentrations of this compound to the reaction mixture in a 384-well plate format. Include a DMSO control.

  • Incubation : Incubate the reaction at room temperature for a defined period (e.g., 60 minutes) to allow the ATPase reaction to proceed.

  • ADP Detection : Add ADP-Glo™ Reagent to terminate the ATPase reaction and deplete the remaining ATP.

  • Kinase Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Measurement : Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus the ATPase activity.

  • Data Analysis : Normalize the data to controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
  • Cell Seeding : Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound. Include a DMSO-treated control group.

  • Incubation : Incubate the plates for a specified duration (e.g., 3 or 7 days) under standard cell culture conditions.

  • Reagent Addition : Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Stabilization and Measurement : Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal. Measure luminescence with a plate reader.

  • Data Analysis : Calculate the relative cell viability as a percentage of the DMSO-treated control. Plot the viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the absolute IC₅₀ value.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
  • Cell Treatment : Treat cancer cell lines with either DMSO or a specific concentration of this compound (e.g., 100 nM) for a defined period (e.g., 4 hours).

  • Nuclei Isolation : Harvest the cells and isolate nuclei using a lysis buffer containing a non-ionic detergent.

  • Tagmentation : Incubate the isolated nuclei with a hyperactive Tn5 transposase pre-loaded with sequencing adapters. The transposase will cleave DNA in open chromatin regions and simultaneously ligate the adapters.

  • DNA Purification : Purify the tagmented DNA fragments.

  • Library Amplification : Amplify the library of tagmented DNA fragments using PCR with indexed primers.

  • Sequencing : Perform paired-end sequencing of the amplified library on a high-throughput sequencing platform.

  • Data Analysis : Align the sequencing reads to a reference genome. Identify peaks of accessible chromatin regions and perform differential accessibility analysis between this compound-treated and control samples. Analyze motifs enriched in regions with decreased accessibility.

Chromatin Immunoprecipitation with Sequencing (ChIP-seq)
  • Cell Treatment and Cross-linking : Treat cells with this compound or DMSO. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Chromatin Preparation : Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

  • Immunoprecipitation : Incubate the sheared chromatin with an antibody specific to the transcription factor of interest (e.g., SOX10, MITF). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution : Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.

  • Reverse Cross-linking and DNA Purification : Reverse the protein-DNA cross-links by heating and treat with proteinase K. Purify the DNA.

  • Library Preparation and Sequencing : Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis : Align reads to a reference genome, call peaks to identify binding sites, and compare peak enrichment between this compound-treated and control samples to determine changes in transcription factor occupancy.

References

Comparative Guide to FHT-1015 and Its Alternatives for Modulating SOX10 and MITF Transcription Factors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FHT-1015, a selective inhibitor of the BAF chromatin remodeling complex ATPases SMARCA4 and SMARCA2, with alternative therapeutic agents that modulate the key melanoma transcription factors, SOX10 and MITF. The objective is to present a clear, data-driven comparison of their mechanisms, efficacy, and experimental validation to aid in research and development decisions.

Introduction

SOX10 (SRY-Box Transcription Factor 10) and MITF (Melanocyte Inducing Transcription Factor) are critical lineage-survival oncogenes in melanoma. SOX10 is a master regulator that directly governs the expression of MITF, and together they drive the expression of a suite of genes essential for melanocyte development, pigmentation, and melanoma cell proliferation and survival.[1] Their central role in melanoma pathogenesis makes them prime targets for therapeutic intervention.

This compound is an allosteric inhibitor of the ATPase activity of SMARCA4 (also known as BRG1) and SMARCA2 (also known as BRM), the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complex.[2] By inhibiting the BAF complex, this compound alters chromatin accessibility at the enhancer regions of SOX10 and MITF, leading to reduced binding of these transcription factors and subsequent downregulation of their target genes.[3][4] This guide compares the effects of this compound with direct MITF inhibitors and indirect modulators of the SOX10-MITF axis, such as MEK and PKC inhibitors.

Mechanism of Action: A Visual Comparison

The signaling pathway below illustrates the mechanism of action of this compound in contrast to other inhibitors targeting the SOX10-MITF axis. This compound acts upstream by remodeling chromatin, while other inhibitors target downstream signaling cascades or the transcription factors directly.

FHT-1015_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibitors Therapeutic Interventions cluster_cytoplasm Cytoplasm BAF BAF Complex (SMARCA4/2) Chromatin Chromatin BAF->Chromatin Remodels for Accessibility SOX10_Gene SOX10 Gene Chromatin->SOX10_Gene Accessible SOX10_TF SOX10 SOX10_Gene->SOX10_TF Transcription & Translation MITF_Gene MITF Gene MITF_TF MITF MITF_Gene->MITF_TF Transcription & Translation SOX10_TF->MITF_Gene Activates Target_Genes Melanoma Survival & Proliferation Genes SOX10_TF->Target_Genes MITF_TF->Target_Genes FHT_1015 This compound FHT_1015->BAF Inhibits ATPase MEK_i MEK Inhibitors (e.g., Trametinib) MEK MEK MEK_i->MEK PKC_i PKC Inhibitors (e.g., IDE196) PKC PKC PKC_i->PKC MITF_i Direct MITF Inhibitors (e.g., ML329) MITF_i->MITF_TF Inhibits Activity RAS RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK ERK->SOX10_TF Regulates Activity PKC->MEK

Caption: Mechanism of this compound and other inhibitors on the SOX10-MITF pathway.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data on the effects of this compound and its alternatives on melanoma cell lines.

Table 1: In Vitro Potency Against Melanoma Cell Lines

CompoundTarget(s)Cell Line(s)IC50 / EC50Reference(s)
This compound SMARCA4/SMARCA2 ATPase92-1 (Uveal Melanoma)~10 nM (3-day proliferation)[5]
MP41 (Uveal Melanoma)~10 nM (3-day proliferation)[5]
ML329 MITF PathwaySK-MEL-50.1 µM (Cell Viability)[6][7]
MALME-3M0.7 µM (Cell Viability)[6][7]
WM266-4Significantly decreased viability at 2 & 10 µM[8][9][10]
A375 (MITF-independent)>35 µM (Cell Viability)[6]
Selumetinib MEK1/292-1 (Uveal Melanoma)>100 nM (3-day proliferation)[5]
MP41 (Uveal Melanoma)>100 nM (3-day proliferation)[5]
IDE196 PKC92-1 (Uveal Melanoma)>100 nM (3-day proliferation)[5]
MP41 (Uveal Melanoma)>100 nM (3-day proliferation)[5]
Trametinib MEK1/2Trametinib-resistant melanoma cellsVaried effects on MITF levels upon withdrawal[11][12]

Table 2: Effects on SOX10 and MITF Expression and Activity

CompoundEffect on SOX10Effect on MITFExperimental EvidenceReference(s)
This compound Significant downregulation of mRNA and protein. Reduced enhancer occupancy.Downregulation of mRNA and protein (slower kinetics than SOX10). Reduced enhancer occupancy.RNA-seq, PRO-seq, ChIP-seq, Western Blot[3][4][13]
ML329 Not explicitly reported.Downregulation of MITF mRNA and its target genes.qPCR[6][14]
Selumetinib Not explicitly reported.Indirect modulation.Proliferation Assays[5]
IDE196 SOX10 overexpression did not rescue IDE-196-induced growth inhibition.Indirect modulation.Proliferation Assays, Rescue Experiments[4][13]
Trametinib Not explicitly reported.Withdrawal in resistant cells markedly decreased MITF levels.Western Blot[11][12]

Comparison with Alternatives

Direct MITF Inhibitors (e.g., ML329)

ML329 is a small molecule inhibitor identified through a high-throughput screen that reduces the expression of MITF and its target genes.[6][14] It demonstrates specific activity against MITF-dependent melanoma cells while having minimal effect on MITF-independent lines.[6]

  • Advantages: Direct targeting of a key oncogene. Demonstrated specificity for MITF-dependent cells.

  • Disadvantages: The direct molecular target of ML329 is not fully elucidated. Less data is available on its effect on SOX10. No direct comparative studies with this compound have been published.

MEK Inhibitors (e.g., Selumetinib, Trametinib)

MEK inhibitors target the MAPK/ERK signaling pathway, which can be activated by upstream mutations in BRAF or NRAS in cutaneous melanoma, and by GNAQ/GNA11 mutations in uveal melanoma.[15] The MAPK pathway can influence MITF expression and activity. However, MEK inhibitors have shown limited clinical success as single agents in uveal melanoma.[5]

  • Advantages: Well-established class of drugs with clinical data.

  • Disadvantages: Limited efficacy in uveal melanoma as monotherapy.[5] this compound is significantly more potent in inhibiting the proliferation of uveal melanoma cell lines compared to the MEK inhibitor Selumetinib.[5] Resistance can develop through various mechanisms, some involving MITF fluctuations.[11][12]

PKC Inhibitors (e.g., IDE196, Sotrastaurin)

In uveal melanoma, activating mutations in GNAQ and GNA11 lead to the constitutive activation of Protein Kinase C (PKC), which in turn activates the MAPK pathway. PKC inhibitors aim to block this signaling cascade.

  • Advantages: Targets a key signaling pathway in uveal melanoma.

  • Disadvantages: Limited clinical efficacy as single agents.[5] this compound demonstrates significantly greater potency in inhibiting uveal melanoma cell proliferation compared to the PKC inhibitor IDE196.[5] Furthermore, while this compound's effects can be partially rescued by SOX10 overexpression, the effects of IDE196 are independent of SOX10 levels, suggesting a distinct mechanism of action.[4][13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Transcription Factor Occupancy

ChIP-seq is utilized to determine the genomic binding sites of transcription factors like SOX10 and MITF.

Experimental Workflow:

ChIP-Seq_Workflow start Cell Culture & Treatment (e.g., this compound) crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) crosslink->lysis immunoprecipitation Immunoprecipitation with Antibody for Target TF (e.g., anti-SOX10) lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash elution Elute Protein-DNA Complexes wash->elution reverse_crosslink Reverse Cross-links elution->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification library_prep Prepare Sequencing Library dna_purification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Data Analysis: Peak Calling, Motif Analysis sequencing->analysis

Caption: A simplified workflow for a typical ChIP-seq experiment.

Protocol:

  • Cell Culture and Treatment: Plate melanoma cells (e.g., 92-1) and treat with this compound or a vehicle control (DMSO) for the desired time (e.g., 4 hours).[13]

  • Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-SOX10 or anti-MITF).

  • Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads multiple times to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to the reference genome, perform peak calling to identify binding sites, and conduct motif analysis to confirm the specificity of the immunoprecipitation.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-Seq)

ATAC-seq is used to assess genome-wide chromatin accessibility, which is altered by the activity of chromatin remodeling complexes like BAF.

Experimental Workflow:

ATAC-Seq_Workflow start Isolate Nuclei from Treated Cells tagmentation Tagmentation with Tn5 Transposase (Cuts & ligates adapters in open chromatin) start->tagmentation pcr PCR Amplification of Tagmented DNA tagmentation->pcr purification Purify Amplified Library pcr->purification sequencing High-Throughput Sequencing purification->sequencing analysis Data Analysis: Identify open chromatin regions, Differential accessibility analysis sequencing->analysis

Caption: A streamlined workflow for an ATAC-seq experiment.

Protocol:

  • Cell Preparation and Treatment: Culture and treat cells with the inhibitor of interest as described for ChIP-seq.

  • Nuclei Isolation: Harvest cells and lyse the plasma membrane to isolate intact nuclei.

  • Tagmentation: Incubate the nuclei with hyperactive Tn5 transposase, which will simultaneously fragment the DNA in open chromatin regions and ligate sequencing adapters to the ends of these fragments.

  • DNA Purification: Purify the tagmented DNA.

  • Library Amplification: Amplify the library using PCR with indexed primers.

  • Library Purification and Sequencing: Purify the amplified library to remove primers and perform high-throughput sequencing.

  • Data Analysis: Align reads to the reference genome and analyze the data to identify regions of open chromatin. Compare treated samples to controls to identify regions with differential accessibility.

Conclusion

This compound represents a novel therapeutic strategy that targets the BAF chromatin remodeling complex, leading to a potent and specific downregulation of the SOX10-MITF transcriptional axis in melanoma. Quantitative comparisons with other agents, such as MEK and PKC inhibitors, in uveal melanoma models suggest that this compound is significantly more potent in inhibiting cell proliferation.[5] While direct MITF inhibitors like ML329 offer a more targeted approach to the MITF pathway, there is currently a lack of direct comparative studies with this compound.

The data presented in this guide underscores the therapeutic potential of targeting the epigenetic regulation of key oncogenic transcription factors. For researchers and drug developers, this compound provides a powerful tool to probe the role of the BAF complex in melanoma and other transcription factor-driven cancers. Further studies directly comparing this compound with direct inhibitors of SOX10 and MITF will be crucial for fully elucidating the most effective therapeutic strategies for patients with melanoma.

References

Safety Operating Guide

Navigating the Disposal of FHT-1015: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing FHT-1015, a potent and selective SMARCA4/2 inhibitor, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. While specific institutional and regional regulations must always be consulted and followed, this guide provides a framework for the safe handling and disposal of this compound based on general best practices for chemical waste management in a laboratory setting.

Crucially, the Safety Data Sheet (SDS) for this compound, provided by the manufacturer, is the primary source of detailed information regarding its specific hazards, handling, and disposal requirements. This document should be reviewed in its entirety before commencing any work with the compound.

Immediate Safety and Logistical Considerations

Prior to handling this compound, it is essential to have a clear and established disposal plan. This proactive approach minimizes risks and ensures a smooth workflow. Key logistical considerations include:

  • Designated Waste Containers: Utilize clearly labeled, dedicated waste containers for this compound solid waste and any contaminated labware (e.g., pipette tips, tubes, gloves).

  • Solvent Waste: If this compound is dissolved in a solvent, the resulting solution should be disposed of in a designated hazardous waste container compatible with that solvent.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

General Disposal Protocol for this compound

The following steps outline a general procedure for the disposal of this compound. This protocol should be adapted to align with the specific guidelines provided in the manufacturer's SDS and your institution's standard operating procedures.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

  • Solid Waste Collection:

    • Carefully collect any residual solid this compound powder.

    • Place all contaminated disposable materials, such as weighing paper, pipette tips, and gloves, into the designated solid waste container.

  • Liquid Waste Collection:

    • For solutions containing this compound, pour the waste into the designated liquid hazardous waste container.

    • Use a funnel to avoid spills and ensure the container is properly sealed after use.

  • Decontamination of Glassware:

    • Rinse any non-disposable glassware that has come into contact with this compound with a suitable solvent (as recommended in the SDS or by your EHS office).

    • Collect the initial rinsate as hazardous waste. Subsequent rinses may be disposable down the drain, pending institutional guidelines.

  • Container Labeling and Closure:

    • Ensure the waste container is accurately labeled with the full chemical name ("this compound") and any other required hazard information.

    • Keep the waste container securely closed when not in use.

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed waste disposal contractor.

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.

FHT1015_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection cluster_decon Decontamination cluster_finalization Finalization & Disposal start Start: Handling this compound review_sds Review this compound SDS start->review_sds ppe Don Appropriate PPE collect_solid Collect Solid Waste & Contaminated Disposables ppe->collect_solid collect_liquid Collect Liquid Waste (Solutions) ppe->collect_liquid decontaminate Decontaminate Glassware ppe->decontaminate review_sds->ppe label_container Label Waste Container Accurately collect_solid->label_container collect_liquid->label_container collect_rinsate Collect Initial Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->label_container store_waste Store Waste in Designated Area label_container->store_waste waste_pickup Arrange for EHS Waste Pickup store_waste->waste_pickup end End: Disposal Complete waste_pickup->end

Caption: this compound Disposal Workflow Diagram

By adhering to these guidelines and prioritizing the information within the manufacturer-provided Safety Data Sheet, researchers can ensure the safe and responsible disposal of this compound, fostering a secure and compliant laboratory environment.

Personal protective equipment for handling FHT-1015

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of FHT-1015, a potent and selective SMARCA4/2 inhibitor. Adherence to these procedures is essential to ensure personnel safety and mitigate environmental contamination. This document is intended to supplement, not replace, your institution's established safety protocols and the compound's Safety Data Sheet (SDS).

Hazard Identification and Engineering Controls

This compound is a highly potent compound intended for research use only. Due to its mechanism of action, it should be handled with care to avoid accidental exposure. The primary routes of exposure are inhalation, ingestion, and skin contact.

Engineering Controls are the first line of defense in minimizing exposure. All work with solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a containment system such as a glove box.

Parameter Specification
Chemical Fume Hood Face velocity of 80-120 feet per minute (fpm)
Containment Use of a balance enclosure or powder containment hood when weighing
Ventilation Ensure negative pressure in the laboratory relative to adjacent areas

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table summarizes the required PPE for various procedures.

Procedure Required PPE
Weighing and Handling Solid Compound Double nitrile gloves, disposable gown, safety glasses with side shields, and an N95 respirator.
Preparing Stock Solutions Double nitrile gloves, disposable gown, and safety glasses with side shields.
Handling Dilute Solutions (<1 mM) Nitrile gloves, lab coat, and safety glasses.

Note: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for preparing a stock solution from the solid compound.

G cluster_prep Preparation cluster_handling Handling in Containment cluster_final Final Steps cluster_cleanup Cleanup Don PPE Don PPE Prepare workspace Prepare workspace Don PPE->Prepare workspace Gather materials Gather materials Prepare workspace->Gather materials Weigh this compound Weigh this compound Gather materials->Weigh this compound Dissolve in solvent Dissolve in solvent Weigh this compound->Dissolve in solvent Vortex and sonicate Vortex and sonicate Dissolve in solvent->Vortex and sonicate Label vial Label vial Vortex and sonicate->Label vial Store appropriately Store appropriately Label vial->Store appropriately Decontaminate surfaces Decontaminate surfaces Store appropriately->Decontaminate surfaces Dispose of waste Dispose of waste Decontaminate surfaces->Dispose of waste Remove PPE Remove PPE Dispose of waste->Remove PPE

Workflow for the safe preparation of an this compound stock solution.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Preparation:

    • Don the appropriate PPE as specified in the table above.

    • Prepare the workspace within a certified chemical fume hood by laying down absorbent bench paper.

    • Gather all necessary materials: this compound solid, anhydrous DMSO, a microcentrifuge tube, and calibrated pipettes.

  • Handling:

    • Carefully weigh the desired amount of this compound into a microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Securely cap the tube and vortex thoroughly. If necessary, sonicate to ensure complete dissolution.

  • Final Steps:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or as recommended by the supplier.

  • Cleanup:

    • Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol).

    • Dispose of all contaminated disposable items in a designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

Waste Type Disposal Container
Solid this compound Labeled hazardous chemical waste container.
Concentrated Stock Solutions Labeled hazardous liquid chemical waste container.
Contaminated Labware (pipette tips, tubes) Labeled solid hazardous waste container.
Contaminated PPE Labeled solid hazardous waste container.

The following decision tree illustrates the proper disposal pathway for this compound related waste.

G Start Start Waste_Generated This compound Waste Generated Start->Waste_Generated Waste_Type Type of Waste? Waste_Generated->Waste_Type Solid_Waste Solid Waste (Unused compound, contaminated labware, PPE) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Stock solutions, contaminated solvents) Waste_Type->Liquid_Waste Liquid Solid_Container Place in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Place in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Contact_EHS Contact Environmental Health & Safety for Pickup Solid_Container->Contact_EHS Liquid_Container->Contact_EHS End End Contact_EHS->End

Decision tree for the disposal of this compound waste.

Disposal Protocol:

  • Segregation: Separate waste into solid and liquid streams as outlined in the table above.

  • Containment: Use designated, properly labeled, and sealed containers for all hazardous waste.

  • Storage: Store waste containers in a designated and secure satellite accumulation area.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste. Do not dispose of any this compound related waste down the drain or in the regular trash.

By adhering to these guidelines, you contribute to a safe and compliant laboratory environment. Always consult your institution's specific protocols and the manufacturer's Safety Data Sheet for the most comprehensive information.

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